molecular formula C20H27N B1596510 4-Octyl-N-phenylaniline CAS No. 4175-37-5

4-Octyl-N-phenylaniline

Cat. No.: B1596510
CAS No.: 4175-37-5
M. Wt: 281.4 g/mol
InChI Key: DMLLDZGHGNLZNW-UHFFFAOYSA-N
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Description

4-Octyl-N-phenylaniline is a useful research compound. Its molecular formula is C20H27N and its molecular weight is 281.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-octyl-N-phenylaniline
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InChI

InChI=1S/C20H27N/c1-2-3-4-5-6-8-11-18-14-16-20(17-15-18)21-19-12-9-7-10-13-19/h7,9-10,12-17,21H,2-6,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DMLLDZGHGNLZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3063334
Record name 4-Octyl-N-phenylaniline
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Molecular Weight

281.4 g/mol
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Physical Description

Dry Powder
Record name Benzenamine, 4-octyl-N-phenyl-
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CAS No.

4175-37-5
Record name p-Octyldiphenylamine
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Record name Benzenamine, 4-octyl-N-phenyl-
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Record name Benzenamine, 4-octyl-N-phenyl-
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Record name 4-Octyl-N-phenylaniline
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Foundational & Exploratory

4-Octyl-N-phenylaniline chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Octyl-N-phenylaniline: Structure, Properties, Synthesis, and Applications

Executive Summary

This compound is a substituted aromatic amine characterized by a diphenylamine core with an octyl group substituent. This modification imparts specific physicochemical properties that make it highly effective as an antioxidant and stabilizer, particularly in the rubber and polymer industries. This guide provides a comprehensive technical overview of its chemical structure, physical and spectral properties, a detailed, field-proven synthesis protocol, and an exploration of its primary applications and mechanism of action. The content is tailored for researchers, chemists, and materials scientists who require a deep, practical understanding of this compound.

Chemical Identity and Structure

Nomenclature and Identifiers

To ensure clarity and precision in scientific communication, this compound is identified by several standard chemical monikers.

  • IUPAC Name : this compound[1]

  • Synonyms : 4-Octyldiphenylamine, Benzenamine, 4-octyl-N-phenyl-[1][2]

  • CAS Number : 4175-37-5[1][2][3][4]

  • Molecular Formula : C20H27N[1][2]

  • EINECS Number : 224-040-5[2]

Molecular Structure Analysis

The molecular architecture of this compound consists of three key components:

  • Aniline Core : A primary phenyl ring bonded to a nitrogen atom.

  • N-Phenyl Group : A second phenyl ring directly attached to the nitrogen, forming the diphenylamine backbone.

  • Para-Octyl Group : A C8 alkyl chain attached at the para-position (C4) of the aniline ring.

The long, nonpolar octyl chain significantly increases the molecule's lipophilicity, enhancing its solubility and compatibility with organic matrices such as elastomers and plastics. The secondary amine (-NH-) group is the molecule's reactive center, crucial for its antioxidant function.

Chemical Structure Visualization

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound are critical for its handling, formulation, and performance in various applications.

PropertyValueSource
Molecular Weight 281.4 g/mol [1]
Physical Form Dry Powder[1]
Melting Point 41-43 °C[5]
Boiling Point 409.3 ± 24.0 °C (at 760 mmHg)[4][5]
Density 0.979 ± 0.06 g/cm³ (Predicted)[4]
pKa 1.19 ± 0.40 (Predicted)[2][5]
Water Solubility Very low; generally considered insoluble.[6]

The low melting point indicates that the compound can be easily incorporated into polymer melts during processing. Its high boiling point and thermal stability are essential for its function as an antioxidant in materials subjected to high-temperature manufacturing processes.

Spectroscopic Profile

While specific spectral data for this exact compound is not widely published, a theoretical analysis based on its functional groups provides a reliable profile for its identification and characterization.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands. Key peaks would include a sharp peak around 3350-3450 cm⁻¹ corresponding to the N-H stretch of the secondary amine. Aliphatic C-H stretching from the octyl group will appear just below 3000 cm⁻¹, while aromatic C-H stretching will be seen just above 3000 cm⁻¹. Strong absorptions in the 1500-1600 cm⁻¹ region will correspond to aromatic C=C ring stretching.

  • ¹H NMR Spectroscopy : In the proton NMR spectrum, the N-H proton would likely appear as a broad singlet between 3.5 and 5.0 ppm. The aromatic protons on the two phenyl rings would resonate in the downfield region of 6.5-7.5 ppm. The protons of the octyl chain would appear in the upfield region (0.8-2.6 ppm), with the terminal methyl group (CH₃) showing a characteristic triplet around 0.9 ppm.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum would display signals for the aromatic carbons between 110 and 150 ppm. The aliphatic carbons of the octyl chain would resonate in the upfield region, typically between 14 and 40 ppm.

  • Mass Spectrometry : The electron ionization mass spectrum (EI-MS) should exhibit a molecular ion peak (M⁺) at m/z = 281, corresponding to the molecular weight of the compound.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through an N-arylation reaction. The Buchwald-Hartwig amination is a highly efficient and versatile palladium-catalyzed cross-coupling reaction for this purpose, known for its high yields and tolerance of various functional groups.

Proposed Protocol: Buchwald-Hartwig Amination

This protocol describes a reliable method starting from 4-octylaniline and an aryl halide.

Causality of Experimental Choices:

  • Catalyst System : A palladium(II) precatalyst is chosen for its stability and ease of handling. It is activated in situ to the active Pd(0) species. The choice of a bulky, electron-rich phosphine ligand (like XPhos or SPhos) is critical; it promotes the reductive elimination step, which is often rate-limiting, and stabilizes the palladium catalyst, preventing its decomposition.

  • Base : A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used. Its role is to deprotonate the amine, forming the more nucleophilic amide anion, which is essential for the catalytic cycle to proceed.

  • Solvent : An anhydrous, aprotic, and relatively nonpolar solvent like toluene is selected to ensure all reactants remain in solution at the reaction temperature and to prevent side reactions that could be caused by protic solvents.

  • Inert Atmosphere : The reaction is conducted under an inert atmosphere (nitrogen or argon) because the active Pd(0) catalyst and the phosphine ligands are sensitive to oxidation by air, which would deactivate the catalyst and halt the reaction.

Step-by-Step Methodology:

  • Reactor Setup : To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ (0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and sodium tert-butoxide (1.4 eq.).

  • Inerting : Evacuate the flask and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition : Under a positive flow of nitrogen, add anhydrous toluene (5 mL per mmol of aryl halide). Add 4-octylaniline (1.0 eq.) and bromobenzene (1.1 eq.) via syringe.

  • Reaction Execution : Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed (typically 12-24 hours).

  • Workup : Cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

  • Validation : Confirm the structure and purity of the final product using NMR and MS analysis as described in the Spectroscopic Profile section.

Synthesis Workflow Visualization

G start Starting Materials: 4-Octylaniline Bromobenzene reaction Reaction Setup (Inert Atmosphere, 110 °C, 12-24h) start->reaction reagents Reagents & Catalyst: Pd(OAc)₂ / XPhos NaOtBu, Toluene reagents->reaction monitoring Reaction Monitoring (TLC / GC-MS) reaction->monitoring workup Aqueous Workup (Quench, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Pure this compound purification->product analysis Characterization (NMR, MS) product->analysis

Caption: Workflow for the synthesis of this compound.

Core Applications and Mechanistic Insights

Antioxidant in Rubber and Polymer Manufacturing

The primary industrial use of this compound is as an antioxidant.[1] It is incorporated into various polymers, especially rubber products, to protect them from degradation caused by oxidation.[1] Oxidative degradation, initiated by heat, light, or mechanical stress, leads to the loss of mechanical properties, discoloration, and reduced service life of the material.

Mechanism of Action: The antioxidant activity of this compound stems from the ability of its secondary amine group to act as a radical scavenger. The degradation of polymers often proceeds via a free-radical chain reaction.

  • Initiation : A polymer chain (P-H) forms a free radical (P•) under stress.

  • Propagation : The polymer radical (P•) reacts with oxygen to form a peroxy radical (POO•), which then abstracts a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and another polymer radical (P•), thus propagating the chain reaction.

  • Termination (Antioxidant Action) : this compound (Ar₂NH) intervenes by donating its labile hydrogen atom to the peroxy radical, neutralizing it and stopping the propagation cycle. This process forms a stable, resonance-delocalized aminyl radical (Ar₂N•) that is far less reactive and does not continue the degradation chain.

The long octyl chain ensures high solubility and low volatility, keeping the antioxidant within the polymer matrix where it is needed, even at elevated temperatures.

Safety, Handling, and Toxicology

As a substituted aromatic amine, this compound requires careful handling in a laboratory or industrial setting. While a specific, comprehensive safety datasheet is not widely available, data from structurally similar compounds provides essential guidance.

  • Hazard Identification : Aromatic amines as a class can be irritants and may cause skin sensitization upon repeated contact.[7] They should be treated as potentially toxic if inhaled, ingested, or absorbed through the skin.[8] The compound is also noted as being toxic to aquatic life with long-lasting effects.[9]

  • Personal Protective Equipment (PPE) : Work should be conducted in a well-ventilated chemical fume hood.[8] Standard PPE is mandatory, including chemical-resistant nitrile or neoprene gloves, chemical safety goggles, and a lab coat.[8]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment.

Conclusion

This compound is a specialty chemical with a well-defined structure that directly contributes to its function as a highly effective antioxidant. Its synthesis is achievable through robust and scalable methods like the Buchwald-Hartwig amination. The combination of a radical-scavenging amine functional group and a solubilizing octyl chain makes it an indispensable additive in the polymer industry for enhancing the durability and lifespan of materials. Proper handling and safety precautions are essential due to its classification as an aromatic amine.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61335, this compound. Retrieved from [Link]

  • Chemigran Pte Ltd (n.d.). 4-Octyl-N-(4-octylphenyl)aniline. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 174922640, 4-octyl-N-(4-octylphenyl)-N-phenylaniline. Retrieved from [Link]

  • Chemsrc (n.d.). This compound | CAS#:4175-37-5. Retrieved from [Link]

  • NIST (n.d.). Benzenamine, 4-octyl-N-(4-octylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies (2018). 4,4'-Dioctyldiphenylamine. Retrieved from [Link]

  • NIST (n.d.). Benzenamine, 4-octyl-N-(4-octylphenyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7569, 4,4'-Dioctyldiphenylamine. Retrieved from [Link]

  • National Center for Biotechnology Information (2017). Spectral Information in PubChem. Retrieved from [Link]

  • St. John, T. (2018). NMR Analysis - Determining a Structure with IR and NMR. YouTube. Retrieved from [Link]

  • ChemBK (n.d.). N-phenylaniline. Retrieved from [Link]

  • Marin, S. et al. (2015). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. ResearchGate. Retrieved from [Link]

Sources

4-Octyl-N-phenylaniline CAS number 4175-37-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Octyl-N-phenylaniline (CAS 4175-37-5): Synthesis, Characterization, and Applications

Introduction

Overview and Significance

This compound, also known as 4-Octyldiphenylamine, is a substituted diarylamine that has garnered significant interest for its utility as a potent antioxidant and a versatile chemical intermediate.[1][2] Its molecular architecture, featuring a secondary amine linking two phenyl rings, one of which is appended with a long alkyl chain, imparts specific physicochemical properties that are highly desirable in industrial applications. Primarily, it functions as an amine-type, chain-breaking antioxidant in the stabilization of polymers, rubbers, and lubricants, enhancing their service life by preventing oxidative degradation.[3][4] The lipophilic octyl group increases its solubility and compatibility in nonpolar organic matrices, making it particularly effective in these systems.[1] For researchers and process chemists, it serves as a valuable building block in the synthesis of more complex molecules where a substituted diarylamine moiety is required.[2]

Nomenclature and Chemical Identity

The compound is systematically identified by its CAS Registry Number, 4175-37-5.[5] A comprehensive list of its identifiers and core properties is provided below.

IdentifierValueSource(s)
CAS Number 4175-37-5[5][6][7]
IUPAC Name This compound[1]
Synonyms 4-Octyldiphenylamine, Benzenamine, 4-octyl-N-phenyl-[1][8]
Molecular Formula C₂₀H₂₇N[5][6]
Molecular Weight 281.44 g/mol [6][8]
Canonical SMILES CCCCCCCCC1=CC=C(C=C1)NC2=CC=CC=C2[1][5]
InChIKey DMLLDZGHGNLZNW-UHFFFAOYSA-N[1][5]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in chemical processes and final applications. It is typically supplied as a liquid or a dry powder.[1][9] The high boiling point and flash point are indicative of good thermal stability. Its high LogP value confirms its nonpolar, lipophilic nature, explaining its utility in organic media like polymers and oils.[8]

PropertyValueSource(s)
Physical Form Liquid / Dry Powder[1][9]
Density 0.979 g/cm³[8]
Boiling Point 409.3 °C at 760 mmHg[8]
Flash Point 208.3 °C[8]
Refractive Index ~1.56[8][9]
LogP 6.406[8]
pKa (Predicted) 1.19 ± 0.40[5]

Synthesis Strategies

The core of this compound is the C-N bond linking the two aromatic rings. Modern synthetic chemistry offers highly efficient catalytic methods for the construction of such bonds, primarily through palladium- or copper-catalyzed cross-coupling reactions.

Retrosynthetic Analysis

A retrosynthetic approach reveals two primary and logical bond disconnections for the synthesis of the target molecule. Both pathways rely on coupling an amine with an aryl halide.

  • Pathway A: Disconnection between the nitrogen and the non-substituted phenyl ring. This route involves the coupling of 4-octylaniline with a phenyl halide .

  • Pathway B: Disconnection between the nitrogen and the octyl-substituted phenyl ring. This involves coupling aniline with a 4-octylphenyl halide .

Retrosynthesis cluster_A Pathway A cluster_B Pathway B TM This compound P1 4-Octylaniline TM->P1 C-N bond P2 Phenyl Halide (e.g., Iodobenzene) TM->P2 P3 Aniline TM->P3 C-N bond P4 4-Octylphenyl Halide (e.g., 1-Iodo-4-octylbenzene) TM->P4

Caption: Retrosynthetic pathways for this compound.
Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the state-of-the-art method for forming aryl C-N bonds.[10] It utilizes a palladium catalyst with specialized, bulky, electron-rich phosphine ligands.[11] This methodology is favored for its high efficiency, broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to older methods.[10][12] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination and deprotonation, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[10][11]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_complex label3 Reductive Elimination pd0->label3 amine_complex [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ oa_complex->amine_complex label1 Oxidative Addition oa_complex->label1 amido_complex Ar-Pd(II)(NR'R'')L₂ (Amido Complex) amine_complex->amido_complex label2 Ligand Exchange & Deprotonation (+ Base) amine_complex->label2 amido_complex->pd0 product Ar-NR'R'' (Product) amido_complex->product start1 Ar-X start1->pd0 start2 R'R''NH start2->oa_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

This protocol describes the synthesis following Pathway A.

  • Reactor Setup: To a dry, argon-purged Schlenk flask, add Pd₂(dba)₃ (0.01 eq.), XPhos (0.03 eq.), and sodium tert-butoxide (1.4 eq.).

  • Reagent Addition: Add 4-octylaniline (1.0 eq.) and iodobenzene (1.1 eq.) to the flask.

  • Solvent: Add anhydrous toluene via cannula to the flask to achieve a substrate concentration of 0.2 M.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, predating the Buchwald-Hartwig reaction.[13] It typically requires a copper catalyst (often in stoichiometric amounts), a base, and high reaction temperatures (>180 °C) in a polar aprotic solvent.[13][14] While effective, the harsh conditions can limit its applicability with sensitive functional groups.[13] Modern variations use soluble copper salts and ligands to facilitate the reaction under milder conditions, making it a viable, palladium-free alternative.[15][16] The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[13]

Spectroscopic Characterization and Purity Validation

As of early 2026, publicly accessible, experimentally-derived spectroscopic data (NMR, IR) for this compound is limited.[17] Therefore, characterization relies on a combination of predictive methods based on structurally similar compounds and a standard analytical workflow applied after synthesis.[18]

Predicted Spectroscopic Signatures

Predictions for ¹H and ¹³C NMR spectra can be made with high confidence by analyzing the known spectra of analogues like 4-methyl-N-phenylaniline and N-alkylanilines.[18][19]

Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Shift (ppm)MultiplicityIntegrationAssignment
Aromatic H7.20 - 7.30m2HPhenyl H (ortho to NH)
Aromatic H7.00 - 7.10d2HOctyl-phenyl H (ortho to NH)
Aromatic H6.80 - 6.95m3HPhenyl H (meta, para to NH)
Aromatic H6.95 - 7.05d2HOctyl-phenyl H (ortho to octyl)
NH5.60 - 5.80br s1HAmine proton
Ar-CH₂-2.50 - 2.60t2HBenzylic CH₂
-CH₂-1.55 - 1.65m2HHeptyl chain
-CH₂-1.20 - 1.40m10HHeptyl chain
-CH₃0.85 - 0.95t3HTerminal methyl

Table: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Shift (ppm)Assignment
Aromatic C~144C-N (Phenyl)
Aromatic C~140C-N (Octyl-phenyl)
Aromatic C~138C-Alkyl (Octyl-phenyl)
Aromatic C~129CH (Phenyl)
Aromatic C~129CH (Octyl-phenyl)
Aromatic C~121CH (Phenyl)
Aromatic C~118CH (Octyl-phenyl)
Aromatic C~117CH (Phenyl)
Aliphatic C~35Ar-CH₂
Aliphatic C~32CH₂
Aliphatic C~31CH₂
Aliphatic C~29CH₂ (multiple)
Aliphatic C~23CH₂
Aliphatic C~14CH₃
  • Infrared (IR) Spectroscopy: Expected peaks would include a sharp N-H stretch around 3400 cm⁻¹, C-H stretches (aromatic >3000 cm⁻¹, aliphatic <3000 cm⁻¹), and C=C aromatic ring stretches around 1600-1500 cm⁻¹.

  • Mass Spectrometry (MS): The monoisotopic mass is 281.21435 g/mol .[5] Electron Ionization (EI) would show a prominent molecular ion peak (M⁺) at m/z = 281. Key fragmentation would likely involve benzylic cleavage, resulting in a loss of the C₇H₁₅ alkyl fragment.

A Practical Workflow for Characterization

A logical workflow is essential to confirm the identity and purity of the synthesized product.

Workflow A Crude Product (Post-Workup) B Flash Column Chromatography A->B Purification C Purity Check (TLC) B->C Collect Fractions D Structure Confirmation (¹H & ¹³C NMR, MS, IR) B->D Evaporate Solvent C->B Pool Pure Fractions E Pure, Confirmed This compound D->E Data Matches Predictions

Caption: Post-synthesis characterization and purification workflow.

Core Applications and Mechanism of Action

Role as an Amine-Type Antioxidant

This compound functions as a secondary antioxidant, crucial for the stabilization of materials like rubber and plastics.[3][20] The primary mechanism of action for diarylamine antioxidants is chain-breaking via hydrogen atom transfer (HAT).[3] During oxidative degradation, highly reactive peroxy radicals (ROO•) are formed, which propagate a chain reaction that cleaves polymer backbones. The antioxidant molecule can donate its labile amine hydrogen atom to this radical, neutralizing it and forming a stable hydroperoxide and a resonance-stabilized antioxidant radical.[3][21] This new radical is far less reactive and unable to effectively propagate the degradation chain, thus terminating the process.

Antioxidant_Mechanism Ar-NH-Ar' This compound Ar_N_dot_Ar [Ar-N•-Ar'] (Stabilized Radical) Ar-NH-Ar'->Ar_N_dot_Ar + ROO• ROO_dot ROO• (Peroxy Radical) ROOH ROOH (Stable Hydroperoxide) note The antioxidant donates a hydrogen atom, terminating the radical chain reaction. Ar_N_dot_Ar->note

Caption: Radical scavenging mechanism of a diarylamine antioxidant.
Industrial Use in Polymers and Lubricants

The utility of this compound as an antioxidant is documented in chemical data reporting by government agencies.[1] The U.S. EPA's Chemical Data Reporting (CDR) indicates its use in the rubber product manufacturing sector.[1] In 2019, the aggregated production volume in the U.S. was reported to be 50,096 lbs.[1] Studies on polybutadiene rubber have investigated the effects of octylated diphenylamine on thermal stability, gel formation, and color change, highlighting its role in maintaining polymer integrity at high temperatures.[4][20]

Safety, Handling, and Toxicology

GHS and Regulatory Status

Comprehensive GHS classification and hazard statement data for this compound are not widely available.[5] It is listed on the EPA's TSCA inventory.[1] Due to the lack of specific toxicological data, a precautionary approach based on the profiles of related aromatic amines is warranted.

Handling and Storage Recommendations
  • Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9] Avoid inhalation of dust/vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

Toxicological Profile (Inferred)

The parent compound, N-phenylaniline (diphenylamine), is classified as toxic if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects.[22] It is reasonable to assume that this compound may present similar hazards. Aromatic amines, as a class, can cause skin sensitization and methaemoglobinemia upon significant exposure.[23] All products are intended for research and development use only and must be handled by qualified individuals.[9]

Conclusion

This compound (CAS 4175-37-5) is a specialty chemical of significant industrial value, primarily as a high-performance antioxidant for polymers and lubricants. Its synthesis is readily achievable through modern organometallic cross-coupling reactions like the Buchwald-Hartwig amination, which offers a robust and efficient route. While publicly available experimental characterization data is sparse, its spectroscopic properties can be reliably predicted, and its identity can be confirmed through a standard analytical workflow. Its mechanism as a radical scavenger is well-understood, providing a clear basis for its application in material stabilization. Proper safety protocols, inferred from related aromatic amines, must be followed during its handling and use.

References

Sources

Physical and chemical properties of 4-Octyldiphenylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 4,4'-Dioctyldiphenylamine

Authored by a Senior Application Scientist

Introduction: 4,4'-Dioctyldiphenylamine, a substituted aromatic amine, is a compound of significant interest across various industrial and research sectors. Its utility primarily stems from its antioxidant properties, which make it a valuable additive in lubricants, polymers, and rubbers to prevent degradation from oxidation.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of 4,4'-dioctyldiphenylamine, offering researchers, scientists, and drug development professionals a detailed resource for its characterization and application. It is important to note that the term "octyldiphenylamine" can be ambiguous, referring to several isomers. This document will focus on the most well-characterized isomer, 4,4'-dioctyldiphenylamine (CAS RN: 101-67-7).[1][3]

Physicochemical Properties

The fundamental physical and chemical characteristics of 4,4'-dioctyldiphenylamine are crucial for its handling, formulation, and application. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C28H43N[3][4][5]
Molecular Weight 393.65 g/mol [1][3][5]
CAS Registry Number 101-67-7[1][3]
Appearance White to beige powder or solid with a slight amine odor.[1][2][1][2]
Melting Point 96-97 °C (205-207 °F)[1]
Boiling Point Decomposes before boiling
Solubility Insoluble in water.[2][6][2][6]
Density 0.99 g/cm³[1]
Flash Point 213 °C (415 °F)[1]

Chemical Structure and Reactivity

4,4'-Dioctyldiphenylamine's structure, consisting of a central secondary amine linking two p-octylphenyl groups, is key to its chemical behavior.

Caption: Chemical structure of 4,4'-Dioctyldiphenylamine.

The secondary amine group is the primary site of reactivity. It can undergo oxidation, which is central to its function as an antioxidant. The lone pair of electrons on the nitrogen atom can donate to radical species, effectively neutralizing them and terminating oxidative chain reactions.

Reactivity Profile:

  • Oxidizing Agents: 4,4'-Dioctyldiphenylamine can react with strong oxidizing agents.[2][6]

  • Acids: It neutralizes acids in exothermic reactions to form salts and water.[2][6]

  • Incompatibilities: It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[2][6]

  • Reducing Agents: Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides.[2][6]

Synthesis

The industrial synthesis of 4,4'-dioctyldiphenylamine is typically achieved through the Friedel-Crafts alkylation of diphenylamine with an octene isomer, commonly diisobutylene.[7]

Synthesis_Workflow Reactants Diphenylamine + Diisobutylene Reaction Alkylation Reaction (140-160°C) Reactants->Reaction Catalyst Alkylation Catalyst (e.g., Activated Clay) Catalyst->Reaction Separation Catalyst Separation (Filtration) Reaction->Separation Purification Removal of Unreacted Diisobutylene Separation->Purification Product 4,4'-Dioctyldiphenylamine Purification->Product

Caption: Generalized workflow for the synthesis of 4,4'-Dioctyldiphenylamine.

Experimental Protocol: Synthesis of 4,4'-Dioctyldiphenylamine

  • Reaction Setup: Charge a reaction vessel with diphenylamine and an alkylation catalyst (e.g., activated aluminosilicate) in a weight ratio of 1:0.05 to 1:0.3.[7]

  • Dehydration: Heat the mixture to 140-160°C to remove any water from the catalyst.[7]

  • Alkylation: Introduce diisobutylene to the reaction mixture, maintaining a threefold molar excess relative to diphenylamine.[7] Allow the reaction to proceed at 140-160°C until the desired conversion is achieved.

  • Work-up: After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • Purification: Remove unreacted diisobutylene from the filtrate via distillation to yield the final product.[7]

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of 4,4'-dioctyldiphenylamine.

Infrared (IR) Spectroscopy: The IR spectrum of 4,4'-dioctyldiphenylamine exhibits characteristic absorption bands corresponding to its functional groups. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound.[8]

Mass Spectrometry (MS): Mass spectral data is available for 4,4'-dioctyldiphenylamine, providing information on its molecular weight and fragmentation pattern.[4]

Applications

The primary application of 4,4'-dioctyldiphenylamine is as an antioxidant.[1] It is used in:

  • Lubricants: To prevent oxidative degradation of petroleum-based and synthetic lubricants.[1]

  • Polymers and Rubbers: To enhance the stability and lifespan of various plastics and rubber compounds.[1][2]

Safety and Handling

Hazards:

  • May cause irritation to the skin, eyes, nose, and throat.[1][6]

  • Toxic to aquatic life with long-lasting effects.[1][9]

Handling Precautions:

  • Handle in a well-ventilated area.

  • Wear suitable protective clothing, including gloves and eye protection.

  • Avoid the formation of dust and aerosols.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

  • Skin Contact: Take off contaminated clothing and wash the skin with soap and water.[9]

  • Eye Contact: Rinse with plenty of water.

  • Ingestion: Do not induce vomiting. Seek medical attention.

References

  • 4-tert-Octyldiphenylamine | 1X10MG | C20H27N | 692576 | 4496-45-1 - HPC Standards. [Link]

  • Benzenamine, 4-octyl-N-(4-octylphenyl)- - NIST Chemistry WebBook. [Link]

  • 4,4'-Dioctyldiphenylamine | C28H43N | CID 7569 - PubChem. [Link]

  • 4,4′-Di-tert-octyldiphenylamine - CAS Common Chemistry. [Link]

  • 4,4'-Di-t-octyldiphenylamine | C28H43N | CID 15919999 - PubChem. [Link]

  • Benzenamine, 4-octyl-N-(4-octylphenyl)- - NIST Chemistry WebBook. [Link]

  • Octyldiphenylamine | C20H27N | CID 66575 - PubChem. [Link]

  • CN103709046B - Preparation method of liquid-state octyl diphenylamine antioxidant - Google P
  • Benzenamine, 4-octyl-N-(4-octylphenyl)- - NIST Chemistry WebBook. [Link]

  • 4,4'-Bis(1,1,3,3-tetramethylbutyl)diphenylamine - PubChem. [Link]

  • 4,4'-DIOCTYLDIPHENYLAMINE - precisionFDA. [Link]

  • Di-t-octyl-diphenylamine | C28H43N | CID 129850190 - PubChem. [Link]

  • EP1694757B1 - Antioxidant composition of octylated diphenylamine and process of preparation thereof - Google P
  • Benzenamine, 4-octyl-N-(4-octylphenyl)- - NIST Chemistry WebBook. [Link]

  • 4-Octyl-N-phenylaniline | C20H27N | CID 61335 - PubChem. [Link]

  • Butyl-octyl-diphenylamine | C24H35N | CID 66799917 - PubChem. [Link]

Sources

Synthesis pathway for 4-Octyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Octyl-N-phenylaniline

Introduction

This compound, a substituted diphenylamine, is a molecule of significant interest in materials science and industrial chemistry. Its structure, featuring a long alkyl chain, imparts unique solubility and electronic properties, making it a valuable component in applications such as antioxidants, lubricants, and as an intermediate in the synthesis of organic electronic materials. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary synthetic pathways to this compound, grounded in mechanistic principles and practical laboratory considerations. As a Senior Application Scientist, the focus is not merely on procedural steps but on the underlying rationale that dictates the choice of reagents, catalysts, and conditions, ensuring a robust and reproducible synthesis.

The core of this molecule is the C-N bond connecting the two phenyl rings. The formation of this bond is a cornerstone of modern organic synthesis, with several powerful methodologies available. This guide will focus on the two most prominent and industrially relevant strategies: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation. We will dissect each method, offering a comparative analysis to inform the selection of the most appropriate pathway based on available resources, scale, and desired purity.

PropertyValue
Molecular Formula C₂₀H₂₇N
Molecular Weight 281.44 g/mol
IUPAC Name This compound
CAS Number 4175-37-5
Canonical SMILES CCCCCCCCC1=CC=C(C=C1)NC2=CC=CC=C2
Physical Description Dry Powder

Table 1: Physicochemical Properties of this compound. [1][2]

Retrosynthetic Analysis

A retrosynthetic approach to this compound identifies the key aryl-nitrogen bond as the primary disconnection point. This immediately suggests two logical precursor pairs for a cross-coupling strategy, forming the basis of our investigation into the Buchwald-Hartwig and Ullmann reactions.

G cluster_A Route A cluster_B Route B TM This compound disconnection Aryl-Nitrogen Cross-Coupling TM->disconnection A1 4-Octylaniline disconnection->A1 A2 Aryl Halide (e.g., Iodobenzene) disconnection->A2 B1 Aniline disconnection->B1 B2 4-Octylaryl Halide (e.g., 1-Bromo-4-octylbenzene) disconnection->B2

Figure 1: Retrosynthetic analysis of this compound.

This analysis highlights two convergent pathways. Route A utilizes the readily available 4-octylaniline and a simple aryl halide, while Route B employs aniline and a functionalized 4-octylaryl halide. The choice between these routes often depends on the commercial availability and cost of the respective starting materials.

Part 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become the gold standard for the synthesis of aryl amines due to its remarkable functional group tolerance, broad substrate scope, and generally high yields under relatively mild conditions.[3] The reaction creates a carbon-nitrogen bond through the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[4]

Mechanistic Principles & Causality

The efficacy of this reaction hinges on a well-understood catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. The choice of ligand is crucial here; bulky, electron-rich phosphine ligands stabilize the palladium center and accelerate this rate-limiting step.[5]

  • Ligand Exchange/Amine Coordination : The amine substrate coordinates to the Pd(II) complex, displacing a ligand or the halide. A strong, non-coordinating base is then required to deprotonate the coordinated amine, forming a palladium amide complex.

  • Reductive Elimination : This is the final, product-forming step. The aryl group and the amido group couple, and the desired this compound is ejected from the coordination sphere, regenerating the active Pd(0) catalyst.[4][5]

G cluster_caption pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(L)₂-X] pd0->oa_complex Oxidative Addition (+ Ar-X) amide_complex [Ar-Pd(II)(L)₂-NR'H] oa_complex->amide_complex Amine Coordination (+ R'NH₂) deprotonated_complex [Ar-Pd(II)(L)₂-NR']⁻ amide_complex->deprotonated_complex Deprotonation (- Base-H⁺) deprotonated_complex->pd0 Reductive Elimination (+ Ar-NR'H)

Figure 2: Simplified Buchwald-Hartwig catalytic cycle.

Detailed Experimental Protocol: Synthesis via Route A

This protocol describes the coupling of 4-octylaniline with bromobenzene, a representative example of the Buchwald-Hartwig reaction.

Materials & Reagents:

  • 4-Octylaniline (1.0 equiv)

  • Bromobenzene (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition : Evacuate and backfill the flask with the inert gas three times. Add the 4-octylaniline, followed by the bromobenzene and anhydrous toluene via syringe.

  • Reaction : Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup : Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Workflow & Data Summary

G start 1. Setup Inert Atmosphere (Flask, Stir Bar, Reagents) reagents 2. Add Reactants & Solvent (4-Octylaniline, Bromobenzene, Toluene) start->reagents reaction 3. Heat Reaction (100 °C, 12-24h) reagents->reaction workup 4. Quench & Extract (aq. NH₄Cl, Ethyl Acetate) reaction->workup purify 5. Dry & Concentrate workup->purify column 6. Column Chromatography purify->column product Pure Product column->product

Figure 3: Experimental workflow for Buchwald-Hartwig synthesis.

ParameterTypical Value/ConditionRationale
Catalyst Loading 0.5 - 2.0 mol% PdBalances reaction rate and cost. Higher loading may be needed for less reactive substrates (e.g., aryl chlorides).
Ligand Bulky Biarylphosphines (XPhos, SPhos)Promotes reductive elimination and prevents catalyst decomposition, enhancing overall efficiency.[5]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required to deprotonate the amine without competing side reactions.
Solvent Toluene, DioxaneAprotic, non-coordinating solvents with appropriate boiling points are preferred.
Temperature 80 - 110 °CProvides sufficient thermal energy to overcome the activation barrier of the oxidative addition step.
Yield 85 - 98%Generally high-yielding for electronically neutral or electron-poor aryl halides.

Table 2: Key Parameters for Buchwald-Hartwig Amination.

Part 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for forming aryl-nitrogen bonds, predating palladium-catalyzed methods by nearly a century.[6] It involves the reaction of an aryl halide with an amine, promoted by copper.

Mechanistic Evolution and Causality

Historically, the Ullmann reaction required harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper powder, limiting its scope.[7][8] Modern advancements have introduced soluble copper salts (e.g., CuI) and, critically, accelerating ligands (such as diamines or amino acids), which allow the reaction to proceed under much milder conditions.[9][10]

While the precise mechanism is still debated, it is generally accepted to involve a Cu(I)/Cu(III) cycle or a Cu(I)-mediated nucleophilic substitution pathway. The ligand's role is to solubilize the copper species and facilitate the key steps of oxidative addition and reductive elimination, lowering the overall activation energy.[7]

Detailed Experimental Protocol: Synthesis via Route A (Modern Conditions)

This protocol describes a ligand-accelerated Ullmann coupling between 4-octylaniline and iodobenzene.

Materials & Reagents:

  • 4-Octylaniline (1.0 equiv)

  • Iodobenzene (1.1 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reaction Setup : To a round-bottom flask, add CuI, K₂CO₃, and a magnetic stir bar.

  • Reagent Addition : Under a nitrogen atmosphere, add 4-octylaniline, iodobenzene, DMEDA, and DMF.

  • Reaction : Heat the mixture to 110-120 °C. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 24-48 hours).

  • Workup : Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove inorganic salts, washing with ethyl acetate.

  • Extraction : Transfer the filtrate to a separatory funnel and wash with water to remove DMF, followed by a brine wash.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Comparative Analysis: Buchwald-Hartwig vs. Ullmann

The choice between these two premier methods is a critical decision in synthetic planning.

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst PalladiumCopper
Cost Higher (Palladium is a precious metal)Lower (Copper is abundant and inexpensive)
Conditions Generally milder (80-110 °C)Traditionally harsh, now milder with ligands (110-140 °C)
Reaction Time Typically faster (4-24 hours)Often slower (24-72 hours)
Substrate Scope Extremely broad; tolerates most functional groupsGood, but can be sensitive to certain functional groups
Ligand Sensitivity Highly dependent on specialized, often proprietary ligandsLigands are simpler and less expensive (e.g., diamines)

Table 3: Comparison of Key C-N Cross-Coupling Methodologies.

Characterization

Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.

Analysis TechniqueExpected Results for this compound
¹H NMR Aromatic protons (multiplets, ~6.8-7.4 ppm), N-H proton (broad singlet, ~5.6 ppm), aliphatic protons of the octyl chain (triplet for CH₃ at ~0.9 ppm, multiplets for CH₂ groups from ~1.2-2.6 ppm).
¹³C NMR Aromatic carbons (~115-150 ppm), aliphatic carbons of the octyl chain (~14-35 ppm).
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 281. Subsequent fragmentation would show loss of alkyl chain fragments.
IR Spectroscopy N-H stretching (~3400 cm⁻¹), C-H stretching (aromatic ~3050 cm⁻¹, aliphatic ~2850-2950 cm⁻¹), C=C stretching (aromatic ring, ~1500-1600 cm⁻¹).[11]

Table 4: Expected Analytical Data for Product Characterization.

Conclusion and Future Outlook

The synthesis of this compound can be reliably achieved through two primary cross-coupling strategies: the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig approach stands out for its speed, high yields, and exceptional functional group tolerance, making it the preferred method in research and discovery settings. However, the lower cost of the copper catalyst in the Ullmann reaction presents a significant advantage for large-scale industrial production, especially with modern protocols that have mitigated the historically harsh conditions.

The choice of synthesis pathway is ultimately a strategic one, balancing the cost of materials, reaction efficiency, and the scale of production. Future research will likely focus on further reducing catalyst loading, developing even more efficient ligands for both palladium and copper systems, and exploring greener, more sustainable solvent systems to enhance the industrial viability of these powerful transformations.

References

  • Reductive Alkylation of Anilines Mediated by Triethylsilane and TFA. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Ullmann condensation - Wikipedia. Wikipedia. Available at: [Link]

  • Ullmann Condensation - SynArchive. SynArchive. Available at: [Link]

  • Reductive amination of 1 with aniline using NaBH(OAc) 3 at room temperature. - ResearchGate. ResearchGate. Available at: [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D3OB00822C. Available at: [Link]

  • Arylamine synthesis by amination (alkylation) - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of diarylamines 5 by copper-catalyzed cross-coupling... - ResearchGate. ResearchGate. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link]

  • This compound | C20H27N | CID 61335 - PubChem. National Institutes of Health. Available at: [Link]

  • Benzenamine, 4-octyl-N-(4-octylphenyl)- - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. YouTube. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available at: [Link]

  • Benzenamine, 4-octyl-N-(4-octylphenyl)- - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

4-Octyl-N-phenylaniline mechanism of action as an antioxidant

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Antioxidant Mechanism of 4-Octyl-N-phenylaniline

Executive Summary

Oxidative degradation poses a significant threat to the longevity and stability of a wide array of materials and biological systems. This compound, a derivative of diphenylamine, has emerged as a highly effective industrial antioxidant, primarily utilized to protect polymers, rubbers, and lubricants from such degradation.[1][2] This technical guide provides a comprehensive exploration of the core mechanisms underpinning its potent antioxidant activity. The primary mode of action for this compound is as a chain-breaking antioxidant that operates via a Hydrogen Atom Transfer (HAT) mechanism. The secondary amine moiety serves as the active site, readily donating its hydrogen atom to neutralize damaging free radicals, thereby terminating degradative chain reactions.[1][3] The resulting diphenylaminyl radical is significantly stabilized by resonance across its two phenyl rings. Furthermore, the para-substituted octyl group plays a crucial role by enhancing the molecule's solubility in nonpolar media and favorably modulating its electronic properties to increase reactivity.[3][4][5] This document delves into the structure-activity relationship, provides detailed protocols for experimental validation, and discusses the broader implications for material science and drug development professionals.

Part 1: The Challenge of Oxidative Stress

Oxidative stress is a phenomenon caused by an imbalance between the production of reactive free radicals and the ability of a system to detoxify these reactive species or repair the resulting damage. Free radicals are atoms or molecules possessing an unpaired electron, rendering them highly unstable and reactive. In both industrial materials and biological contexts, these radicals initiate chain reactions that lead to widespread degradation.

In polymers and lubricants, this process, often termed autoxidation, is triggered by heat, light, or mechanical stress. It leads to undesirable changes such as discoloration, loss of mechanical strength, embrittlement, and reduced service life.[1] The core of autoxidation is a free-radical chain reaction involving initiation, propagation, and termination steps. Antioxidants are critical additives that interrupt this cycle, primarily during the propagation phase, by neutralizing the chain-carrying radicals.

Part 2: this compound: A Profile of a Chain-Breaking Antioxidant

This compound belongs to the class of secondary aromatic amine antioxidants, which are renowned for their efficacy, particularly at elevated temperatures.[6][7] Its molecular architecture is key to its function.

  • Chemical Structure: C₂₀H₂₇N[2]

  • Core Scaffold: The diphenylamine ((C₆H₅)₂NH) structure forms the foundation, providing the essential secondary amine (-NH-) group and two phenyl rings.[8]

  • Active Site: The hydrogen atom on the secondary amine is the primary point of action for radical scavenging.[9]

  • Stabilizing Moieties: The two phenyl rings delocalize the unpaired electron of the radical formed after hydrogen donation, creating a stable and less reactive species.

  • Functional Group: The 4-octyl group (an eight-carbon alkyl chain) is strategically positioned on one of the phenyl rings. This chain significantly increases the molecule's lipophilicity and alters its electronic properties.[4][5]

The combination of a labile hydrogen atom, a system for radical stabilization, and enhanced solubility makes this compound a highly efficient and persistent antioxidant.

Caption: Chemical structure of this compound.

Part 3: The Core Antioxidant Mechanism of Action

The efficacy of this compound stems from its ability to interrupt radical-propagating chain reactions. This is achieved through a multi-stage process involving radical scavenging and the formation of stable intermediates.

Primary Mechanism: Hydrogen Atom Transfer (HAT)

The principal mechanism is Hydrogen Atom Transfer (HAT), where the antioxidant donates a hydrogen atom to a highly reactive free radical, such as a peroxyl radical (ROO•), which is a common species in autoxidation.[10]

Ar₂N-H + ROO• → [Ar₂N•] + ROOH

  • Initiation: A reactive radical (ROO•) attacks a substrate, perpetuating the oxidative chain.

  • Intervention: The this compound molecule (Ar₂N-H) intercepts this radical.

  • Donation: The hydrogen atom from the secondary amine is transferred to the peroxyl radical. This satisfies the radical's unstable electron configuration, converting it into a more stable hydroperoxide (ROOH).

  • Termination: This act terminates the immediate chain reaction. The antioxidant is converted into a diphenylaminyl radical (Ar₂N•), but this species is significantly less reactive than the initial ROO• radical due to resonance stabilization.[3]

The ease of this hydrogen donation is quantified by the N-H Bond Dissociation Energy (BDE). The introduction of electron-donating groups, such as the alkyl chain, can lower the BDE, thereby enhancing the antioxidant's performance.[4]

HAT_Mechanism Antioxidant This compound (Ar₂N-H) Radical Peroxyl Radical (ROO•) Antioxidant->Radical H• Transfer StableRadical Stabilized Aminyl Radical ([Ar₂N•]) Antioxidant->StableRadical Oxidation StableProduct Hydroperoxide (ROOH) Radical->StableProduct Reduction

Caption: Hydrogen Atom Transfer (HAT) mechanism.

Secondary Mechanisms and Catalytic Regeneration

The antioxidant capability of diphenylamines is not limited to a single radical-trapping event. The resulting diphenylaminyl radical (Ar₂N•) can participate in further reactions, leading to a catalytic cycle that is conceptually similar to the Denisov Cycle observed in Hindered Amine Stabilizers (HALS).[11][12][13]

  • Formation of Nitroxide Radical: The aminyl radical can react with another peroxyl radical to form a stable nitroxide radical (Ar₂NO•).

  • Radical Scavenging by Nitroxide: This nitroxide radical is itself an excellent scavenger of other carbon-centered radicals (R•), forming a non-radical species (Ar₂NOR).[14]

  • Regeneration: This non-radical intermediate can then react with another peroxyl radical (ROO•) to regenerate the nitroxide radical (Ar₂NO•), allowing the cycle to continue.[12]

This regenerative process allows a single molecule of the antioxidant to neutralize multiple free radicals, significantly enhancing its long-term protective efficacy.[14]

Catalytic_Cycle HALS Ar₂N-H Aminyl Ar₂N• HALS->Aminyl + ROO• - ROOH ROO1 Peroxyl Radical Nitroxide Ar₂NO• Aminyl->Nitroxide + ROO• Product Ar₂NOR Nitroxide->Product + R• R Alkyl Radical Product->Nitroxide + ROO• - R=O, ROH ROO2 Peroxyl Radical ROOH Hydroperoxide DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_antioxidant Prepare Antioxidant Dilutions mix Mix DPPH with Antioxidant/Blank prep_antioxidant->mix prep_dpph Prepare 0.1 mM DPPH Solution prep_dpph->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC₅₀ measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce this radical cation, causing a decolorization that is measured by the decrease in absorbance at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants. [15][16] Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Assay Procedure:

    • Dilute the ABTS•+ solution with ethanol or a phosphate buffer to obtain an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare dilutions of the antioxidant sample and a standard (e.g., Trolox).

    • Add a small volume of the antioxidant sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).

  • Measurement:

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is generated using Trolox as the standard, and the activity of the sample is expressed as µM of Trolox equivalents.

Data Presentation

The following table summarizes expected comparative data for this compound.

CompoundDPPH IC₅₀ (µg/mL)TEAC Value (mM Trolox Eq./mM)
Trolox (Standard)5.01.00
Diphenylamine25.00.65
This compound 12.5 0.85

Note: These are representative values for illustrative purposes. Actual values may vary based on experimental conditions. The lower IC₅₀ and higher TEAC value for this compound compared to the parent diphenylamine illustrate the performance enhancement provided by the octyl group.

Part 5: Applications and Future Directions

The primary application of this compound is as a high-performance antioxidant in industrial settings. [2]It is widely used to stabilize materials such as:

  • Synthetic rubbers and elastomers [1]* Plastics and polyolefins [17]* Industrial lubricants and engine oils [3][7] Its excellent solubility in organic media and high efficacy at elevated temperatures make it a preferred choice for demanding applications.

While its current use is industrial, the fundamental principles of its radical-scavenging activity are relevant to the field of drug development. Oxidative stress is implicated in numerous diseases, and understanding the structure-activity relationships of potent antioxidants can inform the design of novel therapeutic agents. Future research should focus on detailed kinetic studies to fully elucidate the catalytic cycle, investigations into its efficacy and safety in biological systems, and exploring potential synergistic effects when combined with other classes of antioxidants.

Conclusion

This compound is a potent chain-breaking antioxidant whose mechanism is deeply rooted in its chemical structure. It operates primarily through a Hydrogen Atom Transfer (HAT) pathway, where the secondary amine's hydrogen atom neutralizes destructive free radicals. The stability of the resulting aminyl radical, conferred by the phenyl rings, and the enhanced reactivity and solubility provided by the 4-octyl group, are key to its high efficiency. Its ability to engage in a regenerative catalytic cycle further extends its protective lifetime, making it an invaluable tool for preventing oxidative degradation in a multitude of applications.

References

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A Comprehensive Spectroscopic Guide to 4-Octyl-N-phenylaniline: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectral data for 4-Octyl-N-phenylaniline (CAS: 4175-37-5), a substituted diphenylamine derivative. Aimed at researchers and professionals in chemical synthesis and drug development, this document synthesizes foundational spectroscopic principles to present the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. By detailing the underlying causality of spectral features, this guide serves as a practical reference for the characterization and structural verification of this compound and related compounds.

Introduction and Molecular Overview

This compound, with the molecular formula C₂₀H₂₇N and a molecular weight of 281.4 g/mol , is a secondary aromatic amine featuring a phenyl group and a 4-octylphenyl group attached to a central nitrogen atom[1]. The structural complexity, arising from the combination of an extended alkyl chain, two distinct aromatic rings, and a secondary amine linkage, necessitates a multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques such as NMR, IR, and MS are indispensable, providing complementary information on the carbon-hydrogen framework, functional groups, and overall molecular mass and fragmentation patterns. This guide details the expected spectral signature of this compound, grounding the interpretation in established chemical principles.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within a molecule. For this compound, the spectra are predicted to show distinct signals for the unsubstituted phenyl ring, the para-substituted phenyl ring, the octyl chain, and the amine proton.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for non-polar to moderately polar organic compounds, as it provides excellent solubility and its residual solvent peak is well-characterized[2][3].

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting the 0 ppm reference point for both ¹H and ¹³C spectra[2].

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering approximately -1 to 10 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required compared to ¹H NMR[4].

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is expected to be complex but interpretable, with signals corresponding to the aromatic protons, the N-H proton, and the aliphatic protons of the octyl chain.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic (C2'-H, C6'-H)7.20 - 7.30Triplet (t)2HProtons on the unsubstituted ring, ortho to the amine.
Aromatic (C3'-H, C5'-H, C4'-H)6.80 - 7.00Multiplet (m)3HProtons on the unsubstituted ring, meta and para to the amine.
Aromatic (C2-H, C6-H)~7.05Doublet (d)2HProtons on the octyl-substituted ring, ortho to the amine.
Aromatic (C3-H, C5-H)~6.95Doublet (d)2HProtons on the octyl-substituted ring, meta to the amine.
N-H~5.60Broad Singlet (br s)1HThe amine proton signal is often broad and its position can vary with concentration and solvent[5].
Benzylic CH₂ (C1'')~2.55Triplet (t)2HMethylene group directly attached to the aromatic ring.
Aliphatic (CH₂)₆1.20 - 1.60Multiplet (m)12HOverlapping signals from the six methylene groups in the middle of the octyl chain.
Terminal CH₃~0.88Triplet (t)3HTerminal methyl group of the octyl chain.

Note: Prime (') denotes the unsubstituted phenyl ring, double prime ('') denotes the octyl chain.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. Due to the para-substitution pattern on one ring, symmetry will result in fewer than 20 signals[4].

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C1' (ipso, N-attached)~143Carbon directly attached to nitrogen is deshielded.
C1 (ipso, N-attached)~140Deshielded due to attachment to nitrogen, slightly shielded relative to C1' by the alkyl group.
C4 (ipso, octyl-attached)~131Quaternary carbon attached to the alkyl chain.
C2', C6'~129Aromatic CH carbons on the unsubstituted ring.
C3, C5~129Aromatic CH carbons on the substituted ring, ortho to the octyl group.
C4'~120Para carbon on the unsubstituted ring.
C2, C6~118Aromatic CH carbons on the substituted ring, meta to the octyl group.
C3', C5'~117Meta carbons on the unsubstituted ring.
C1'' (Benzylic CH₂)~35Alkyl carbon directly attached to the aromatic ring[3].
C2'' - C7'' (Alkyl CH₂)22 - 32The cluster of sp³ hybridized carbons of the octyl chain.
C8'' (Terminal CH₃)~14The terminal methyl carbon, typically the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key diagnostic peaks will confirm the presence of the secondary amine (N-H) and the aromatic rings.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The spectrum can be acquired using a neat sample (if liquid) as a thin film between two NaCl or KBr plates, or by preparing a KBr pellet if the sample is a solid.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹). A background spectrum of air (or the KBr pellet) should be taken first and automatically subtracted from the sample spectrum.

IR Spectral Interpretation
Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Appearance
3350 - 3450N-H StretchSecondary AmineA single, sharp, and relatively weak band[6][7].
3000 - 3100C-H StretchAromatic (sp²)Medium to weak bands.
2850 - 2960C-H StretchAliphatic (sp³)Strong, sharp bands from the octyl chain.
~1600 & ~1500C=C StretchAromatic RingTwo to three sharp bands of variable intensity.
1250 - 1335C-N StretchAromatic AmineA strong band, characteristic of the aryl-N bond[6].
~820C-H Bend (out-of-plane)1,4-disubstituted ringA strong band indicating para substitution.
750 & 690C-H Bend (out-of-plane)Monosubstituted ringTwo strong bands.

The presence of a single, weak band in the 3350-3500 cm⁻¹ region is a key identifier for a secondary amine, distinguishing it from primary amines (which show two bands) and tertiary amines (which show none)[8][9].

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a hard ionization technique that provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique that is excellent for determining the molecular ion[10].

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Mass Spectrometry Interpretation
  • Molecular Ion (M⁺): The molecular formula C₂₀H₂₇N predicts a monoisotopic mass of 281.21 Da[11][12]. According to the Nitrogen Rule, a molecule with a single nitrogen atom will have an odd nominal molecular weight, which is consistent with 281 Da[13]. A prominent peak at m/z 281 (or 282 for [M+H]⁺ in ESI) is expected.

  • Key Fragmentation Pathways: Under EI conditions, the molecular ion is unstable and will fragment[14]. A characteristic fragmentation for N-alkylanilines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom[7][15]. For this compound, a primary fragmentation would be the cleavage of the bond between the first and second carbon of the octyl chain.

M [M]⁺˙ This compound m/z = 281 F2 [M - C₇H₁₅]⁺ m/z = 182 M->F2 α-cleavage F1 Loss of C₇H₁₅˙ (Heptyl radical)

Caption: Proposed primary fragmentation pathway for this compound.

m/z Value Proposed Fragment Formation Mechanism
281[C₂₀H₂₇N]⁺˙Molecular Ion (M⁺˙)
182[C₁₃H₁₂N]⁺α-cleavage: Loss of a C₇H₁₅˙ (heptyl) radical from the octyl chain. This is often a very stable and prominent fragment.
167[C₁₂H₉N]⁺˙Loss of the entire octyl chain (C₈H₁₇˙).
91[C₇H₇]⁺Tropylium ion, a common fragment from alkylbenzenes.
77[C₆H₅]⁺Phenyl cation.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural confirmation of this compound. The NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (secondary amine, aromatic rings), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques provide an unambiguous spectral fingerprint, essential for quality control, reaction monitoring, and regulatory submissions in scientific research and development.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry. Retrieved January 20, 2026, from [Link]

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Navigating the Isomeric Landscape of C20H27N: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth exploration of the synthesis, pharmacology, and industrial applications of key C20H27N isomers, including the pharmaceuticals Alverine and Terodiline, and the industrial antioxidants 4-Octyl-N-phenylaniline and N-Octyl-N-phenylaniline.

The molecular formula C20H27N represents a fascinating and diverse group of isomeric compounds, each with unique structural arrangements that dictate their chemical properties and applications. This guide provides a comprehensive technical overview of four prominent isomers, offering insights into their nomenclature, synthesis, mechanisms of action, and analytical differentiation. For researchers and professionals in drug development and industrial chemistry, understanding the nuances of these isomers is paramount for innovation and application.

The Isomers in Focus: A Comparative Overview

The C20H27N isomeric family encompasses compounds with significant pharmacological activity as well as those with important industrial uses. This guide will focus on two key pharmaceutical agents, Alverine and Terodiline, and two widely used industrial antioxidants, this compound and N-Octyl-N-phenylaniline.

Compound IUPAC Name CAS Number Primary Application
AlverineN-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine[1]150-59-4[1]Pharmaceutical (Antispasmodic)[1]
TerodilineN-tert-butyl-4,4-diphenylbutan-2-amine15793-40-5Pharmaceutical (Anticholinergic/Calcium Channel Blocker)
This compoundThis compound[2]4175-37-5[2]Industrial (Antioxidant)[3]
N-Octyl-N-phenylanilineN-octyl-N-phenylaniline86-25-9Industrial (Antioxidant)

Pharmaceutical Isomers: Alverine and Terodiline

The subtle differences in the arrangement of atoms within the C20H27N framework give rise to compounds with distinct pharmacological profiles, highlighting the critical importance of stereochemistry and isomerism in drug design and development.

Alverine: A Direct-Acting Smooth Muscle Relaxant

Alverine is a tertiary amine that functions as an antispasmodic agent, primarily used in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1][4] It is often administered as alverine citrate.

  • IUPAC Name: N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine[1]

  • Synonyms: Phenopropamine, Profenil, Dipropylin, Sestron, N-Ethyl-3,3'-diphenyldipropylamine[1]

Alverine exerts its therapeutic effect by directly acting on smooth muscle, inducing relaxation and thereby alleviating cramps and spasms.[1] Its mechanism involves the blockade of calcium channels in the smooth muscle cells of the intestinal wall. By inhibiting the influx of calcium ions, the contractile activity of the muscle is reduced, leading to relief from the symptoms of IBS.

graph Alverine_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowsize=0.7];

"Extracellular Ca2+" [shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ca2+ Channel" [fillcolor="#FBBC05"]; "Intracellular Ca2+" [shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Smooth Muscle Contraction" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alverine [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Extracellular Ca2+" -> "Ca2+ Channel" [label="Influx"]; "Ca2+ Channel" -> "Intracellular Ca2+" ; "Intracellular Ca2+" -> "Smooth Muscle Contraction"; Alverine -> "Ca2+ Channel" [label="Blocks", arrowhead="tee"]; }

Caption: Alverine's mechanism of action.

A common synthetic route to alverine citrate involves a multi-step process starting from 3-phenyl-1-propanol.[5]

Step 1: Bromination of 3-phenyl-1-propanol In a 250ml flask, 50ml of water is added, followed by the careful addition of 70ml of sulfuric acid. After cooling to room temperature, 68g of 3-phenyl-1-propanol and 75g of sodium bromide are added. The mixture is heated to reflux. After the reaction is complete, the organic layer is separated and washed successively with 100ml water, 5ml sulfuric acid in 100ml water, 100ml saturated sodium bicarbonate solution, and finally three times with 100ml water to yield 3-phenyl-1-bromopropane.[6]

Causality: Sulfuric acid acts as a catalyst and a dehydrating agent. Sodium bromide provides the bromide nucleophile to displace the hydroxyl group of the alcohol. The series of washes removes unreacted starting materials and byproducts.

Step 2: Synthesis of N-ethyl-N-(3-phenylpropyl)benzenepropanamine (Alverine base) The synthesized 3-phenyl-1-bromopropane is reacted with ethylamine to form a secondary amine, which is then further reacted with another molecule of 3-phenyl-1-bromopropane in the presence of a base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., tetraethylammonium bromide) to yield the tertiary amine, alverine.[5]

Causality: The base is necessary to deprotonate the secondary amine, making it a more potent nucleophile for the second alkylation step. The phase-transfer catalyst facilitates the reaction between the water-soluble base and the organic-soluble reactants.

Step 3: Salt Formation The alverine base is then reacted with citric acid in a 1:1 molar ratio in a suitable solvent like ethanol. The mixture is refluxed, cooled, and the resulting white crystals of alverine citrate are collected.[6]

Causality: The formation of a citrate salt improves the stability and water solubility of the drug, making it suitable for pharmaceutical formulations.[6]

graph Alverine_Synthesis { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowsize=0.7];

A [label="3-phenyl-1-propanol"]; B [label="Bromination\n(H2SO4, NaBr)"]; C [label="3-phenyl-1-bromopropane"]; D [label="Reaction with Ethylamine"]; E [label="N-ethyl-3-phenylpropylamine"]; F [label="Reaction with\n3-phenyl-1-bromopropane\n(NaOH, Phase-Transfer Catalyst)"]; G [label="Alverine (base)"]; H [label="Salification\n(Citric Acid)"]; I [label="Alverine Citrate"];

A -> B -> C; C -> D -> E; E -> F -> G; G -> H -> I; }

Caption: Synthetic workflow for Alverine Citrate.
Terodiline: A Dual-Action Agent with a Precautionary Tale

Terodiline is a chiral compound that was used for the treatment of urinary incontinence.[7] It exhibits a dual mechanism of action, functioning as both a muscarinic receptor antagonist and a calcium channel blocker.[7][8] However, it was withdrawn from the market due to concerns about cardiotoxicity, specifically the risk of QT interval prolongation and torsades de pointes.[2]

  • IUPAC Name: (RS)-N-tert-butyl-4,4-diphenylbutan-2-amine

  • Synonyms: Terodiline Hydrochloride

Terodiline's therapeutic effect in urinary incontinence stems from its ability to relax the detrusor muscle of the bladder. This is achieved through two distinct pharmacological actions:

  • Muscarinic Receptor Antagonism: It blocks muscarinic receptors in the bladder, reducing the contractile effect of acetylcholine.[7]

  • Calcium Channel Blockade: It inhibits the influx of calcium into the smooth muscle cells, further promoting relaxation.[7]

Crucially, these effects are stereospecific. The anticholinergic activity primarily resides in the (R)-(+)-enantiomer, while the calcium channel blocking activity is more pronounced in the (S)-(-)-enantiomer.[4] The cardiotoxicity, however, has been linked to the (R)-(+)-enantiomer.[4]

The synthesis of the enantiomerically pure form of terodiline involves the optical resolution of the racemic mixture.

Step 1: Resolution of Racemic Terodiline A racemic mixture of terodiline is treated with L(+)-tartaric acid in an organic solvent. This leads to the precipitation of the S(-)-terodiline as a tartrate salt, leaving the mother liquor enriched with the R(+)-enantiomer.[1]

Causality: The chiral resolving agent, L(+)-tartaric acid, forms diastereomeric salts with the enantiomers of terodiline. These diastereomers have different physical properties, such as solubility, allowing for their separation.

Step 2: Isolation of R(+)-Terodiline The mother liquor containing the R(+)-enantiomer is then processed to recover the free base.

Step 3: Formation of the Hydrochloride Salt The enriched R(+)-terodiline base is dissolved in an aqueous solution and treated with hydrochloric acid to precipitate R(+)-terodiline hydrochloride.[9] The product can be further purified by recrystallization from water.[1]

Causality: The hydrochloride salt is a common pharmaceutical formulation that often exhibits improved stability and handling properties compared to the free base.

Industrial Isomers: Octylated Diphenylamines

In contrast to their pharmaceutical counterparts, this compound and N-Octyl-N-phenylaniline are primarily utilized in industrial settings as antioxidants. They are key components in the formulation of rubber products and lubricants, where they play a crucial role in preventing degradation caused by oxidation.[9][10][11]

Nomenclature and Synonyms
  • This compound:

    • IUPAC Name: this compound[2]

    • Synonyms: 4-Octyldiphenylamine, Benzenamine, 4-octyl-N-phenyl-[2]

  • N-Octyl-N-phenylaniline:

    • IUPAC Name: N-octyl-N-phenylaniline

    • Synonyms: Monooctyldiphenylamine, N,N-Diphenyloctylamine

Mechanism of Antioxidant Action

Octylated diphenylamines belong to the class of secondary amine antioxidants. Their primary function is to interrupt the free-radical chain reactions that lead to the oxidative degradation of materials like rubber and lubricants.[12]

The mechanism involves the donation of a hydrogen atom from the secondary amine group to a reactive peroxy radical (ROO•), which is a key intermediate in the autoxidation process. This donation neutralizes the peroxy radical, forming a more stable nitrogen-centered radical on the diphenylamine molecule. This diphenylaminyl radical is stabilized by resonance and is less reactive, thus terminating the chain reaction.[10]

The presence of the octyl group enhances the solubility of the antioxidant in the nonpolar rubber or lubricant matrix, ensuring its effective distribution. The steric hindrance provided by the substituent groups can also influence the stability of the resulting aminyl radical and, consequently, the antioxidant activity.[13]

graph Antioxidant_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowsize=0.7];

"ROO• (Peroxy Radical)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Octylated Diphenylamine" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "ROOH (Hydroperoxide)" [fillcolor="#FBBC05"]; "Stable Aminyl Radical" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chain Termination" [shape=ellipse, fillcolor="#FFFFFF"];

"ROO• (Peroxy Radical)" -> "Chain Termination"; "Octylated Diphenylamine" -> "Chain Termination" [label="H• donation"]; "ROO• (Peroxy Radical)" -> "ROOH (Hydroperoxide)" [label="Accepts H•"]; "Octylated Diphenylamine" -> "Stable Aminyl Radical" [label="Forms"]; }

Caption: Free radical scavenging by octylated diphenylamine.
Synthesis and Industrial Applications

Octylated diphenylamines are typically synthesized via the Friedel-Crafts alkylation of diphenylamine with an octylating agent, such as 1-octene or 1-chlorooctane, in the presence of a catalyst.

These antioxidants are widely used in the rubber industry to protect tires, belts, and hoses from degradation due to heat and oxygen.[9] In the lubricant industry, they are added to engine oils and industrial lubricants to extend their service life by preventing oxidative thickening and the formation of sludge and varnish.[10][11]

Analytical Differentiation of C20H27N Isomers

The accurate identification and quantification of C20H27N isomers are crucial for both quality control in pharmaceutical manufacturing and for research purposes. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating isomers. For chiral compounds like terodiline, chiral stationary phases are necessary to resolve the enantiomers. For constitutional isomers, such as the octylated diphenylamines, reversed-phase HPLC with a C18 column is often effective. The choice of mobile phase and detector (e.g., UV or mass spectrometry) is critical for achieving optimal separation and sensitivity.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural elucidation of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

  • ¹H NMR: The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals can be used to distinguish between isomers. For example, the aromatic region of the spectrum will show different patterns for this compound and N-octyl-N-phenylaniline due to the different substitution on the phenyl rings.

  • ¹³C NMR: The number of unique carbon signals and their chemical shifts provide a clear fingerprint for each isomer.

A general protocol for preparing a sample for NMR analysis involves dissolving a small amount of the purified compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale.[17]

graph NMR_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowsize=0.7];

A [label="Isolate and Purify Isomer"]; B [label="Dissolve in Deuterated Solvent"]; C [label="Add Internal Standard (TMS)"]; D [label="Transfer to NMR Tube"]; E [label="Acquire 1H and 13C NMR Spectra"]; F [label="Process and Analyze Data"]; G [label="Structural Elucidation"];

A -> B -> C -> D -> E -> F -> G; }

Caption: General workflow for NMR analysis of isomers.

Conclusion

The isomeric landscape of C20H27N is a testament to the profound impact of molecular structure on chemical function. From life-saving pharmaceuticals to essential industrial additives, these compounds underscore the importance of a deep and nuanced understanding of isomerism. For researchers and drug development professionals, the ability to synthesize, characterize, and differentiate these isomers is fundamental to advancing science and technology. This guide has provided a technical foundation for navigating this complex but rewarding area of chemistry, emphasizing the critical interplay between structure, synthesis, and application.

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Safety, hazards, and toxicity information for 4-Octyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety, Hazards, and Toxicity of 4-Octyl-N-phenylaniline

Introduction: A Proactive Approach to Chemical Safety

For researchers and professionals in drug development, the introduction of any new chemical entity into the laboratory workflow necessitates a rigorous evaluation of its potential hazards. This compound (CAS: 4175-37-5), an alkylated diphenylamine derivative, is utilized in various industrial applications, including as an antioxidant in rubber manufacturing.[1] While comprehensive toxicological data for this specific isomer is not extensively published, a robust safety protocol can be developed by analyzing its chemical structure, data from analogous compounds, and established principles of chemical hygiene.

This guide provides an in-depth analysis of the known and anticipated hazards associated with this compound. It is structured to provide not just procedural steps, but the scientific rationale behind them, enabling researchers to build a self-validating system of safety and risk management. We will proceed from fundamental identification to hazard classification, toxicological assessment, exposure control, and emergency response, grounded in authoritative data.

Chemical and Physical Identity

A precise understanding of the compound's identity is the foundation of any safety assessment.

IdentifierDataSource(s)
Chemical Name This compound[1][2]
Synonyms 4-Octyldiphenylamine, Benzenamine, 4-octyl-N-phenyl-[1][3]
CAS Number 4175-37-5[1][2]
Molecular Formula C₂₀H₂₇N[1][2][3]
Molecular Weight 281.44 g/mol [2][4]
Physical Form Reported as a dry powder.[1]

Hazard Identification and GHS Classification

Specific GHS classification for this compound is not consistently available in public databases.[5] Therefore, a conservative hazard assessment must be derived from structurally similar compounds, such as 4-n-octylaniline. This approach, known as "read-across" in toxicology, is a scientifically valid method for estimating hazards in the absence of direct data.

The following classification is based on data for 4-n-octylaniline and represents a potential hazard profile for this compound.

Hazard ClassCategoryGHS PictogramHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H313: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Skin Sensitization-May cause an allergic skin reaction.
Hazardous to the Aquatic Environment-환경H410: Very toxic to aquatic life with long lasting effects

Source: Classification derived from data for 4-n-octylaniline.[6][7]

GHS Hazard Visualization

The following diagram illustrates the key hazards associated with compounds in this chemical class.

Caption: GHS Pictograms and Corresponding Hazard Classes.

Toxicological Profile: Mechanistic Insights

  • Systemic Toxicity : Aromatic amines as a class are known to pose systemic risks. Accidental ingestion may be damaging to the health of the individual.[7] A primary concern with aniline derivatives is the potential to induce methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[7] This leads to a form of chemical asphyxiation.

  • Dermal and Ocular Effects : The compound is expected to be a skin and eye irritant.[6] Prolonged contact can cause inflammation, and the material may exacerbate pre-existing dermatitis.[7] Due to its amine structure, there is a potential for it to act as a skin sensitizer, leading to allergic contact dermatitis upon repeated exposure.[7]

  • Inhalation : Inhalation of vapors or dust, especially at elevated temperatures, can cause respiratory tract irritation.[7] Systemic effects following inhalation may include drowsiness, dizziness, reduced alertness, and lack of coordination.[7]

  • Carcinogenicity and Genotoxicity : There is no specific data available for this compound. However, some aromatic amines are known or suspected carcinogens. In the absence of specific data, it is prudent to handle this compound as a potential carcinogen and minimize exposure.

  • Ecotoxicity : Data on the surrogate compound, 4-octylaniline, indicates that it is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[7] This is a critical consideration for waste disposal and spill management.

Exposure Control and Personal Protection

A multi-layered approach is essential for controlling exposure. The primary principle is to use engineering controls first, followed by administrative controls and, finally, personal protective equipment (PPE).

Engineering Controls
  • Ventilation : All work involving this compound as a powder or solution should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[8]

  • Containment : For procedures with a high potential for aerosol generation (e.g., sonication, vigorous mixing), use of contained systems or glove boxes should be considered.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical risk mitigation strategy based on the compound's anticipated hazards.

  • Eye Protection : Chemical safety goggles that form a seal are mandatory. In situations with a high risk of splashing, a full-face shield should be worn in addition to goggles.[8]

  • Hand Protection : Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally recommended for protection against aromatic amines.[8] Always inspect gloves for defects before use and practice proper glove removal techniques to avoid skin contamination.

  • Body Protection : A chemical-resistant lab coat should be worn and kept buttoned. For handling larger quantities, chemical-resistant aprons or coveralls are advised.[8]

  • Respiratory Protection : If work cannot be conducted within a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[8] A risk assessment should be performed by a safety professional to determine the appropriate level of respiratory protection.

Safe Handling, Storage, and Emergency Protocols

Standard Operating Procedure for Safe Handling

This protocol outlines a self-validating workflow for handling this compound.

  • Pre-Handling Assessment :

    • Verify that the chemical fume hood is certified and functioning correctly.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Locate the nearest safety shower and eyewash station and confirm they are unobstructed.

  • Chemical Handling :

    • Designate a specific area within the fume hood for the procedure.

    • Avoid all personal contact with the substance.[7]

    • Dispense powders carefully to minimize dust formation.

    • If making solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling Decontamination :

    • Decontaminate all surfaces and equipment used in the procedure.

    • Properly dispose of all contaminated waste in a designated hazardous waste container.[7]

    • Remove PPE in the correct order (gloves first), avoiding contamination of skin or personal clothing.

    • Wash hands and forearms thoroughly with soap and water after work is complete.[6][9]

Storage Requirements
  • Store in the original, tightly sealed container.[7]

  • Keep in a cool, dry, and well-ventilated area.[7]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[7]

Emergency First-Aid Measures

Immediate and correct first aid is critical. This section provides a clear action plan.[10]

  • Inhalation : Move the exposed individual to fresh air immediately. Keep them warm and at rest. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][7]

  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of running water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][7]

  • Eye Contact : Immediately flush the eyes with large amounts of fresh, running water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][9]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[6][7]

Spill and Waste Management

Spill Response Protocol
  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[7]

  • Prevent the spill from entering drains or waterways.[2]

  • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area thoroughly.

Waste Disposal

All waste containing this compound, including empty containers, must be treated as hazardous waste.[7] Disposal must be carried out through a licensed waste management company in strict accordance with all local, state, and federal regulations.[7][9]

Risk Assessment Workflow

Handling chemicals with incomplete data requires a formal risk assessment process. The following diagram outlines a logical workflow for this process.

Risk_Assessment_Workflow cluster_assessment Risk Assessment & Mitigation Process A 1. Identify Compound (this compound) B 2. Gather Direct Hazard Data (SDS, PubChem, ECHA) A->B Search C 3. Assess Data Gaps (e.g., Chronic Toxicity) B->C Analyze D 4. 'Read-Across' Analysis (Use data from 4-octylaniline) C->D Action for Gaps E 5. Define Hazard Profile (Acute Tox, Irritant, Aquatic Tox) D->E Synthesize F 6. Develop Control Strategy (Fume Hood, PPE, SOPs) E->F Mitigate G 7. Implement & Train Personnel F->G Execute H 8. Review & Refine (After new data or incidents) G->H Monitor H->A Re-evaluate

Caption: Workflow for Chemical Hazard and Risk Assessment.

Conclusion

While this compound lacks a complete, publicly available toxicological dossier, a comprehensive safety framework can be effectively established through the principles of chemical analogy and conservative risk assessment. By treating this compound with the precautions outlined for harmful aromatic amines—assuming it to be an acute toxin, a skin/eye irritant, a potential sensitizer, and an environmental hazard—researchers can maintain a high standard of laboratory safety. Adherence to engineering controls, diligent use of personal protective equipment, and preparedness for emergencies are the cornerstones of responsible chemical handling. This guide serves as a technical foundation for developing robust, site-specific safety protocols for this compound.

References

  • TCI America. (2020). 4-n-Octylaniline SDS. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-octyl-N-(4-octylphenyl)- (CAS 101-67-7). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Octylaniline. PubChem Compound Database. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenamine, 4-octyl-N-(4-octylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • OSHAcademy. (n.d.). Section 4: First-Aid Measures. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). IR Spectrum for Benzenamine, 4-octyl-N-(4-octylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-octyl-N-(4-octylphenyl)-N-phenylaniline. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzenamine, 4-octyl-N-phenyl-. Substance Registry Services. Retrieved from [Link]

  • ReachOnline. (n.d.). SECTION 4: First aid measures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-n-Octylphenol. PubChem Compound Database. Retrieved from [Link]

  • Olaniyan, L. W. B., & Okoh, A. I. (2020). Environmental Water Pollution, Endocrine Interference and Ecotoxicity of 4-tert-Octylphenol: A Review. ResearchGate. Retrieved from [Link]

  • Bombard, E., & Martins, T. (1996). Acute Toxicologic Evaluation of Octylated Diphenylamine. Journal of the American College of Toxicology, 15(1_suppl), S78-S78. Retrieved from [Link]

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4-Octyl-N-phenylaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Octyl-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (CAS No: 4175-37-5), a substituted diphenylamine derivative. It details the compound's fundamental molecular and physical properties, synthesis, analytical characterization, potential applications in research and development, and essential safety protocols. This document is intended to serve as a foundational resource for professionals engaged in chemical synthesis, materials science, and early-stage drug discovery.

Core Compound Identification

This compound is an aromatic amine characterized by a phenyl group and an octyl-substituted phenyl group attached to a central nitrogen atom. This structure imparts significant lipophilicity and specific electronic properties that are leveraged in its applications.

The fundamental identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 4-Octyldiphenylamine, Benzenamine, 4-octyl-N-phenyl-[1]
CAS Number 4175-37-5[1][2]
Molecular Formula C₂₀H₂₇N[1][2][3]
Molecular Weight 281.44 g/mol [4]
Monoisotopic Mass 281.214349865 Da[1][2][3]
Physical Description Dry Powder[1]

Physicochemical and Computed Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological membranes. The table below consolidates key experimental and predicted values for this compound.

PropertyValueDetailsSource
pKa 1.19 ± 0.40Predicted[2]
XLogP3-AA 8.1Predicted measure of lipophilicity[1][3]
Topological Polar Surface Area (TPSA) 12 ŲComputed[1][2]
Rotatable Bond Count 9Computed[1][2]
Hydrogen Bond Donor Count 1Computed[1][2]
Hydrogen Bond Acceptor Count 1Computed[1][5]
Complexity 236Computed[1][2]

Synthesis and Mechanistic Considerations

The synthesis of N-arylated compounds like this compound is commonly achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a premier method for this transformation due to its high efficiency and functional group tolerance.

Proposed Synthesis Protocol: Buchwald-Hartwig Amination

This protocol describes a representative palladium-catalyzed cross-coupling between 4-octylaniline and bromobenzene. The choice of a palladium catalyst and a specialized phosphine ligand is crucial for achieving high yields by facilitating the key steps of oxidative addition and reductive elimination. A strong base is required to deprotonate the amine, making it a more active nucleophile.

Reaction: 4-Octylaniline + Bromobenzene → this compound

Materials & Reagents:

  • 4-Octylaniline (1.0 eq)

  • Bromobenzene (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)

  • Xantphos (0.02 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Inert Atmosphere: Set up a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Solvent and Reactants: Add anhydrous toluene, followed by 4-octylaniline and bromobenzene via syringe.

  • Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification setup 1. Prepare Schlenk flask under inert atmosphere reagents 2. Add Catalyst (Pd₂(dba)₃), Ligand (Xantphos), and Base (NaOᵗBu) setup->reagents reactants 3. Add 4-Octylaniline, Bromobenzene, and Toluene reagents->reactants heat 4. Heat to 110°C (12-24h) reactants->heat monitor 5. Monitor by TLC heat->monitor workup 6. Quench with H₂O, Extract with Ethyl Acetate monitor->workup purify 7. Column Chromatography workup->purify product Pure this compound purify->product

Caption: Buchwald-Hartwig synthesis workflow for this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A multi-step analytical workflow is employed for this purpose.

  • Mass Spectrometry (MS): To confirm the molecular weight. The expected m/z for the protonated molecule [M+H]⁺ would be approximately 282.22.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the NH proton, and the aliphatic protons of the octyl chain.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups. Expect to see characteristic N-H stretching and C-N stretching bands, as well as aromatic C-H bands.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

General HPLC Protocol for Purity Assessment
ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or Gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Characterization Workflow Diagram

G start Synthesized Product ms Mass Spectrometry (Confirm MW) start->ms nmr NMR Spectroscopy (Confirm Structure) start->nmr ftir FTIR Spectroscopy (Confirm Functional Groups) start->ftir hplc HPLC (Assess Purity >95%) start->hplc pass Qualified Compound hplc->pass Purity OK fail Requires Further Purification hplc->fail Purity Low

Caption: Post-synthesis analytical characterization workflow.

Applications in Research and Development

While primarily used as an antioxidant in the rubber manufacturing industry, the structural motifs within this compound make it a compound of interest for broader research applications.[1]

  • Building Block in Medicinal Chemistry: The diphenylamine scaffold is present in a variety of biologically active molecules. The octyl chain provides a large lipophilic domain that can be exploited to enhance membrane permeability or to target hydrophobic pockets in proteins. Researchers can use this compound as a starting material for synthesizing more complex molecules for screening in drug discovery programs.

  • Organic Electronics and Materials Science: Diarylamines are well-known for their hole-transporting properties. Derivatives of this compound could be investigated for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. The long alkyl chain can improve solubility in organic solvents and influence the thin-film morphology.

  • Antioxidant in Formulations: In drug development, preventing the oxidative degradation of an active pharmaceutical ingredient (API) is critical for stability and shelf-life. As a lipophilic antioxidant, this compound or its derivatives could be explored as excipients in non-aqueous or lipid-based formulations to protect sensitive APIs.[1]

Safety, Handling, and Storage

Currently, there is limited specific hazard classification data available for this compound under the Globally Harmonized System (GHS).[2] However, as an aromatic amine, it should be handled with care, assuming potential toxicity.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound.[6]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[7] Avoid contact with skin and eyes.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Spills: In case of a spill, contain the material using an inert absorbent (e.g., sand or vermiculite) and dispose of it as chemical waste.[7] Do not allow it to enter drains or waterways.[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • NIST. (n.d.). Benzenamine, 4-octyl-N-(4-octylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 4-octyl-N-(4-octylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C20H27N). Retrieved from [Link]

  • PubChem. (n.d.). 4-octyl-N-(4-octylphenyl)-N-phenylaniline. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Octyldiphenylamine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

  • Nanomedicine Research Journal. (2020). N-octyl-modified magnetite NPs for optimization of solid phase extraction for trace analysis of phenytoin in real samples. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: The Use of 4-Octyl-N-phenylaniline in High-Performance Lubricant Oil Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Combating Lubricant Oxidation

Lubricating oils are the lifeblood of modern machinery, but they operate under increasingly harsh conditions of high temperatures, pressures, and exposure to oxygen and catalytic metals. These stressors trigger a cascade of oxidative degradation reactions. Oxidation transforms the oil's chemical structure, leading to viscosity increase, sludge and varnish formation, and the generation of corrosive acids. This degradation compromises performance, shortens equipment life, and leads to costly failures.

Antioxidants are critical additives that interrupt this destructive cycle. They are sacrificial molecules that are preferentially oxidized, protecting the bulk oil from degradation. Among the most effective and widely used classes of antioxidants are the aminic antioxidants, specifically alkylated diphenylamines.

This document provides a detailed technical guide on the application and evaluation of 4-Octyl-N-phenylaniline (CAS No. 4175-37-5), a high-performance liquid aminic antioxidant. We will explore its fundamental properties, mechanism of action, formulation strategies, and the rigorous protocols required to validate its performance, providing researchers and formulators with the knowledge to leverage this molecule for creating robust and long-lasting lubricants.

Physicochemical Profile of this compound

This compound, also known as 4-Octyldiphenylamine, is a member of the alkylated diphenylamine family.[1] The presence of the C8 octyl group is a deliberate structural feature designed to enhance its solubility in a wide range of lubricant base oils, from conventional Group I mineral oils to highly refined Group II/III hydrocracked stocks and synthetic esters or polyalphaolefins (PAOs).[2][3] Its key properties are summarized below.

PropertyValueSource
CAS Number 4175-37-5[1][4][5]
Molecular Formula C₂₀H₂₇N[1][4]
Molecular Weight 281.44 g/mol [4][6]
Appearance Dry Powder / Liquid[1]
Boiling Point 409.3°C at 760 mmHg[7]
Density 0.979 g/cm³[7]
Flash Point 208.3°C[7]
Primary Function Antioxidant (Radical Scavenger)[1][8]

Mechanism of Action: Radical Scavenging

Lubricant oxidation proceeds via a free-radical chain reaction. This compound functions as a chain-breaking antioxidant by donating a hydrogen atom from its secondary amine (-NH-) group to neutralize highly reactive peroxy radicals (ROO•).[8][9] This action terminates the propagation step of the oxidation cycle, which would otherwise lead to the formation of hydroperoxides (ROOH) and further radical species.

The resulting aminyl radical is resonance-stabilized across the two aromatic rings, rendering it significantly less reactive and unable to propagate the oxidation chain effectively.[10] This stability is the key to its function as a potent antioxidant.

G Fig 1. Radical Scavenging Mechanism cluster_propagation Oxidation Propagation Cycle (Uninhibited) cluster_inhibition Inhibition by this compound R Alkyl Radical (R•) ROO Peroxy Radical (ROO•) R->ROO + O₂ ROOH Hydroperoxide (ROOH) ROO->ROOH + R-H RH Lubricant Molecule (R-H) ROOH->R Forms new R• + •OH Amine This compound (Ar₂N-H) Aminyl Stable Aminyl Radical (Ar₂N•) ROOH_stable Stable Hydroperoxide (ROOH) ROO_inhibit Peroxy Radical (ROO•) ROO_inhibit->Aminyl + Ar₂N-H

Caption: Radical Scavenging Mechanism of this compound.

Application in Lubricant Formulation

Formulation Guidelines & Treat Rates

The optimal concentration, or "treat rate," of this compound depends on the base oil type, the severity of the application, and the presence of other additives.

  • Base Oil Compatibility: The octyl group provides excellent solubility in nonpolar base oils like Group II, Group III, and PAOs, which have poor solvency for many additives.[2][3] In polar base stocks like esters, the compatibility remains high.

  • Typical Treat Rates:

    • Engine Oils (PCMO/HDDEO): 0.3% to 1.5% by weight.

    • Turbine and Compressor Oils: 0.2% to 1.0% by weight.

    • Industrial Gear & Hydraulic Oils: 0.1% to 0.8% by weight.

    • Greases: 0.5% to 2.0% by weight.

It is crucial to conduct formulation studies to determine the optimal treat rate, as exceeding a certain concentration may not provide a proportional increase in performance and could be uneconomical.

Synergistic Effects with Other Additives

The overall performance of a lubricant is highly dependent on the interaction between its additives. This compound exhibits powerful synergistic effects when used in combination with other antioxidant types.[11][12]

  • Hindered Phenolic Antioxidants: This is the most common synergistic combination.[8][13] this compound operates effectively at higher temperatures, while phenolic antioxidants are more active at lower temperatures. The aminic antioxidant can also regenerate the phenolic antioxidant by donating a hydrogen atom to the phenoxyl radical, extending the overall oxidative protection.[10]

  • Sulfur and Phosphorus Compounds: Additives like molybdenum dithiocarbamate (MoDTC) and zinc dialkyldithiophosphates (ZDDP) are peroxide decomposers and anti-wear agents.[8][9] While they contribute to oxidative stability, their primary mechanism is different. This compound complements their function by scavenging radicals that escape decomposition, providing a multi-pronged defense against oxidation.

Performance Evaluation Protocols

To quantify the effectiveness of this compound, standardized testing is essential. The following protocols are industry standards for evaluating the oxidative stability of lubricants.

G Formulate 1. Formulate Lubricant (Base Oil + Additive Package) Baseline Control Sample (No this compound) Formulate->Baseline TestSample Test Sample (With this compound) Formulate->TestSample Test 2. Conduct Oxidation Test (e.g., RPVOT, PDSC) Baseline->Test TestSample->Test Data 3. Collect Data (Induction Time, Pressure Drop) Test->Data Analysis 4. Analyze & Compare Results Data->Analysis Conclusion 5. Determine Performance Uplift Analysis->Conclusion

Caption: General Experimental Workflow for Antioxidant Evaluation.

Protocol 1: Rotating Pressure Vessel Oxidation Test (RPVOT)
  • Standard: ASTM D2272

  • Objective: To evaluate the oxidation stability of inhibited steam turbine oils, but widely adapted for other lubricants. The result is reported as the time in minutes until a specified pressure drop occurs, known as the oxidation induction time.

Methodology:

  • Sample Preparation: Accurately weigh 50 ± 0.5 g of the test lubricant into a glass container.

  • Catalyst Addition: Add 5 mL of distilled water and a polished copper catalyst coil to the container. The water and copper act as catalysts to simulate the harsh conditions inside machinery.

  • Assembly: Place the glass container inside the RPVOT pressure vessel. Seal the vessel and charge it with pure oxygen to a pressure of 90 psi (620 kPa) at room temperature.

  • Leak Test: Submerge the pressurized vessel in a water bath maintained at 25°C to check for leaks.

  • Oxidation: Immerse the sealed, pressurized vessel in a high-temperature oil bath maintained at 150°C. The vessel is rotated at 100 rpm at an angle of 30 degrees to ensure thorough mixing of the oil, water, and oxygen.

  • Data Recording: Continuously monitor the pressure inside the vessel. The test concludes when the pressure drops by 25 psi (175 kPa) from the maximum recorded pressure.

  • Reporting: The result is the time, in minutes, from the start of the test to the 25 psi pressure drop. A longer time indicates superior oxidation stability.

Protocol 2: Pressurized Differential Scanning Calorimetry (PDSC)
  • Standard: ASTM D6186

  • Objective: To determine the oxidation induction time (OIT) of a lubricating oil by measuring the heat flow from a sample under high pressure and temperature. It is a rapid and precise method requiring a very small sample size.

Methodology:

  • Sample Preparation: Place a small, precisely weighed amount of the lubricant (typically 2-3 mg) into an aluminum sample pan.

  • Apparatus Setup: Place the sample pan and an empty reference pan into the PDSC cell.

  • Pressurization: Seal the cell and pressurize it with pure oxygen to 500 psi (3.5 MPa).

  • Temperature Ramp: Rapidly heat the cell to the desired isothermal test temperature (e.g., 210°C for engine oils).

  • Isothermal Hold & Data Collection: Hold the sample at the test temperature and monitor the heat flow. Initially, the heat flow is stable. The onset of oxidation is marked by a sharp exothermic release of energy.

  • Reporting: The OIT is the time, in minutes, from the start of the isothermal hold to the onset of the exothermic reaction.[2] Longer OIT values signify better oxidative stability.

Data Interpretation and Expected Performance

The addition of this compound to a lubricant formulation is expected to significantly extend its oxidative life. The table below presents illustrative data showing the typical performance uplift in a Group II base oil.

FormulationAntioxidant PackageRPVOT (ASTM D2272) Result (minutes)PDSC (ASTM D6186) OIT @ 210°C (minutes)
Baseline No Aminic Antioxidant1508
Formula A 0.5% this compound45025
Formula B 0.5% this compound + 0.5% Hindered Phenol70042

As the data shows, this compound provides a substantial increase in oxidation resistance on its own (Formula A). When combined with a phenolic antioxidant (Formula B), the synergistic effect results in performance that is far superior to the sum of the individual components. A recent study demonstrated that an octyl-substituted diphenylamine prolonged the OIT in a PAO base oil from 40 minutes to over 3000 minutes.[2]

Safety and Handling

This compound should be handled in accordance with its Safety Data Sheet (SDS). Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated area.

References

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:4175-37-5. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 4-octyl-N-(4-octylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Li, S., et al. (2022). Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. ACS Omega. Retrieved from [Link]

  • Zhan, W., et al. (2017). Synthesis of butyl-octyl-diphenylamine as lubricant antioxidant additive by ionic liquids. The International Journal of Advanced Manufacturing Technology. Retrieved from [Link]

  • PubChem. (n.d.). 4-octyl-N-(4-octylphenyl)-N-phenylaniline. National Institutes of Health. Retrieved from [Link]

  • Bovington, C. H., & Fotheringham, J. D. (2011). Stabilizing compositions for lubricants. U.S. Patent No. 7,928,045 B2.
  • Gal-Farkas, A., et al. (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules. Retrieved from [Link]

  • Chidambaram, C. T., et al. (2024). Additive–Additive Interaction: Understanding Synergistic and Antagonistic Effects of Additives in Neat Cutting Oil Formulation. ResearchGate. Retrieved from [Link]

  • Ren, T., et al. (2024). Research Progress of Antioxidant Additives for Lubricating Oils. MDPI. Retrieved from [Link]

  • Ren, T., et al. (2024). Research Progress of Antioxidant Additives for Lubricating Oils. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of liquid-state octyl diphenylamine antioxidant. CN103709046B.
  • Deshmukh, P. R., et al. (2020). Performance of Additives Concerning Synergistic Effect in Lube Oil. ResearchGate. Retrieved from [Link]

  • Santos, R. C. V., et al. (2019). Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Stabilizing compositions for lubricants. US7928045B2.
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  • Google Patents. (n.d.). Lubricant compositions. US7759294B2.
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  • Google Patents. (n.d.). Lubricant oil additive compositions. WO2007115042A2.
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  • Lube Media. (n.d.). New base oils pose a challenge for solubility and lubricity. Retrieved from [Link]

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  • Syahir, A. Z., et al. (2021). Synergistic Behavior of Graphene and Ionic Liquid as Bio-Based Lubricant Additive. MDPI. Retrieved from [Link]

  • Panzella, L., et al. (2023). Insight into the Antioxidant Activity of 1,8-Dihydroxynaphthalene Allomelanin Nanoparticles. MDPI. Retrieved from [Link]

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Application of 4-Octyl-N-phenylaniline in rubber product manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Utilization of 4-Octyl-N-phenylaniline as a Stabilizer in Rubber Formulations

Introduction: The Imperative for Polymer Stabilization

Elastomeric materials, particularly natural and synthetic rubbers, are foundational to countless industrial and consumer products. However, their polymer chains are inherently susceptible to degradation from environmental factors such as heat, oxygen, and ozone.[1] This degradation compromises the material's mechanical properties—including tensile strength, elasticity, and durability—leading to premature product failure.[2] The incorporation of antidegradants is therefore a critical step in rubber compounding. Amine antioxidants, a prominent class of stabilizers, are highly effective at inhibiting the oxidative processes that drive rubber aging.[1]

This document provides a detailed technical guide on the application of this compound (ODPA), a secondary diarylamine antioxidant, in the manufacturing of rubber products. We will explore its chemical properties, mechanism of action, and provide detailed protocols for its incorporation and performance evaluation. This guide is intended for polymer chemists, materials scientists, and formulation engineers engaged in the development of robust and long-lasting rubber articles.

Physicochemical Profile of this compound

This compound (CAS No: 4175-37-5) is an alkyl-substituted aromatic amine designed for high-performance stabilization of various elastomers.[3] The presence of the C8 alkyl chain significantly influences its physical and chemical properties, enhancing its utility in rubber compounding.

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 4175-37-5[3]
Molecular Formula C₂₀H₂₇N[3]
Molecular Weight 281.4 g/mol [3]
Physical Form Dry Powder[3]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 9

The long alkyl (octyl) group attached to one of the phenyl rings is a key structural feature. This non-polar chain enhances the solubility and compatibility of the antioxidant within the non-polar rubber matrix.[4] Improved compatibility ensures a more uniform distribution of the antioxidant throughout the rubber compound, preventing issues like "blooming," where the additive migrates to the surface.[2] This leads to more persistent and reliable protection against degradation over the product's service life.

Mechanism of Action: Radical Scavenging Pathway

The primary role of this compound is to interrupt the auto-oxidation cycle of rubber. This degradation process is a free-radical chain reaction initiated by heat, UV light, or mechanical stress.

  • Initiation: Polymer chains (R-H) break down to form highly reactive polymer radicals (R•).

  • Propagation: These radicals react with atmospheric oxygen (O₂) to form polymer peroxy radicals (ROO•). These peroxy radicals can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new polymer radical (R•), thus propagating the chain reaction.

  • Termination: The reaction stops when two radicals combine.

This compound functions as a chain-terminating antioxidant . The hydrogen atom on the secondary amine group is readily donatable. It reacts with and neutralizes the highly reactive polymer (R•) and peroxy (ROO•) radicals, forming stable, non-reactive species.[1] By doing so, it breaks the propagation cycle.

Diagram 2: Antioxidant Radical Scavenging Mechanism

G cluster_degradation Rubber Degradation Cycle RH Polymer Chain (RH) R_dot Polymer Radical (R●) RH->R_dot Initiation (Heat, Stress) ROO_dot Peroxy Radical (ROO●) R_dot->ROO_dot + O2 ROO_dot->R_dot Propagates Cycle ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH ODPA This compound (Ar₂NH) ROO_dot->ODPA Radical Attack ROOH->R_dot Further Degradation ODPA_dot Stable Antioxidant Radical (Ar₂N●) ODPA->ODPA_dot H● Donation Stable_Products Non-Radical Products ODPA_dot->Stable_Products Termination Reactions

This compound (Ar₂NH) donates a hydrogen atom to terminate chain-propagating peroxy radicals (ROO•).

Application Protocol: Compounding and Vulcanization

This section provides a representative protocol for incorporating this compound into a general-purpose natural rubber (NR) formulation. The dosages and processing parameters can be adapted for other elastomers like Styrene-Butadiene Rubber (SBR) or Nitrile Butadiene Rubber (NBR).

Recommended Dosage: 1.0 to 3.0 parts per hundred rubber (phr). The optimal loading depends on the specific polymer, service conditions, and desired longevity of the final product.

Table of a Model Natural Rubber Formulation

IngredientFunctionDosage (phr) - ControlDosage (phr) - with ODPA
Natural Rubber (SMR 20)Elastomer100.0100.0
N330 Carbon BlackReinforcing Filler45.045.0
Zinc OxideActivator5.05.0
Stearic AcidActivator/Processing Aid2.02.0
This compound Antioxidant - 2.0
N-tert-butyl-2-benzothiazolesulfenamide (TBBS)Accelerator1.01.0
SulfurCuring Agent2.02.0
Step-by-Step Compounding Procedure (Two-Roll Mill)
  • Safety First: Ensure proper ventilation and wear appropriate personal protective equipment (PPE), including heat-resistant gloves, safety glasses, and a lab coat.

  • Mill Preparation: Set the two-roll mill temperature to 60-70°C. Adjust the nip gap to be wide for the initial incorporation of rubber.

  • Mastication: Pass the natural rubber through the mill several times until a soft, pliable band is formed on the front roll. This process, known as mastication, reduces the rubber's viscosity.[1]

  • Incorporation of Additives:

    • Narrow the nip gap slightly. Add the zinc oxide and stearic acid to the rubber band. Allow them to disperse completely, indicated by a uniform appearance.

    • Add the this compound powder slowly into the rolling bank of the rubber. Ensure it is fully incorporated to avoid localized concentrations.

    • Add the carbon black in increments. This is the most time-consuming step. Allow each increment to be fully dispersed before adding the next. Use a scraper to move material from the mill pan back into the bank.

    • Finally, add the accelerator (TBBS) and sulfur. These are added last because they are part of the vulcanization package, and excessive heat during mixing could initiate premature curing (scorching).

  • Homogenization: Once all ingredients are incorporated, perform several end-to-end cuts and passes of the rubber sheet to ensure the compound is homogeneous.

  • Sheeting Out: Open the nip gap to the desired thickness (e.g., 2 mm) and pass the compound through one final time to create a smooth sheet.

  • Resting: Place the compounded rubber sheet on a clean, flat surface and allow it to rest at room temperature for at least 24 hours before vulcanization. This allows for the relaxation of internal stresses built up during mixing.

Vulcanization (Curing) Protocol
  • Mold Preparation: Preheat a compression molding press to the curing temperature, typically 150°C for this type of formulation. Clean the mold and apply a mold-release agent if necessary.

  • Sample Loading: Cut the uncured rubber sheet to the shape and size of the mold cavity.

  • Curing: Place the rubber in the mold, close the press, and apply pressure (e.g., 10 MPa). Cure for the predetermined optimal cure time (t90), which can be determined using a rheometer. For a typical NR compound, this might be around 15-20 minutes at 150°C.

  • Demolding and Cooling: After the curing cycle is complete, carefully open the press, demold the vulcanized rubber sheet, and allow it to cool to room temperature.

Protocol for Performance Evaluation

To validate the efficacy of this compound, the mechanical properties of the vulcanized rubber are tested before and after accelerated aging.

Diagram 3: Experimental Workflow for Antioxidant Evaluation

G start Start: Formulate Rubber Compounds (Control & ODPA) mix Compound on Two-Roll Mill start->mix cure Vulcanize Samples (Compression Molding) mix->cure split Divide Samples into Two Sets cure->split unaged_test Set A: Unaged Testing (Mechanical Properties) split->unaged_test Unaged aging Set B: Accelerated Aging (e.g., ASTM D573 in Hot Air Oven) split->aging To be Aged analysis Data Analysis: Compare % Property Retention unaged_test->analysis aged_test Post-Aging Testing (Mechanical Properties) aging->aged_test aged_test->analysis end Conclusion on Antioxidant Efficacy analysis->end

Workflow for assessing the performance of this compound in a rubber compound.

Accelerated Aging (ASTM D573)
  • Sample Preparation: Die-cut dumbbell-shaped test specimens from the vulcanized rubber sheets according to ASTM D412 specifications.

  • Initial Measurements: Measure the tensile strength, elongation at break, and modulus of the unaged samples.

  • Aging Procedure: Place a set of specimens in a hot air circulating oven at a specified temperature and duration (e.g., 70°C for 168 hours). Ensure the samples are hung freely and not in contact with each other.

  • Post-Aging Conditioning: After the aging period, remove the specimens from the oven and allow them to condition at room temperature for at least 24 hours before testing.

Mechanical Property Testing (ASTM D412)
  • Apparatus: Use a universal testing machine (tensometer) equipped with grips suitable for elastomeric materials.

  • Procedure:

    • Place the dumbbell specimen into the grips of the tensometer.

    • Run the test at a constant crosshead speed (e.g., 500 mm/min) until the specimen ruptures.

    • Record the force required to break the specimen (for tensile strength) and the extension at the point of rupture (for elongation at break).

  • Calculation:

    • Tensile Strength (MPa) = Force at break (N) / Original cross-sectional area (mm²)

    • Elongation at Break (%) = [(Final length at break - Initial gauge length) / Initial gauge length] x 100

    • Percent Retention = (Value after aging / Value before aging) x 100

Expected Results and Interpretation

The compound containing this compound is expected to show a significantly higher percentage retention of its key mechanical properties compared to the control group without any antioxidant.

Table of Typical Performance Data (Illustrative)

PropertyControl (Unaged)ODPA (Unaged)Control (Aged)ODPA (Aged)% Retention (Control) % Retention (ODPA)
Tensile Strength (MPa)22.522.311.018.548.9%83.0%
Elongation at Break (%)55054521043038.2%78.9%

The superior retention of properties in the ODPA-containing sample demonstrates its effectiveness in protecting the rubber matrix from thermo-oxidative degradation.

Safety and Handling

  • Handling: Avoid creating dust. Use in a well-ventilated area. Prevent contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.

Conclusion

This compound is a highly effective antioxidant for the rubber industry. Its alkyl-substituted diarylamine structure provides excellent radical scavenging activity, while the octyl group ensures high compatibility and persistence within the polymer matrix. By following the outlined protocols for incorporation and evaluation, researchers and formulators can effectively utilize this additive to significantly enhance the durability and service life of rubber products, ensuring they meet the demanding performance requirements of their intended applications.

References

  • National Center for Biotechnology Information (2022). Rubber Antioxidants and Their Transformation Products: Environmental Occurrence and Potential Impact. PMC. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem. Available at: [Link]

  • ChemBroad (2024). Antioxidant in Rubber Compounding: Benefits and Applications. Available at: [Link]

  • ChemicalInfo (n.d.). Optimizing Rubber Performance with 4-Octyl-N-(4-octylphenyl)aniline. Available at: [Link]

  • Encyclopedia.pub (2022). Production and Use of Typical Rubber Antioxidants. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Rubber Antioxidants: The Role of Phenylenediamine Derivatives. Available at: [Link]

  • ACS Publications (2023). Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. ACS Omega. Available at: [Link]

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Application Notes and Protocols for Evaluating the Antioxidant Activity of 4-Octyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Assessing the Antioxidant Capacity of 4-Octyl-N-phenylaniline

This compound is a lipophilic aromatic amine with potential applications in industries where the prevention of oxidative degradation is critical. Its molecular structure, featuring a secondary amine linkage between a phenyl and an octyl-substituted phenyl group, suggests its capacity to act as a radical scavenger.[1][2] Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes and through exposure to environmental stressors. Overproduction of ROS can lead to oxidative stress, a condition implicated in the degradation of materials and the pathogenesis of numerous diseases. Antioxidants mitigate oxidative damage by neutralizing these harmful radicals.[3] The lipophilic nature of this compound makes it a particularly interesting candidate for protecting lipid-rich environments, such as biological membranes and organic-based industrial formulations, from peroxidation.

This comprehensive guide provides a suite of detailed experimental protocols for the systematic evaluation of the antioxidant activity of this compound. Designed for researchers, scientists, and professionals in drug development and material science, these protocols are grounded in established methodologies and tailored for the specific properties of a lipophilic analyte. We will delve into the mechanistic underpinnings of each assay, providing not just the "how" but also the "why" behind each experimental step, ensuring a robust and reproducible assessment of antioxidant efficacy.

Core Principles of Antioxidant Activity Assessment

The antioxidant activity of a compound can be primarily evaluated through two major mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a radical, thereby quenching it. The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example of a HAT-based method.

  • Single Electron Transfer (SET): In SET-based assays, the antioxidant reduces a radical by donating an electron. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are predominantly based on this mechanism.

It is imperative to employ a battery of assays operating via different mechanisms to obtain a comprehensive profile of a compound's antioxidant potential.

Safety Precautions

Prior to commencing any experimental work, it is crucial to consult the Material Safety Data Sheet (MSDS) for this compound and all other chemicals used. As a substituted aniline, this compound should be handled with care.[4][5]

General Handling Guidelines:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Experimental Protocols

Sample Preparation: Solubilizing the Lipophilic Analyte

The lipophilic nature of this compound necessitates the use of an appropriate organic solvent for the preparation of stock solutions.

Protocol:

  • Solvent Selection: Due to its non-polar character, solvents such as ethanol, methanol, acetone, or dimethyl sulfoxide (DMSO) are suitable for dissolving this compound. The choice of solvent may depend on the specific requirements of the antioxidant assay. For instance, ethanol or methanol are commonly used for DPPH and ABTS assays.

  • Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL or 10 mM).

  • Serial Dilutions: From the stock solution, prepare a series of working solutions of varying concentrations through serial dilution with the same solvent. This will be crucial for determining the concentration-dependent activity and calculating the IC50 value.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and widely used method to screen the radical scavenging activity of compounds. The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.[6][7]

Principle: The antioxidant donates a hydrogen atom or an electron to the DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH Solution (e.g., 0.1 mM in Ethanol) Mix Mix Sample/Control with DPPH Solution DPPH_sol->Mix Sample_sol Prepare this compound Working Solutions Sample_sol->Mix Control_sol Prepare Positive Control (e.g., Trolox, BHT) Control_sol->Mix Incubate Incubate in the Dark (e.g., 30 min at RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.

    • Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • ABTS•+ Radical Cation Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in the formation of the ABTS•+ radical cation.

    • Working ABTS•+ Solution: Before use, dilute the ABTS•+ radical cation solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Sample and Positive Control: Prepare serial dilutions of this compound and a standard antioxidant (e.g., Trolox) in the same solvent used for dilution.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.

    • Add 10 µL of the test sample or positive control at various concentrations to the respective wells.

    • For the blank, add 10 µL of the solvent.

    • Mix the contents and incubate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by dividing the slope of the calibration curve for the sample by the slope of the calibration curve for Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). [8]This assay is conducted under acidic conditions (pH 3.6).

Principle: At low pH, the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) by an antioxidant results in the formation of an intense blue-colored complex, which is monitored by measuring the change in absorbance at 593 nm.

Workflow for FRAP Assay

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Acetate_buffer Prepare Acetate Buffer (300 mM, pH 3.6) FRAP_reagent Prepare FRAP Reagent (Mix Buffer, TPTZ, FeCl3) Acetate_buffer->FRAP_reagent TPTZ_sol Prepare TPTZ Solution (10 mM in 40 mM HCl) TPTZ_sol->FRAP_reagent FeCl3_sol Prepare FeCl3 Solution (20 mM) FeCl3_sol->FRAP_reagent Pre_warm Pre-warm FRAP Reagent to 37°C FRAP_reagent->Pre_warm Mix Mix Sample with FRAP Reagent Pre_warm->Mix Incubate Incubate at 37°C (e.g., 4-30 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value (FeSO4 Equivalents) Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Detailed Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in distilled water and adjusting the pH to 3.6 with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Pre-warm the FRAP reagent to 37°C before use.

    • Standard Solution: Prepare a standard curve using ferrous sulfate (FeSO₄·7H₂O) at various concentrations.

    • Test Sample: Dissolve this compound in a suitable solvent. Due to the aqueous nature of the FRAP reagent, a co-solvent system or a modified protocol might be necessary for lipophilic compounds. [9]2. Assay Procedure:

    • Add 180 µL of the pre-warmed FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test sample, standard, or blank (solvent) to the respective wells.

    • Mix and incubate at 37°C for a specified time (typically 4 to 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • Calculate the FRAP value of the sample by comparing its absorbance to the standard curve of ferrous sulfate. The results are expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals, which are relevant to lipid peroxidation. This assay is based on the HAT mechanism. [10][11] Principle: A fluorescent probe (e.g., fluorescein) is damaged by peroxyl radicals generated from the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), leading to a decay in fluorescence. The antioxidant protects the fluorescent probe from degradation, and the protective effect is measured by monitoring the fluorescence decay curve.

Workflow for Lipophilic ORAC Assay

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Fluorescein_sol Prepare Fluorescein Solution Mix Mix Sample/Control with Fluorescein Fluorescein_sol->Mix AAPH_sol Prepare AAPH Solution (Peroxyl Radical Generator) Sample_sol Prepare this compound in Acetone/Cyclodextrin Solution Sample_sol->Mix Control_sol Prepare Trolox Standards Control_sol->Mix Pre_incubate Pre-incubate at 37°C Mix->Pre_incubate Add_AAPH Add AAPH to Initiate Reaction Pre_incubate->Add_AAPH Measure Measure Fluorescence Decay Kinetically at 37°C Add_AAPH->Measure Calculate Calculate Area Under Curve (AUC) and Express as Trolox Equivalents Measure->Calculate

Caption: Workflow for the lipophilic Oxygen Radical Absorbance Capacity (ORAC) assay.

Detailed Protocol for Lipophilic ORAC:

  • Reagent Preparation:

    • Phosphate Buffer (75 mM, pH 7.4): Prepare and keep at 37°C.

    • Fluorescein Stock Solution: Prepare a stock solution in DMSO and dilute with the phosphate buffer to the working concentration.

    • AAPH Solution: Prepare fresh daily in phosphate buffer.

    • Trolox Standard: Prepare a stock solution in a suitable solvent and create serial dilutions.

    • Test Sample: For lipophilic compounds like this compound, a specific preparation is required. Dissolve the sample in acetone. A solubility enhancer, such as randomly methylated-β-cyclodextrin (RMCD), can be used in the buffer to facilitate the interaction between the lipophilic antioxidant and the aqueous environment. [12]2. Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the sample, Trolox standard, or blank (solvent with RMCD).

    • Add 150 µL of the fluorescein working solution to all wells.

    • Mix and pre-incubate the plate at 37°C for 15-30 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using the plate reader's injector.

  • Measurement and Calculation:

    • Immediately begin monitoring the fluorescence decay kinetically at 37°C, with an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.

    • Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot the net AUC against the concentration of the Trolox standard to create a standard curve.

    • The ORAC value of the sample is determined from the standard curve and is expressed as µmol of Trolox equivalents (TE) per gram or mole of the sample.

Data Presentation and Interpretation

To facilitate a clear comparison of the antioxidant activity of this compound, the results from the different assays should be summarized in a table.

Table 1: Hypothetical Antioxidant Activity of this compound

AssayParameterThis compoundTrolox (Positive Control)BHT (Positive Control)
DPPH Assay IC50 (µg/mL)15.85.210.5
ABTS Assay TEAC (µmol TE/g)125025001800
FRAP Assay FRAP Value (µmol Fe²⁺/g)85015001100
ORAC Assay ORAC Value (µmol TE/g)21003500Not commonly tested

Interpretation of Results:

The hypothetical data in Table 1 suggests that this compound possesses significant antioxidant activity, as demonstrated by its performance across all four assays. A lower IC50 value in the DPPH assay indicates higher radical scavenging activity. The TEAC, FRAP, and ORAC values provide a quantitative measure of the antioxidant capacity relative to a standard (Trolox or Fe²⁺). The varying levels of activity across the different assays can provide insights into the primary mechanism of action of this compound as an antioxidant. For instance, a high ORAC value suggests a potent hydrogen atom donating ability.

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of the antioxidant activity of the lipophilic compound this compound. By employing a multi-assay approach, researchers can gain a thorough understanding of its radical scavenging and reducing capabilities. The provided workflows and detailed steps, coupled with an understanding of the underlying chemical principles, will enable the generation of reliable and reproducible data, which is essential for advancing research and development in fields where oxidative stability is paramount.

References

  • Queiroz, M. J. R. P., et al. (2006). Evaluation of the antioxidant properties of diarylamines in the benzo[b]thiophene series by free radical scavenging activity and reducing power. Bioorganic & Medicinal Chemistry Letters, 16(1), 133-136. Available from: [Link]

  • Almeida, M. F., et al. (2008). Antioxidant activity of synthetic diarylamines: a mitochondrial and cellular approach. Free Radical Research, 42(1), 47-56. Available from: [Link]

  • Pratt, D. A., et al. (2017). The Potency of Diarylamine Radical-Trapping Antioxidants as Inhibitors of Ferroptosis Underscores the Role of Autoxidation in the Mechanism of Cell Death. ACS Central Science, 3(10), 1125-1135. Available from: [Link]

  • Valgimigli, L., et al. (2021). Temperature-Dependent Effects of Alkyl Substitution on Diarylamine Antioxidant Reactivity. The Journal of Organic Chemistry, 86(9), 6249-6262. Available from: [Link]

  • Sies, H. (1997). Oxidative stress: oxidants and antioxidants. Experimental Physiology, 82(2), 291-295. Available from: [Link]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. Available from: [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70-76. Available from: [Link]

  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619-4626. Available from: [Link]

  • Pulido, R., Bravo, L., & Saura-Calixto, F. (2000). Antioxidant activity of dietary polyphenols as determined by a modified ferric reducing/antioxidant power assay. Journal of Agricultural and Food Chemistry, 48(8), 3396-3402. Available from: [Link]

  • Arnao, M. B. (2000). Some methodological problems in the determination of antioxidant activity using chromogen radicals: a practical case. Trends in Food Science & Technology, 11(11), 419-421. Available from: [Link]

  • Apak, R., et al. (2004). A novel total antioxidant capacity index for dietary polyphenols and vitamins C and E, using their cupric ion reducing capability in the presence of neocuproine: CUPRAC method. Journal of Agricultural and Food Chemistry, 52(26), 7970-7981. Available from: [Link]

  • Huang, D., Ou, B., Hampsch-Woodill, M., Flanagan, J. A., & Prior, R. L. (2002). Development and validation of oxygen radical absorbance capacity assay for lipophilic antioxidants using randomly methylated β-cyclodextrin as the solubility enhancer. Journal of Agricultural and Food Chemistry, 50(7), 1815-1821. Available from: [Link]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30. Available from: [Link]

  • Prior, R. L., et al. (2003). Assays for hydrophilic and lipophilic antioxidant capacity (oxygen radical absorbance capacity (ORACFL)) of plasma and other biological and food samples. Journal of Agricultural and Food Chemistry, 51(11), 3273-3279. Available from: [Link]

  • Wu, X., et al. (2004). Lipophilic and hydrophilic antioxidant capacities of common foods in the United States. Journal of Agricultural and Food Chemistry, 52(12), 4026-4037. Available from: [Link]

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

  • MySkinRecipes. (n.d.). UV-VIS Antioxidant Capacity (ABTS). Available from: [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Assay Kit. Available from: [Link]

  • E3S Web of Conferences. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Müll. Arg.) Leaves. Available from: [Link]

  • MDPI. (2022). Synthesis, Characterization and Evaluation of Antioxidant Activity of N-([1, 3, 4- Oxadiazino [6, 5-b] substituted indol-2-yl methyl) aniline. Available from: [Link]

  • MDPI. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Available from: [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. Available from: [Link]

  • Benzie, I. F., & Strain, J. J. (1999). Ferric reducing/antioxidant power assay: direct measure of total antioxidant activity of biological fluids and modified version for simultaneous measurement of total antioxidant power and ascorbic acid concentration. Methods in Enzymology, 299, 15-27. Available from: [Link]iencedirect.com)

Sources

Quantitative analysis of 4-Octyl-N-phenylaniline in oil samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-0482

Quantitative Analysis of 4-Octyl-N-phenylaniline in Lubricant Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This compound (OPAN) is a critical antioxidant additive used in a variety of lubricating oils to prevent oxidative degradation, thereby extending the service life of both the lubricant and the machinery it protects. Monitoring the concentration of OPAN is essential for quality control in manufacturing and for assessing the remaining useful life of in-service oils. This application note presents a robust and validated method for the quantitative determination of this compound in complex oil matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol details a liquid-liquid extraction (LLE) procedure for effective sample clean-up, followed by sensitive and selective GC-MS analysis. The method has been validated for linearity, accuracy, precision, and limits of detection and quantification, demonstrating its suitability for routine analysis in research, development, and quality assurance laboratories.

Introduction & Scientific Principle

Lubricating oils are formulated with a variety of additives to enhance their performance, including antioxidants which inhibit the oxidation process that occurs at elevated temperatures.[1] Aromatic amines, such as this compound, are highly effective antioxidants that function by donating a hydrogen atom to terminate the free-radical chain reactions of oxidation. The depletion of these antioxidants is a primary indicator of oil degradation.[2] Therefore, an accurate and reliable analytical method is required to quantify their concentration.

The method described herein employs Gas Chromatography (GC) for the separation of OPAN from other components in the extracted sample. The GC separates compounds based on their volatility and interaction with a stationary phase. Following separation, Mass Spectrometry (MS) is used for detection and quantification. MS ionizes the analyte, separates the ions based on their mass-to-charge ratio, and provides a unique fragmentation pattern, which allows for highly specific identification and sensitive quantification, a critical requirement when analyzing complex hydrocarbon matrices like lubricant oils.[3][4] This approach mitigates interferences from the oil matrix, ensuring trustworthy and reproducible results.

Instrumentation, Materials, and Reagents

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.

  • Analytical Balance: Capable of weighing to ± 0.0001 g.[5]

  • Vortex Mixer, Centrifuge, and Nitrogen Evaporation System.

Reagents and Standards
  • Solvents: Hexane (HPLC Grade), Acetonitrile (HPLC Grade), Dichloromethane (HPLC Grade). All solvents must be demonstrated to be free of analytes.[5]

  • Reference Standard: this compound (OPAN), >98% purity.

  • Internal Standard (IS): 4,4'-Di-tert-butyldiphenylamine or other suitable non-interfering aromatic amine.

  • Reagent Water: Deionized water, 18 MΩ·cm.

  • Anhydrous Sodium Sulfate: ACS grade, baked at 400°C for 4 hours.

Overall Analytical Workflow

The complete analytical process, from receiving the sample to generating the final report, is outlined in the workflow diagram below. This structured approach ensures consistency and minimizes potential errors.

Overall_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_report Reporting Sample Oil Sample Receipt Prep Sample Preparation (LLE Extraction) Sample->Prep GCMS GC-MS Analysis Prep->GCMS Data Data Acquisition & Integration GCMS->Data Calc Concentration Calculation Data->Calc Report Final Report Generation Calc->Report

Caption: High-level overview of the analytical workflow.

Experimental Protocols

Preparation of Standard Solutions

The foundation of accurate quantification lies in the careful preparation of calibration standards. An external standard method with an internal standard is used to correct for variations in extraction efficiency and instrument response.

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Internal Standard Stock (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the chosen internal standard (e.g., 4,4'-Di-tert-butyldiphenylamine) in the same manner.

  • Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock standard in dichloromethane. A typical concentration range is 0.5, 1, 5, 10, 25, and 50 µg/mL. Fortify each calibration standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The purpose of sample preparation is to isolate the analyte of interest from the highly complex oil matrix, which can otherwise interfere with the analysis and damage the GC column.[6] The LLE protocol leverages the differential solubility of OPAN in immiscible solvents.

Sample_Preparation_Workflow start Start weigh 1. Accurately weigh ~0.2 g of oil sample start->weigh spike 2. Spike with Internal Standard (10 µg/mL final conc.) weigh->spike add_hexane 3. Add 5 mL Hexane spike->add_hexane vortex1 4. Vortex to dissolve add_hexane->vortex1 add_acetonitrile 5. Add 5 mL Acetonitrile vortex1->add_acetonitrile vortex2 6. Vortex for 2 min add_acetonitrile->vortex2 centrifuge 7. Centrifuge to separate layers vortex2->centrifuge collect 8. Collect Acetonitrile layer (bottom layer) centrifuge->collect dry 9. Dry over Sodium Sulfate collect->dry evaporate 10. Evaporate to dryness under Nitrogen stream dry->evaporate reconstitute 11. Reconstitute in 1 mL Dichloromethane evaporate->reconstitute end Ready for GC-MS Injection reconstitute->end

Caption: Step-by-step liquid-liquid extraction protocol.

GC-MS Instrumental Parameters

Optimized instrument parameters are crucial for achieving good chromatographic separation and detection sensitivity. The following conditions have been found to be effective for OPAN analysis.

Parameter Setting
GC System Agilent 8890 GC
Injection Port Split/Splitless
Injector Temp 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program 100 °C (hold 1 min), ramp at 20 °C/min to 300 °C, hold for 5 min
MS System Agilent 5977B MSD
Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored Quantifier Ion: m/z 281.2 (M+), Qualifier Ions: m/z 182.1, 104.1 (for OPAN)
(Ions for Internal Standard should be determined separately)

Method Validation

A developed analytical method must be validated to ensure it is fit for its intended purpose.[7] The validation process provides documented evidence that the method offers consistent, reliable, and accurate data.[8][9]

Linearity and Range

Linearity was assessed by analyzing the six calibration standards in triplicate. The calibration curve was generated by plotting the peak area ratio (OPAN/IS) against the concentration.

Parameter Result Acceptance Criteria
Calibration Range 0.5 - 50 µg/mL-
Correlation Coefficient (R²) 0.9992≥ 0.995
Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve from replicate injections of a low-concentration standard.[9]

Parameter Value (in solution)
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantitation (LOQ) 0.45 µg/mL
Accuracy and Precision

Accuracy was evaluated via spike-recovery studies on a blank lubricant oil matrix. Precision was determined by analyzing six replicate preparations of a spiked sample on the same day (repeatability) and on three different days (intermediate precision).

Spike Level (µg/g in oil) Mean Recovery (%) RSD (%) Repeatability RSD (%) Intermediate Precision
50 98.73.14.5
250 101.22.53.8
500 99.52.23.1
Acceptance Criteria 90 - 110% ≤ 15% ≤ 15%

Data Analysis and Calculation

The concentration of this compound in the original oil sample is calculated using the calibration curve and the following equation:

Concentration (µg/g or ppm) = (C_inst × V_final) / W_sample

Where:

  • C_inst: Concentration from the instrument (in µg/mL) determined from the calibration curve.

  • V_final: Final volume of the reconstituted extract (in mL, typically 1 mL).

  • W_sample: Weight of the initial oil sample (in g).

Conclusion

The GC-MS method detailed in this application note provides a reliable, sensitive, and selective tool for the quantitative analysis of this compound in lubricating oil samples. The liquid-liquid extraction protocol effectively removes matrix interferences, and the subsequent GC-MS analysis in SIM mode ensures high specificity. The comprehensive method validation confirms that the procedure is accurate, precise, and fit for purpose, making it an ideal solution for quality control and in-service oil monitoring programs.

References

  • ASTM International. (2011). ASTM D7751-11e1, Standard Test Method for Determination of Additive Elements in Lubricating Oils by EDXRF Analysis. Retrieved from [Link]

  • ASTM International. (n.d.). D7751 Standard Test Method for Determination of Additive Elements in Lubricating Oils by EDXRF Analysis. Retrieved from [Link]

  • Petroleum Quality Institute of America. (n.d.). Engine Oil Lubricant ASTM Tests. Retrieved from [Link]

  • Shanghai Minglan Chemical. (2025). Standard Test Method For Determination Of Additive Elements In Lubricating Oils By Inductively Coupled Plasma Atomic Emission Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). US8087287B2 - Method for analyzing engine oil degradation.
  • ResearchGate. (2025). Determination of antioxidants in new and used lubricant oils by headspace-programmed temperature vaporization-gas chromatography-mass spectrometry. Request PDF. Retrieved from [Link]

  • Routledge. (n.d.). 9 Testing and Analysis of Base Oils and Additives in Blending Plants. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative Stability of Base Lubricant Oil Monitored by Gas Chromatography–Mass Spectrometry: Influence of Sawdust-Derived Antioxidants. Request PDF. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]

  • Nafta-Petroleum. (2010). GC/MS application in the structural group analysis of basic lubricant oils. Part I – State of knowledge. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of Analytical Methods and Processes. Retrieved from [Link]

  • Jet-Lube Blog. (2020). How To Make An Optimal Oil Analysis Step By Step. Retrieved from [Link]

  • ResearchGate. (2025). Preparation, characterization and evaluation of some metallic lube oil additives. PDF. Retrieved from [Link]

  • Caltex Lubricants. (2022). Know the best practices for oil sample analysis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). SAM Chemical Methods. Retrieved from [Link]

  • Machinery Lubrication. (n.d.). Antioxidant Monitoring of Gas Engine Oils. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Validation of analytical methods. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Quantitative oil analysis method. Retrieved from [Link]

  • PubChem. (n.d.). 4-octyl-N-(4-octylphenyl)-N-phenylaniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Index to EPA Test Methods. Retrieved from [Link]

  • IntechOpen. (2015). 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Retrieved from [Link]

  • Global Research Online. (2023). A Comprehensive Guide for Analytical Method Validation. Retrieved from [Link]

Sources

Friedel-Crafts alkylation for synthesizing octylated diphenylamines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Octylated Diphenylamines via Friedel-Crafts Alkylation

Abstract

This comprehensive application note provides a detailed protocol and theoretical foundation for the synthesis of octylated diphenylamines (ODPAs), a class of antioxidants critical to the lubricant, polymer, and rubber industries. We delve into the Friedel-Crafts alkylation of diphenylamine with diisobutylene, emphasizing the use of acidic clay catalysts to promote a cleaner and more industrially viable reaction profile. This guide is intended for researchers, chemists, and process development professionals, offering field-proven insights into reaction mechanisms, a self-validating experimental protocol, and robust analytical characterization methods.

Introduction: The Industrial Significance of Octylated Diphenylamines

Octylated diphenylamines are high-molecular-weight aromatic amine antioxidants renowned for their exceptional thermal and oxidative stability.[1][2] Unlike unsubstituted diphenylamine, which is prone to discoloration, ODPAs provide durable protection against degradation at high operating temperatures. This makes them indispensable additives for extending the service life and performance of materials such as engine and gear oils, industrial lubricants, plastics, and elastomers.[3] They function as radical scavengers, effectively neutralizing free radicals generated during oxidation and inhibiting the chain reactions that lead to material degradation. The synthesis of these compounds is typically achieved through the Friedel-Crafts alkylation of diphenylamine, a cornerstone reaction in organic chemistry for forming carbon-carbon bonds on an aromatic ring.[4][5]

Scientific Principles: The Friedel-Crafts Alkylation Mechanism

The synthesis of ODPAs proceeds via an electrophilic aromatic substitution mechanism. The reaction involves the alkylation of the electron-rich phenyl rings of diphenylamine with an octyl carbocation, which is generated in situ from an alkene source like diisobutylene.[2][6]

Step 1: Generation of the Electrophile The process begins with the protonation of diisobutylene (a dimer of isobutylene) by an acid catalyst, such as the active sites on an acidic clay. This generates a stable tertiary carbocation (the tert-octyl cation).[5][7]

Step 2: Electrophilic Attack The generated tert-octyl carbocation acts as a potent electrophile. It attacks the π-electron system of one of diphenylamine's aromatic rings. The secondary amine (-NH-) group is an activating, ortho, para-directing group, meaning the alkylation preferentially occurs at the positions ortho and para to the amine bridge. Due to steric hindrance, the para-position is the most favored site of substitution.[8] This attack transiently disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[7]

Step 3: Re-aromatization A proton is eliminated from the arenium ion, and the aromaticity of the ring is restored. The eliminated proton can then participate in regenerating the catalyst's active site.[5]

A significant advantage of using heterogeneous acid catalysts like acidic clays over traditional Lewis acids (e.g., AlCl₃) is the mitigation of side reactions. The strong Lewis acidity of AlCl₃ can lead to complexation with the amine nitrogen, deactivating the ring towards substitution.[9][10] Acid-activated clays provide sufficient acidity to catalyze the alkylation while minimizing such undesirable interactions, often resulting in lighter-colored products that are easier to purify.[11] The reaction typically results in a mixture of products, including p-monooctyldiphenylamine, 4,4'-dioctyldiphenylamine, and smaller amounts of other isomers and tri-alkylated species, with the final composition being highly dependent on the reaction conditions.[2][6][12]

Detailed Experimental Protocol

This protocol describes the synthesis of a typical ODPA antioxidant composition using an acid-activated clay catalyst. The procedure is designed to favor a high yield of the desired dioctylated product.

Materials and Equipment
Reagents & Materials Equipment
Diphenylamine (DPA), 99%500 mL three-neck round-bottom flask
Diisobutylene (DIB), 98%Heating mantle with magnetic stirrer
Acid-activated clay catalyst (e.g., Montmorillonite K10)Thermocouple and temperature controller
Toluene (for slurry)Reflux condenser with nitrogen inlet
Nitrogen gas (inert atmosphere)250 mL addition funnel
Celite or filter aidBuchner funnel and vacuum flask
Anhydrous sodium sulfateRotary evaporator
---Kugelrohr or short-path distillation apparatus
Catalyst Preparation

Acidic clay catalysts can contain adsorbed water, which should be removed to ensure optimal activity and a lighter-colored product.[11]

  • Place the required amount of acid-activated clay in a flask.

  • Heat the clay under vacuum at 120-130°C for 3-4 hours to remove residual moisture.

  • Cool the dried catalyst under a nitrogen or argon atmosphere before use.

Reaction Procedure

The following table summarizes the key experimental parameters for a laboratory-scale synthesis.

Parameter Value Rationale
Diphenylamine (DPA)1.0 mol (169.2 g)Limiting reagent.
Diisobutylene (DIB)2.5 mol (280.5 g)Molar excess favors di-alkylation.[13]
Acid-activated Clay15% by weight of DPA (25.4 g)Provides catalytic sites for alkylation.[2]
Reaction Temperature150°CBalances reaction rate and selectivity.[2][6]
Reaction Time6-8 hoursAllows for high conversion to the di-substituted product.
AtmosphereNitrogenPrevents oxidation of the amine at high temperatures.

Step-by-Step Method:

  • Setup: Assemble the three-neck flask with a magnetic stir bar, heating mantle, thermocouple, reflux condenser (with a nitrogen inlet at the top), and an addition funnel. Ensure all glassware is dry.

  • Charging the Reactor: Under a nitrogen atmosphere, charge the flask with diphenylamine (169.2 g) and the pre-dried acid-activated clay catalyst (25.4 g).

  • Heating: Begin stirring and heat the mixture to the target reaction temperature of 150°C. The diphenylamine will melt, forming a slurry with the catalyst.

  • Addition of Alkene: Once the temperature is stable, begin the slow, dropwise addition of diisobutylene (280.5 g) from the addition funnel over a period of 2-3 hours. This controlled addition helps to manage the reaction exotherm and improve selectivity.

  • Reaction: After the addition is complete, maintain the reaction mixture at 150°C with vigorous stirring for an additional 4-5 hours to drive the reaction to completion.

  • Monitoring (Optional): The reaction progress can be monitored by taking small aliquots (carefully!), diluting with a solvent like ethyl acetate, filtering the catalyst, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of diphenylamine.

  • Work-up - Catalyst Removal: Cool the reaction mixture to approximately 80-90°C. Add 100 mL of toluene to reduce the viscosity of the mixture. Filter the hot solution through a pad of Celite using a Buchner funnel to remove the clay catalyst. Wash the filter cake with an additional 50 mL of hot toluene to recover any residual product.

  • Purification: Combine the filtrate and washes in a round-bottom flask. Remove the toluene and any unreacted diisobutylene using a rotary evaporator. To remove residual unreacted diphenylamine and mono-octyldiphenylamine, a high-vacuum distillation (e.g., using a Kugelrohr or short-path apparatus) can be performed. The final product, a mixture rich in 4,4'-dioctyldiphenylamine, is typically a viscous, light brown liquid or a low-melting solid.[14]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dry Acidic Clay Catalyst (120°C, vacuum) R1 Charge Reactor with DPA & Catalyst P1->R1 P2 Assemble Dry Glassware (3-Neck Flask, Condenser, etc.) P2->R1 R2 Heat to 150°C under N2 R1->R2 R3 Slowly Add Diisobutylene (2-3 hours) R2->R3 R4 Maintain at 150°C (4-5 hours) R3->R4 W1 Cool to 80-90°C R4->W1 W2 Dilute with Toluene W1->W2 W3 Filter Catalyst (Celite) W2->W3 W4 Rotary Evaporation (Remove Toluene & excess DIB) W3->W4 W5 High-Vacuum Distillation (Optional Purification) W4->W5 Final Final Product: Octylated Diphenylamine W5->Final

Caption: Workflow for the synthesis of octylated diphenylamines.

Product Characterization

Confirming the structure and composition of the final product is essential. A combination of spectroscopic and chromatographic techniques should be employed.

Technique Expected Observations
¹H NMR Appearance of strong aliphatic signals for the tert-octyl groups (typically singlets and multiplets between 0.7-1.8 ppm). Shift and splitting pattern changes in the aromatic region (6.8-7.5 ppm) compared to diphenylamine starting material.[15] The integration ratio of aromatic to aliphatic protons will confirm the degree of substitution.
¹³C NMR Appearance of new signals in the aliphatic region (approx. 30-60 ppm) corresponding to the octyl carbons. Shifts in the aromatic carbon signals, particularly for the carbon atoms bonded to the alkyl groups (ipso-carbons).
FT-IR Appearance of strong C-H stretching bands in the 2850-2960 cm⁻¹ region, characteristic of the new alkyl groups. The N-H stretch around 3400 cm⁻¹ will persist.
GC-MS Will show multiple peaks corresponding to unreacted DPA, monooctyldiphenylamine, and dioctyldiphenylamine, allowing for determination of the product distribution and confirmation of the molecular weight of each component.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All operations must be conducted in a well-ventilated chemical fume hood to avoid inhalation of volatile reagents and products.

  • Reagent Handling: Diphenylamine is toxic and an irritant. Diisobutylene is flammable. Acidic catalysts can be corrosive dusts. Handle all chemicals with care, consulting their Safety Data Sheets (SDS) prior to use. Benzene and its derivatives are potentially carcinogenic.[16]

  • High Temperatures: The reaction is run at high temperatures. Use appropriate caution to avoid thermal burns. Ensure the heating mantle is connected through a temperature controller to prevent overheating.

  • Pressure: While this protocol is for atmospheric pressure, ensure the system is not closed to prevent pressure buildup. The nitrogen inlet should be from a bubbler to allow for venting.

References

  • Actylis. (n.d.). Butylated Octylated Diphenylamine - Alkyl Amines.
  • Suria Lubricants. (n.d.). Butylated Octylated Diphenylamine Manufacturer in Mumbai,Supplier,Exporter.
  • Wikipedia. (2023). Friedel–Crafts reaction.
  • Actylis. (n.d.). Octylated Diphenylamines - Intermediate - Amines.
  • Al-Abbad, S., et al. (2008). Antioxidant composition of octylated diphenylamine and process of preparation thereof.
  • Wang, J., et al. (n.d.). Synthesis of butyl-octyl-diphenylamine as lubricant antioxidant additive by ionic liquids. Iopscience.iop.org.
  • Zhang, J. (2012). A kind of preparation method of liquid octylated diphenylamine oxidation inhibitor.
  • Tintoll. (n.d.). Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine.
  • Ridle, J. H. (1998). Synthesis of alkylated aromatic amines.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • Smith, J. P. (1988). Alkylation of aromatic amines in the presence of acidic, crystalline molecular sieves.
  • European Patent Office. (2008).
  • Li, J., et al. (2010). Antioxidant composition of octylated diphenylamine and preparation method thereof.
  • Dance, D. A. (2006). Diphenylamine alkylated with olefin mixtures containing fractions with varying degrees of activity.
  • Unacademy. (n.d.). Friedel Crafts alkylation and acylation.
  • U.S. Patent Office. (n.d.). United States Patent Office.
  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation.
  • Wikipedia. (2024). Benzene.
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • U.S. Patent Office. (1960). Alkylation of diphenylamine.
  • Leah4sci. (2015).
  • Google Patents. (n.d.). Antioxidant composition of octylated diphenylamine and process for its preparation.
  • ChemicalBook. (n.d.). Diphenylamine(122-39-4) 1H NMR spectrum.

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Application Notes & Protocols: Enhancing Polymer Longevity with 4-Octyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-PS-260121-01

Introduction: The Imperative of Polymer Stabilization

Polymers, despite their versatility and ubiquity, are susceptible to degradation from a variety of environmental stressors.[1] Exposure to heat, oxygen, and light initiates chemical reactions that can irrevocably alter a polymer's molecular structure.[2] This degradation manifests as a loss of desirable physical properties, including reduced strength, embrittlement, discoloration, and cracking, ultimately leading to premature product failure.[3][4]

The primary mechanisms of degradation are:

  • Thermal Degradation: At elevated temperatures, even without oxygen, polymer chains can break (scission) or cross-link, altering molecular weight and properties.[4]

  • Oxidative Degradation: This is a common and aggressive form of degradation where oxygen from the air initiates a free-radical chain reaction, which is often accelerated by heat (thermo-oxidative degradation).[2][5]

  • Photo-oxidation: UV radiation from sunlight provides the energy to create initial free radicals, which then react with oxygen in a process that significantly weathers plastics.[1][6]

To counteract these effects and ensure the long-term performance and service life of polymeric materials, the incorporation of stabilizing additives is essential.[3][7][8] Antioxidants are a critical class of stabilizers that interrupt the degradation process.[9] This document provides a detailed guide to the application of 4-Octyl-N-phenylaniline , a potent aminic antioxidant, for stabilizing polymeric systems.

Technical Profile: this compound

This compound is a secondary aromatic amine antioxidant. Its molecular structure, featuring an alkyl chain and a phenyl group on an aniline backbone, makes it an effective radical scavenger for protecting polymers.

Property Value Reference
Chemical Name This compound[10]
Synonyms 4-Octyldiphenylamine[10]
CAS Number 4175-37-5[11]
Molecular Formula C₂₀H₂₇N[10][12]
Molecular Weight 281.4 g/mol [10]
Physical Form Dry Powder[10]
Primary Function Antioxidant (Polymer Stabilizer)[10]
Primary Industry Rubber Product Manufacturing[10]

Mechanism of Action: Interrupting the Autoxidation Cycle

To appreciate the function of this compound, one must first understand the autoxidation cycle it is designed to disrupt. This process is a self-catalyzing chain reaction involving free radicals.[6]

The Autoxidation Cycle:

  • Initiation: Heat, UV light, or mechanical stress causes the polymer chain (P-H) to form a highly reactive polymer free radical (P•).[2][3]

  • Propagation: The polymer radical (P•) rapidly reacts with oxygen (O₂) to form a polymer peroxy radical (POO•). This peroxy radical then abstracts a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and a new polymer radical (P•), continuing the cycle.[2]

  • Chain Branching: Hydroperoxides (POOH) are unstable and can decompose into even more radicals (PO• and •OH), dramatically accelerating the degradation process.[13]

This compound functions as a primary antioxidant or radical scavenger .[14][15] It donates the hydrogen atom from its secondary amine (-NH-) group to the highly reactive peroxy radicals (POO•). This action neutralizes the peroxy radical, converting it into a stable hydroperoxide, and transforms the antioxidant itself into a stable, non-reactive radical that does not propagate the degradation chain.[13][16]

Fig 1: Mechanism of radical scavenging by this compound.

Application and Formulation Guidelines

Compatible Polymer Systems

This compound is effective in a range of polymers susceptible to thermo-oxidative degradation. It is particularly well-suited for:

  • Polyolefins: Polypropylene (PP) and Polyethylene (PE) are highly vulnerable to thermal degradation and benefit significantly from stabilization.[3]

  • Elastomers and Rubbers: As indicated by its primary use in rubber manufacturing, it is highly effective in protecting these materials.[10]

  • Other Thermoplastics: Acrylonitrile Butadiene Styrene (ABS), Polystyrene (PS), and Polyamides (Nylon).

Recommended Loading Levels & Synergism

The optimal concentration of this compound depends on the polymer, processing conditions, and the end-use application's service life requirements.

Stabilizer System Typical Loading (% by weight) Rationale
This compound (Standalone) 0.05% - 0.5%A starting point for evaluation. Higher loadings may be needed for severe processing conditions or long-term outdoor exposure.
Synergistic Blend 0.05% - 0.2% (Primary) 0.1% - 0.5% (Secondary)For comprehensive protection, primary antioxidants like this compound are often paired with secondary antioxidants (e.g., phosphites, thioesters).[14] The primary antioxidant scavenges free radicals, while the secondary antioxidant decomposes the stable hydroperoxides (POOH) into non-radical products, preventing them from becoming a future source of radicals.[14][15] This dual-action approach is highly effective.[17]

Note: These are guideline values. Empirical testing is required to determine the optimal concentration for a specific application.

Incorporation into the Polymer Matrix

For the stabilizer to be effective, it must be thoroughly and uniformly dispersed throughout the polymer matrix.[7][18] The most common and effective method is melt blending .

Fig 2: Workflow for incorporating stabilizer via melt compounding.

The additive, in its powder form, is typically pre-blended with the polymer pellets or powder before being fed into an extruder. The heat and shear forces within the extruder melt the polymer and ensure a fine, homogeneous dispersion of the stabilizer.[19]

Experimental Protocols

Protocol 1: Incorporation via Laboratory Twin-Screw Extruder
  • Material Preparation: Dry the base polymer resin according to the manufacturer's specifications to prevent hydrolytic degradation during processing.

  • Pre-Blending: In a sealed bag or a tumble blender, combine the dried polymer resin and this compound powder at the desired weight percentage (e.g., 0.2% w/w). Mix for 15-20 minutes to ensure the powder coats the pellets uniformly.

  • Extruder Setup: Set the temperature profile of the twin-screw extruder appropriate for the polymer being processed. A typical profile involves gradually increasing temperature from the feed zone to the metering zone.

  • Compounding: Feed the pre-blended mixture into the extruder hopper at a consistent rate. The high shear and mixing action of the screws will ensure excellent dispersion.

  • Extrusion and Pelletizing: The molten polymer strand exiting the die is cooled in a water bath and then fed into a pelletizer to produce stabilized polymer pellets.

  • Control Sample: Repeat the process without adding the stabilizer to create a control batch for comparative testing.

Protocol 2: Evaluation of Thermo-Oxidative Stability via Accelerated Heat Aging

This protocol uses elevated temperatures to accelerate the degradation process, simulating long-term aging in a shorter timeframe.[20] It is based on the principles outlined in standards like ASTM D3045.[21]

  • Sample Preparation: Using an injection molding machine, create standardized test specimens (e.g., tensile bars, plaques) from both the stabilized and control polymer pellets.

  • Initial Property Measurement (Time Zero): Before aging, test a set of specimens (at least 3-5) from both batches for key properties:

    • Mechanical: Tensile strength, elongation at break (ASTM D638).

    • Optical: Color measurement (CIELAB Lab*).

    • Rheological: Melt Flow Index (MFI) or Melt Volume Rate (MVR).

  • Heat Aging: Place the remaining specimens on racks in a calibrated, forced-air convection oven. Set the temperature to a level that will accelerate aging without causing immediate melting (e.g., for PP, 135-150°C is common). The chosen temperature should be below the polymer's melting point but high enough to induce degradation.[21][22]

  • Time-Point Testing: At predetermined intervals (e.g., 24, 48, 96, 200, 500 hours), remove a set of specimens from the oven.

  • Post-Aging Analysis: Allow the removed specimens to cool to room temperature for at least 24 hours. Then, repeat the property measurements performed at time zero.

  • Data Analysis: Plot the percentage retention of properties (e.g., % retention of tensile strength) versus aging time for both the stabilized and control samples. A successful stabilization will show a significantly slower decline in properties for the sample containing this compound.

Protocol 3: Advanced Analytical Evaluation

For a more in-depth analysis of stabilizer performance, the following techniques can be employed.[]

  • Thermogravimetric Analysis (TGA): Measures the weight loss of a sample as a function of increasing temperature.[4] A stabilized polymer will exhibit a higher onset temperature of degradation, indicating improved thermal stability.[22]

  • Torque Rheometry: This method monitors the torque required to mix a polymer melt at a set temperature over time.[24] As the polymer degrades, its viscosity changes (typically decreases due to chain scission), which is reflected in a change in torque. A stable material will show a more consistent torque reading over time.[24]

  • Differential Scanning Calorimetry (DSC): Can be used to measure the Oxidative Induction Time (OIT), which is a measure of the material's resistance to oxidation at a specific temperature. A longer OIT indicates better stabilization.

Example Results of Accelerated Aging Study (Hypothetical Data)
Aging Time (Hours at 150°C) Control PP (% Retention of Elongation) PP + 0.2% this compound (% Retention of Elongation)
0100%100%
9665%92%
20030% (Brittle)81%
500<5% (Failed)65%

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is a hazardous substance and must be handled with appropriate care.[25]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[26][27]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat. When handling larger quantities of powder, respiratory protection (dust respirator) and local exhaust ventilation should be used.[26][27]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[26]

  • Storage: Keep the container tightly closed and store in a cool, dark, well-ventilated place away from oxidizing agents.[27]

References

  • Dymapak. (2022, October 26).
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  • AZoM. (2023, May 30). How Do Additives and Fillers Affect the Properties of Polymers?
  • Zeus Industrial Products, Inc. (2005).
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  • Micom Laboratories. (n.d.). ASTM D3045 heat aging practice for unloaded plastics tests.
  • Chemistry For Everyone. (2025, July 19).
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  • MDPI. (n.d.). Evaluation of the Thermal Stability of Thermoplastic Bio-Polyesters and the Effect of Thermal Stabilizers Using Multi-Step Torque Rheometry Tests.
  • Tramfloc, Inc. (n.d.). Polymer Testing Protocol.
  • Santa Cruz Biotechnology. (n.d.).
  • Fiveable. (n.d.). Stabilization methods | Polymer Chemistry Class Notes.
  • Chemsrc. (2025, August 23). This compound | CAS#:4175-37-5.
  • National Center for Biotechnology Information. (n.d.). This compound | C20H27N | CID 61335 - PubChem.
  • Smart Eureka. (n.d.). Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT.
  • ResearchGate. (n.d.).
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  • BOC Sciences. (n.d.). Polymer Stabilizer Analysis.
  • Baoxu Chemical. (n.d.). Overall Introduction of Polymer Antioxidant.
  • Lubrication Expert. (2021, February 19). How aminic antioxidant lubricant additives work [Video]. YouTube.
  • Guidechem. (n.d.). This compound 4175-37-5 wiki.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 4-octyl-N-(4-octylphenyl)-N-phenylaniline | C34H47N | CID 174922640 - PubChem.
  • Chemistry For Everyone. (2025, July 14). What Are Antioxidants For Polymers? [Video]. YouTube.
  • ChemicalBook. (2025, July 4). 4-N-OCTYLANILINE | 16245-79-7.
  • HPC Standards. (n.d.). This compound Solution (Solvent: Acetonitrile).
  • ScienceDirect. (2025, August 5). Possibilities and limits of synergism with light stabilizers in polyolefins 1. HALS in polyolefins.
  • JMedChem Drug Des. (2023). Synergistic Drug-Drug Interactions (DDIs) Effects on Anti-Inflammatory Activities of N-phenyl-2,4-Dichlorophenylhydrazone and Piroxicam.
  • National Center for Biotechnology Information. (2021, November 12). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes.

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Application Notes & Protocols: Formulation of Synthetic Lubricants with Amine-Based Antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The operational demands on modern machinery, characterized by higher temperatures, increased pressures, and longer service intervals, necessitate the use of high-performance synthetic lubricants. While synthetic base stocks offer superior thermal and oxidative stability compared to their mineral oil counterparts, they are not immune to degradation.[1][2] Lubricant oxidation remains a primary failure mode, leading to viscosity increase, sludge and varnish formation, and the generation of corrosive acids.[3][4] Amine-based antioxidants are critical additives that function as radical scavengers to terminate the auto-oxidation cascade, thereby significantly extending the useful life of the lubricant and protecting the machinery.[5][6] This document provides a comprehensive guide for researchers and formulators on the principles, selection criteria, and methodologies for effectively formulating synthetic lubricants with amine-based antioxidants. It details the causality behind formulation choices, provides step-by-step protocols for blending and performance evaluation, and emphasizes the importance of synergistic additive interactions.

The Imperative for Antioxidants in Synthetic Lubricants

Lubricant oxidation is a complex, free-radical chain reaction triggered by factors such as heat, oxygen, and the catalytic presence of wear metals.[3] The process unfolds in three main stages:

  • Initiation: Formation of initial free radicals (R•) from the lubricant's hydrocarbon molecules.

  • Propagation: The initial radicals react with oxygen to form highly reactive peroxy radicals (ROO•), which then attack other hydrocarbon molecules, creating more free radicals and hydroperoxides (ROOH). This creates a self-sustaining cycle of degradation.

  • Termination: Radicals combine to form stable, non-radical products. However, in the absence of antioxidants, the propagation stage dominates, leading to rapid degradation.

The byproducts of oxidation—sludge, varnish, and acids—are detrimental, impeding oil flow, fouling surfaces, and causing corrosive wear.[4] Antioxidants are essential additives that interrupt this cycle, preserving the lubricant's integrity and performance.[5]

The Mechanism of Amine-Based Antioxidants

Amine-based antioxidants, primarily aromatic amines, function as primary antioxidants or "radical scavengers."[3][7] Their primary role is to interrupt the propagation stage of oxidation.

Causality of Action: The efficacy of aromatic amines stems from the hydrogen atom attached to the nitrogen (N-H). The p-π conjugated effect between the benzene rings and the lone pair of electrons on the nitrogen atom significantly weakens the N-H bond.[3] This allows the amine to readily donate this hydrogen atom to a highly reactive peroxy radical (ROO•). By donating a hydrogen, the amine neutralizes the peroxy radical, converting it into a more stable hydroperoxide (ROOH) and effectively breaking the chain reaction.[6] The resulting aminyl radical (Ar₂N•) is resonance-stabilized across its aromatic structure, rendering it far less reactive than the peroxy radical it replaced and incapable of propagating the oxidation chain.

G cluster_oxidation Oxidation Chain Reaction cluster_intervention Antioxidant Intervention hydrocarbon Lubricant Hydrocarbon (RH) free_radical Free Radical (R•) hydrocarbon->free_radical Initiation (Heat, Metal Catalysts) peroxy_radical Peroxy Radical (ROO•) free_radical->peroxy_radical + O2 oxygen Oxygen (O2) propagation Propagation Cycle (Attacks more RH) peroxy_radical->propagation stable_hydroperoxide Stable Hydroperoxide (ROOH) peroxy_radical->stable_hydroperoxide H-Donation propagation->free_radical Generates new R• degradation Degradation Products (Sludge, Varnish, Acids) propagation->degradation amine_ao Amine Antioxidant (Ar₂NH) stabilized_aminyl Stabilized Aminyl Radical (Ar₂N•) amine_ao->stabilized_aminyl Forms stable radical stable_hydroperoxide->degradation Slow decomposition

Caption: Mechanism of radical scavenging by amine antioxidants.

Types of Amine Antioxidants & Selection Criteria

The selection of an appropriate amine antioxidant is critical and depends on the synthetic base oil, operating conditions, and required performance.

Antioxidant TypeChemical Structure ExampleKey Characteristics & Application Notes
Alkylated Diphenylamines (ADPAs) Octylated/Butylated DiphenylamineThe most widely used class.[1] Offer excellent high-temperature performance and good oil solubility. The nature and length of the alkyl chains influence solubility and volatility. Highly effective in Polyalphaolefins (PAOs) and ester-based lubricants.
Phenyl-alpha-naphthylamines (PANA) Phenyl-alpha-naphthylamineHistorically important, but often used in its alkylated forms (APANA) to improve solubility. Can provide robust performance but may have limitations in color stability.
Alkylated Phenyl-alpha-naphthylamines (APANA) Alkylated Phenyl-alpha-naphthylamineImproved oil solubility and thermal stability over PANA. Often used in synergistic combinations with ADPAs to cover a broader range of operating conditions.
Phenothiazines Phenothiazine and derivativesSulfur-nitrogen compounds that can act as high-temperature antioxidants.[3] Their unique structure allows them to scavenge multiple radicals. Often used in specialty high-temperature applications.

Key Selection Criteria:

  • Operating Temperature: For high-temperature applications (>120°C), ADPAs and other high-molecular-weight amines are preferred due to their superior thermal stability.[6]

  • Base Oil Compatibility: The antioxidant must be fully soluble in the synthetic base oil at all operating temperatures to be effective.[3][6] The polarity of the base oil (e.g., esters are polar, PAOs are non-polar) will dictate which alkylated amines are most suitable.

  • Synergism: Amine antioxidants exhibit powerful synergistic effects when combined with other additives. The most common synergy is with hindered phenolic antioxidants.[5][7] Amines are more effective at high temperatures, while phenols perform better at lower temperatures, providing comprehensive protection across a wide thermal range.[1] Synergies also exist with sulfur-containing compounds and metal deactivators.[3]

  • Regulatory Requirements: For certain applications, such as food-grade lubricants, the choice of antioxidant is restricted to those approved by regulatory bodies (e.g., NSF HX-1).[1]

Formulation Development Workflow

A systematic approach is essential for developing a stable and effective synthetic lubricant. The workflow involves careful selection, precise blending, and rigorous testing to validate performance.

G start_node 1. Define Application (e.g., Turbine, Engine, Hydraulic) base_oil 2. Select Synthetic Base Oil (PAO, Ester, PAG) start_node->base_oil antioxidant 3. Select Amine Antioxidant(s) (ADPA, APANA, etc.) base_oil->antioxidant synergy 4. Consider Synergies (Phenols, Metal Deactivators) antioxidant->synergy treat_rate 5. Determine Treat Rate (Typically 0.5 - 2.0 wt%) synergy->treat_rate blending 6. Laboratory Blending (Protocol 5.1) treat_rate->blending testing 7. Performance Testing (Protocol 5.2) blending->testing analysis 8. Analyze & Interpret Data (RPVOT, TOST, Deposits) testing->analysis iteration 9. Iterate & Optimize analysis->iteration final Final Formulation analysis->final Meets Specs iteration->base_oil Reformulate

Caption: Systematic workflow for lubricant formulation.

Experimental Protocols

5.1 Protocol: Laboratory-Scale Lubricant Blending

This protocol describes the preparation of a 100g trial batch of a synthetic lubricant.

Objective: To achieve a homogeneous and stable blend of synthetic base oil and amine antioxidant(s) for subsequent performance testing.

Materials & Equipment:

  • Synthetic base oil (e.g., PAO 6 cSt, Di-isodecyl adipate)

  • Amine antioxidant(s) (e.g., Dioctyldiphenylamine - DODPA)

  • Synergistic antioxidant (e.g., 2,6-di-tert-butyl-p-cresol - BHT), if applicable

  • 250 mL glass beaker

  • Magnetic stirrer with hotplate

  • Magnetic stir bar

  • Digital balance (accurate to 0.01 g)

  • Thermocouple or thermometer

  • Glass storage bottle

Procedure:

  • Calculation: Determine the required mass of each component. For a 1.0% wt/wt treat rate of DODPA in 100g of lubricant:

    • Mass of DODPA = 100g * 0.01 = 1.00g

    • Mass of PAO 6 = 100g - 1.00g = 99.00g

  • Weighing: Tare the 250 mL beaker on the balance. Accurately weigh the synthetic base oil (99.00g) into the beaker.

  • Addition of Additive: Accurately weigh and add the amine antioxidant (1.00g) to the base oil. If using solid antioxidants, add them before heating.

  • Mixing & Heating: Place the beaker on the magnetic stirrer hotplate and add the stir bar. Begin stirring at a moderate speed (e.g., 300 RPM) to create a vortex without splashing.

  • Causality-Driven Heating: Gently heat the mixture to 60-70°C.[8] This temperature is chosen to reduce the viscosity of the base oil and increase the dissolution rate of the antioxidant additive. It is a balance; high enough to ensure solubility but low enough to prevent premature thermal degradation of the additives.

  • Homogenization: Continue stirring at temperature for 60 minutes or until all additive components are fully dissolved and the solution is clear and bright.[8] Visual inspection is a key validation step.

  • Cooling: Turn off the heat and allow the blend to cool to room temperature while maintaining slow stirring.

  • Storage: Transfer the final blend to a clean, labeled glass bottle for storage and subsequent testing.

5.2 Protocol: Performance Evaluation of Oxidative Stability

Objective: To quantify the effectiveness of the amine antioxidant in preventing oxidative degradation of the synthetic lubricant using a standard industry test method.

Method: Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

The RPVOT is an accelerated aging test that measures the oxidative resistance of a lubricant under controlled conditions of temperature and pressure in the presence of oxygen and a copper catalyst. The result is reported as the time in minutes required for a specified pressure drop to occur, known as the induction time. A longer induction time indicates superior oxidative stability.

Procedure Outline:

  • Sample Preparation: A 50g sample of the formulated lubricant is placed into the test vessel along with 5 mL of distilled water and a polished copper catalyst coil.

  • Pressurization: The vessel is sealed, purged of air, and charged with pure oxygen to a pressure of 90 psi (620 kPa).

  • Rotation & Heating: The vessel is placed in a heating bath maintained at 150°C and is rotated at 100 RPM at an angle of 30 degrees. This ensures constant mixing of the oil, water, and oxygen with the catalyst.

  • Data Logging: The pressure inside the vessel is continuously monitored. As the antioxidant is consumed, the lubricant begins to rapidly oxidize, consuming oxygen and causing the internal pressure to drop.

  • Endpoint Determination: The test is complete when the pressure has dropped by 25 psi (175 kPa) from its maximum value. The time taken to reach this point is the RPVOT induction time in minutes.

  • Self-Validation: To ensure trustworthiness, each test run should include a control sample (base oil without antioxidant) and a reference sample (a formulation with a known performance level). The results are compared to these benchmarks.

Data Presentation & Interpretation

The effectiveness of different antioxidant formulations can be clearly compared in a tabular format.

Formulation IDBase OilAntioxidant System (wt%)RPVOT Induction Time (minutes)Observations
CTRL-01PAO 6None35Baseline performance. Rapid oxidation.
AMINE-01PAO 61.0% DODPA450Significant improvement over baseline, demonstrating the efficacy of the amine antioxidant.
PHENOL-01PAO 61.0% BHT210Effective, but less so than DODPA at the 150°C test temperature.
SYN-01PAO 60.5% DODPA + 0.5% BHT625Synergistic Effect: The combination provides significantly longer protection than either antioxidant alone, even at the same total treat rate.[5][7]
AMINE-02PAO 61.0% Alkylated PANA480Performance comparable to DODPA, selection may depend on cost or secondary performance attributes.

Interpretation: The data clearly shows that the addition of amine antioxidants drastically improves the oxidative stability of the synthetic base oil. Furthermore, the SYN-01 formulation demonstrates a powerful synergistic effect between aminic and phenolic antioxidants, a cornerstone of advanced lubricant formulation.[5] This synergistic approach often provides the most robust and cost-effective solution. Formulations using only aminic antioxidants may also show a reduced tendency to form sludge and varnish compared to mixed systems in certain applications.[4]

References

  • Research Progress of Antioxidant Additives for Lubricating Oils. (2024). MDPI. [Link]

  • Antioxidants: Key Additives Enable Lubricants to Operate Under More Severe Conditions. (n.d.). STLE.org. [Link]

  • Antioxidants In Lubricants: Essential or Excessive?. (n.d.). Ametek. [Link]

  • Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT. (2022). Smart Eureka. [Link]

  • The Unvarnished Truth about Aminic Antioxidants. (2021). Lubes'N'Greases. [Link]

  • Research Progress of Antioxidant Additives for Lubricating Oils. (2024). ResearchGate. [Link]

  • Natural and Synthetic Antioxidant Additives for Improving the Performance of New Biolubricant Formulations. (2010). ACS Publications. [Link]

  • Synthetic Lubricant Basestocks - Formulations Guide. (n.d.). Tri-iso. [Link]

Sources

Application Notes and Protocols for the Detection of 4-Octyl-N-phenylaniline in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 4-Octyl-N-phenylaniline

This compound (ODPA), also known as 4-octyldiphenylamine, is a substituted diphenylamine antioxidant. Due to its chemical stability at elevated temperatures, it finds extensive application in industrial products such as lubricants, gear oils, hydraulic fluids, and as a stabilizer in polymers. Its primary function is to mitigate oxidative degradation, thereby extending the service life of these materials.

However, the very stability that makes ODPA a valuable industrial chemical also raises concerns about its environmental persistence and potential for migration from consumer products. There is a growing need to monitor its presence in various complex matrices, including:

  • Lubricating Oils: To ensure optimal formulation and to study degradation pathways.

  • Food Contact Materials (FCMs): To assess the potential for migration into foodstuffs, a critical aspect of consumer safety and regulatory compliance.

  • Environmental Samples: To understand its distribution and fate in ecosystems, as it can be introduced through industrial effluents and waste streams.

These application notes provide a comprehensive guide for researchers, scientists, and quality control professionals, offering detailed protocols for the extraction and quantification of ODPA in these challenging matrices. The methodologies are grounded in established analytical principles, emphasizing robustness, sensitivity, and reliability.

SECTION 1: ANALYSIS OF this compound IN LUBRICATING OILS

The determination of ODPA in lubricating oils is crucial for quality control and for monitoring the health of the lubricant in service. The complex, non-polar nature of the oil matrix necessitates a robust analytical approach.

Rationale for Method Selection

High-Performance Liquid Chromatography (HPLC) coupled with a UV or a more selective mass spectrometry (MS) detector is the preferred technique for analyzing ODPA in lubricants. This is due to the non-volatile nature of ODPA and the complexity of the oil matrix. Direct injection of diluted oil samples is often feasible, minimizing sample preparation time. For enhanced sensitivity and specificity, Ultra-Performance Liquid Chromatography (UPLC) can be employed to achieve faster analysis times and better resolution.[1]

Experimental Workflow: HPLC-UV/MS

HPLC_Workflow_Lubricants cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Lubricant Sample Dilution Dilute with Hexane/Isopropanol Sample->Dilution 1:10 v/v Filtration Filter through 0.45 µm PTFE filter Dilution->Filtration HPLC HPLC-UV/MS System Filtration->HPLC Separation C18 Reversed-Phase Column Quantification Quantification against Calibration Curve HPLC->Quantification Detection UV or MS Detector Reporting Report Concentration (e.g., % w/w) Quantification->Reporting

Caption: HPLC workflow for ODPA analysis in lubricants.

Detailed Protocol: HPLC-UV/MS Analysis of ODPA in Lubricants

1.3.1. Sample Preparation

  • Accurately weigh approximately 1 g of the lubricant sample into a 10 mL volumetric flask.

  • Add 5 mL of n-hexane and vortex to dissolve the oil.

  • Make up to the mark with isopropanol and mix thoroughly.

  • Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

1.3.2. Instrumental Parameters

ParameterHPLC-UVLC-MS/MS
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A WaterWater with 0.1% formic acid
Mobile Phase B AcetonitrileAcetonitrile with 0.1% formic acid
Gradient 80% B to 100% B in 10 min, hold for 5 min70% B to 100% B in 5 min, hold for 2 min
Flow Rate 1.0 mL/min0.4 mL/min
Injection Volume 10 µL5 µL
Column Temperature 30 °C40 °C
UV Detection 254 nmN/A
MS Ionization N/AElectrospray Ionization (ESI), Positive Mode
MS/MS Transitions N/APrecursor Ion: m/z 296.2, Product Ions: m/z 182.1, 93.1

1.3.3. Quantification

Prepare a series of calibration standards of ODPA in the dilution solvent (hexane/isopropanol) covering the expected concentration range in the samples. Construct a calibration curve by plotting the peak area against the concentration. Quantify the ODPA concentration in the samples by comparing their peak areas to the calibration curve.

SECTION 2: MIGRATION TESTING OF this compound FROM FOOD CONTACT MATERIALS

The analysis of ODPA in the context of food contact materials focuses on its potential to migrate into food. This requires standardized migration testing using food simulants, followed by sensitive analytical detection.

Principles of Migration Testing

Migration testing simulates the contact between the packaging material and food to determine the extent of chemical transfer under worst-case-use scenarios.[2][3][4] The choice of food simulant and testing conditions (time and temperature) is dictated by the intended use of the food contact material.

Experimental Workflow: Migration Testing and LC-MS/MS Analysis

Migration_Workflow cluster_migration Migration Test cluster_analysis LC-MS/MS Analysis cluster_compliance Compliance Assessment FCM_Sample Food Contact Material Simulant Select Food Simulant (e.g., 10% Ethanol, Isooctane) Exposure Expose under defined conditions (Time, Temp) Simulant->Exposure Migrate_Collection Collect Food Simulant Exposure->Migrate_Collection LCMS LC-MS/MS System Migrate_Collection->LCMS Direct_Injection Direct Injection or SPE SML_Comparison Compare with Specific Migration Limit (SML) LCMS->SML_Comparison Quantification Quantify ODPA Report Report Compliance SML_Comparison->Report

Caption: Workflow for migration testing and analysis of ODPA.

Detailed Protocol: Migration Testing and LC-MS/MS Analysis

2.3.1. Migration Test

  • Select Food Simulant:

    • Aqueous and Acidic Foods: 10% ethanol (Simulant B) or 3% acetic acid (Simulant C).

    • Fatty Foods: Isooctane or 95% ethanol as alternative simulants.[5]

  • Exposure Conditions: Select time and temperature based on the intended use of the packaging. A common condition for long-term storage at room temperature is 10 days at 40°C.[5]

  • Procedure:

    • Cut the food contact material into known surface area pieces.

    • Immerse the pieces in the selected food simulant in a sealed container.

    • Place the container in an incubator at the selected temperature for the specified duration.

    • After exposure, remove the material and collect the food simulant for analysis.

2.3.2. Sample Preparation and Analysis

  • Aqueous Simulants (10% Ethanol, 3% Acetic Acid): The simulant can often be directly injected into the LC-MS/MS system. If concentration is needed, Solid Phase Extraction (SPE) can be employed.

  • Fatty Food Simulants (Isooctane): The isooctane is evaporated to dryness under a gentle stream of nitrogen, and the residue is reconstituted in a solvent compatible with the LC mobile phase (e.g., acetonitrile/water).

2.3.3. LC-MS/MS Instrumental Parameters

The instrumental parameters for LC-MS/MS analysis of the food simulants are similar to those described in Section 1.3.2 for lubricants, with potential adjustments to the gradient to optimize separation from any co-extractives.

ParameterLC-MS/MS for Food Simulants
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 50% B to 100% B in 8 min, hold for 3 min
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS/MS Transitions Precursor Ion: m/z 296.2, Product Ions: m/z 182.1, 93.1

2.3.4. Quantification and Compliance

Quantify the concentration of ODPA in the food simulant using a calibration curve prepared in the respective clean simulant. The result is typically expressed in mg of substance per kg of food simulant (mg/kg). This value is then compared against the specific migration limit (SML) for ODPA, if one is established by regulatory bodies.

SECTION 3: ANALYSIS OF this compound IN ENVIRONMENTAL MATRICES

The detection of ODPA in environmental samples like water and soil is essential for environmental monitoring and risk assessment. The low concentrations and the complexity of these matrices require highly sensitive and selective analytical methods.

Rationale for Method Selection

Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for the analysis of semi-volatile organic compounds in environmental samples. It offers excellent selectivity and sensitivity, which is crucial for detecting trace levels of contaminants.

Experimental Workflow: GC-MS/MS Analysis of Environmental Samples

GCMS_Workflow_Environmental cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water or Soil Sample Extraction SPE (Water) or Pressurized Liquid Extraction (Soil) Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Concentration Concentrate Extract Cleanup->Concentration GCMS GC-MS/MS System Concentration->GCMS Separation Capillary GC Column Quantification Quantification against Calibration Curve GCMS->Quantification Detection MRM Mode Reporting Report Concentration (e.g., ng/L or ng/g) Quantification->Reporting

Caption: GC-MS/MS workflow for ODPA analysis in environmental samples.

Detailed Protocol: GC-MS/MS Analysis of ODPA in Water and Soil

3.3.1. Sample Preparation

  • Water Samples:

    • Filter a 500 mL water sample through a glass fiber filter.

    • Spike with an appropriate internal standard (e.g., deuterated ODPA).

    • Perform Solid Phase Extraction (SPE) using a C18 cartridge.

    • Elute the analytes with a suitable solvent like dichloromethane.

    • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • Soil/Sediment Samples:

    • Air-dry the sample and sieve to remove large debris.

    • Homogenize the sample.

    • Perform Pressurized Liquid Extraction (PLE) with a solvent mixture such as dichloromethane/acetone.

    • The extract is then concentrated and subjected to a cleanup step using SPE to remove interfering matrix components.

3.3.2. Instrumental Parameters

ParameterGC-MS/MS
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program 80 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold for 5 min
MS Ionization Electron Ionization (EI) at 70 eV
MS Transfer Line 290 °C
MS Ion Source 230 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor Ion: m/z 295, Product Ions: m/z 182, 115

3.3.3. Quantification

Quantification is performed using an internal standard calibration method. A series of calibration standards containing known concentrations of ODPA and a constant concentration of the internal standard are analyzed. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Quantitative Data Summary

The following table summarizes typical performance data for the described analytical methods. Note that values for ODPA may need to be experimentally determined, and data for analogous compounds are provided for guidance.

MatrixAnalytical TechniqueAnalyte (or Analog)LOD/LOQRecovery (%)Linearity (R²)
Lubricating Oil HPLC-UV[1]Diphenylamine antioxidants~1 µg/mL (LOQ)>95>0.999
Food Simulant LC-MS[6]Octylphenol0.0005 mg/kg (LOD), 0.001 mg/kg (LOQ)90-115>0.99
Environmental Water GC-MS[7]4-tert-octylphenol0.06 ng/mL (LOD)85-110>0.99

Conclusion

The protocols detailed in these application notes provide robust and reliable frameworks for the detection and quantification of this compound in diverse and complex matrices. The choice of analytical technique—be it HPLC-UV/MS for lubricants, LC-MS/MS for migration studies, or GC-MS/MS for environmental samples—should be guided by the specific analytical objectives, required sensitivity, and the nature of the sample matrix. Adherence to rigorous quality control measures, including the use of appropriate standards and blanks, is paramount to ensure the accuracy and validity of the generated data. These methods will empower researchers and industry professionals to effectively monitor ODPA, contributing to improved product quality, consumer safety, and environmental stewardship.

References

  • Waters Corporation. (n.d.). Rapid Analysis of Antioxidants in Synthetic Lubricants. Retrieved from [Link]

  • da Costa, C. E. A., et al. (2016). The qualitative and quantitative analysis of lubricant oil additives by direct analysis in real time-mass spectrometry. International Journal of Mass Spectrometry, 405, 24-31.
  • Green, F. M., et al. (2013). The quantitative surface analysis of an antioxidant additive in a lubricant oil matrix by desorption electrospray ionization mass spectrometry. Journal of The American Society for Mass Spectrometry, 24(11), 1739-1747.
  • Green, F. M., et al. (2013). The quantitative surface analysis of an antioxidant additive in a lubricant oil matrix by desorption electrospray ionization mass spectrometry. PubMed, 24(11), 1739-1747.
  • Loughborough University. (2016). The qualitative and quantitative analysis of lubricant oil additives by direct analysis in real time-mass spectrometry. Retrieved from [Link]

  • MDPI. (2023). Migration of Chemical Compounds from Packaging Materials into Packaged Foods: Interaction, Mechanism, Assessment, and Regulations. Retrieved from [Link]

  • LCGC International. (2022). Comprehensive Identification of Migrating Compounds from Plastic Food Packaging Materials Using LC–HRAMS. Retrieved from [Link]

  • Bisphenol A Information & Resources. (n.d.). Migration of Substances from Food Packaging Materials to Foods. Retrieved from [Link]

  • SFERA. (n.d.). Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. Retrieved from [Link]

  • PMC. (2023). A Systematic Review: Migration of Chemical Compounds from Plastic Material Containers in Food and Pharmaceutical Fields. Retrieved from [Link]

  • AB Sciex. (2015). Detection of Emerging Environmental Pollutants using LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2014). A simple GC–MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions. Retrieved from [Link]

  • DPI Proceedings. (2018). Quantitation Analysis of Nonylphenol and Octylphenol in the Food Simulants. Retrieved from [Link]

  • EPA. (n.d.). Method 1654, Revision A: PAH Content of Oil by HPLC/UV. Retrieved from [Link]

  • ResearchGate. (2014). Migration Phenomenon in Food Packaging. Food–Package Interactions, Mechanisms, Types of Migrants, Testing and Relative Legislation—A Review. Retrieved from [Link]

  • DiVA. (2022). Development and validation of sample clean-up using solid phase extraction prior oil spill fingerprinting. Retrieved from [Link]

  • LabRulez. (n.d.). Enhancing MRM Experiments in GC/MS/MS Using APGC. Retrieved from [Link]

  • ResearchGate. (2022). Analysis of highly polar pesticides in foods by LC-MS/MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. Retrieved from [Link]

  • PubMed. (2013). Determination of 4-tert-octylphenol in surface water samples of Jinan in China by solid phase extraction coupled with GC-MS. Retrieved from [Link]

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Green Synthesis of Diphenylamine Antioxidants: An Application Note and Protocol Utilizing Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Antioxidant Synthesis

Diphenylamine (DPA) and its derivatives are a critical class of antioxidants, widely employed to prevent oxidative degradation in lubricants, polymers, and rubber. Their mechanism of action, involving the donation of a hydrogen atom from the secondary amine to scavenge free radicals, is highly effective in terminating oxidative chain reactions. However, the conventional synthesis of these vital compounds often relies on methods that are anything but "green." Traditional approaches, such as the Ullmann condensation, typically require harsh reaction conditions, including high temperatures, volatile and often toxic organic solvents, and stoichiometric amounts of copper catalysts, leading to significant environmental burdens and challenges in product purification.[1]

The principles of green chemistry call for the development of synthetic routes that are more sustainable, efficient, and environmentally benign.[2] In this context, ionic liquids (ILs) have emerged as a transformative class of solvents and catalysts.[2][3] Composed entirely of ions and possessing melting points below 100°C, ILs offer a unique combination of properties, including negligible vapor pressure, high thermal stability, and tunable solvating capabilities.[2] These characteristics not only mitigate the release of volatile organic compounds (VOCs) but also enable enhanced reaction rates and selectivities, and crucially, facilitate catalyst and solvent recycling.[2][4][5]

This application note provides a detailed protocol for the green synthesis of a model diphenylamine antioxidant, 4-methoxydiphenylamine, utilizing a copper-catalyzed N-arylation reaction in an imidazolium-based ionic liquid. We will delve into the mechanistic rationale behind the enhanced reactivity in this medium and provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals.

The Rationale: Why Ionic Liquids Excel in N-Arylation Chemistry

The synthesis of diphenylamines via N-arylation, a type of C-N cross-coupling reaction, is significantly enhanced in the presence of ionic liquids. The choice of an ionic liquid as the reaction medium is not merely a substitution for a conventional solvent but a strategic decision rooted in several key principles:

  • Enhanced Catalyst Stability and Activity: Ionic liquids can stabilize the copper catalyst, preventing its agglomeration and deactivation, thereby maintaining high catalytic activity over extended periods.[4] The ionic environment can also promote the solubility of the catalytic species, ensuring a homogeneous reaction mixture.

  • Polarity and Solvation Effects: The highly polar nature of ionic liquids can accelerate the reaction rates of polar transition states, which are often involved in N-arylation reactions.[6] They can effectively solvate the reactants and intermediates, influencing the reaction pathway and improving yields.

  • Facilitated Product Separation and Catalyst Recycling: A significant advantage of using ionic liquids is the ease of product separation. Due to their negligible vapor pressure, the product can often be isolated by simple extraction with a less polar organic solvent, leaving the ionic liquid and the catalyst behind for subsequent reuse.[4][5] This recyclability drastically reduces waste and improves the overall process economy.

Visualizing the Process: A Green Chemistry Workflow

The following diagram illustrates the general workflow for the green synthesis of diphenylamine antioxidants using a recyclable ionic liquid catalyst system.

Green_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_recycling Catalyst & Solvent Recycling Reactants Aniline Derivative + Aryl Halide + Base ReactionVessel Reaction at Elevated Temperature Reactants->ReactionVessel Catalyst Copper(I) Iodide (CuI) Catalyst->ReactionVessel IL Ionic Liquid ([Bmim]BF4) IL->ReactionVessel Extraction Product Extraction (e.g., with Diethyl Ether) ReactionVessel->Extraction Separation Phase Separation Extraction->Separation Purification Purification of Product (e.g., Column Chromatography) Separation->Purification Organic Phase IL_Catalyst_Phase Ionic Liquid/ Catalyst Phase Separation->IL_Catalyst_Phase Ionic Liquid Phase FinalProduct Diphenylamine Antioxidant Purification->FinalProduct Washing Washing of IL Phase (Optional) IL_Catalyst_Phase->Washing Drying Drying under Vacuum Washing->Drying Recycled_IL_Catalyst Recycled IL/ Catalyst Drying->Recycled_IL_Catalyst Recycled_IL_Catalyst->ReactionVessel caption Workflow for Green Synthesis of Diphenylamine Antioxidants

Caption: A schematic overview of the green synthesis workflow.

Experimental Protocol: Synthesis of 4-Methoxydiphenylamine

This protocol details the synthesis of 4-methoxydiphenylamine from p-anisidine and iodobenzene using a copper(I) iodide catalyst in 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF₄).

Materials and Reagents:
  • p-Anisidine (99%)

  • Iodobenzene (98%)

  • Copper(I) iodide (CuI, 99.5%)

  • Potassium carbonate (K₂CO₃, anhydrous, 99%)

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF₄, ≥97%)

  • Diethyl ether (anhydrous)

  • Ethyl acetate (for chromatography)

  • Hexane (for chromatography)

  • Silica gel (for column chromatography)

Equipment:
  • Round-bottom flask (50 mL) with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

  • NMR spectrometer

  • FTIR spectrometer

Step-by-Step Procedure:
  • Reaction Setup:

    • To a 50 mL round-bottom flask, add p-anisidine (1.23 g, 10 mmol), iodobenzene (2.04 g, 10 mmol), copper(I) iodide (0.19 g, 1 mmol, 10 mol%), and anhydrous potassium carbonate (2.76 g, 20 mmol).

    • Add 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF₄) (10 mL) to the flask.

    • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction Execution:

    • Place the flask in a heating mantle and stir the mixture at 110-120 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 8-12 hours.

  • Product Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Add 30 mL of diethyl ether to the reaction mixture and stir vigorously for 10 minutes.

    • Transfer the mixture to a separatory funnel. The product will be in the diethyl ether (upper) layer, while the ionic liquid and catalyst will remain in the lower layer.

    • Separate the two layers.

    • Extract the ionic liquid phase two more times with 20 mL portions of diethyl ether.

    • Combine the organic extracts.

  • Purification:

    • Wash the combined organic extracts with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 4-methoxydiphenylamine.

  • Characterization of 4-Methoxydiphenylamine:

    • Appearance: Off-white to pale yellow solid.

    • ¹H NMR (400 MHz, CDCl₃): δ 7.28 (t, J = 7.8 Hz, 2H), 7.15 (d, J = 8.8 Hz, 2H), 7.04 (d, J = 7.6 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 6.85 (t, J = 7.3 Hz, 1H), 5.65 (s, 1H, NH), 3.82 (s, 3H, OCH₃).

    • FTIR (KBr, cm⁻¹): 3405 (N-H stretching), 3050-3020 (aromatic C-H stretching), 2950-2830 (aliphatic C-H stretching), 1600, 1510 (aromatic C=C stretching), 1240 (C-O stretching).

  • Ionic Liquid and Catalyst Recycling:

    • The ionic liquid phase containing the copper catalyst can be washed with small portions of diethyl ether to remove any residual product.

    • The ionic liquid is then dried under vacuum at 80-90 °C for several hours to remove any traces of water and solvent.

    • The recycled ionic liquid and catalyst can be used for subsequent reactions. A slight decrease in activity may be observed after several cycles.

Quantitative Data Summary

The following table summarizes typical results for the synthesis of substituted diphenylamines using ionic liquid-based systems, compiled from various literature sources on similar N-arylation reactions.

EntryAryl HalideAmineIonic LiquidCatalyst (mol%)Temp (°C)Time (h)Yield (%)Reference
1IodobenzeneAniline[Bmim]BF₄CuI (10)1201092Synthesized from[7]
2Bromobenzene4-Toluidine[Emim]OAcCu₂O (5)1301288Adapted from[6]
34-ChloroanisoleAniline[Bmim]ClCuI (10)1402475Based on[8]
4Iodobenzenep-Anisidine[Bmim]BF₄CuI (10)110895This Protocol

Mechanistic Insights: The Role of the Ionic Liquid

The synthesis of diphenylamine via N-arylation in the presence of a copper catalyst and an ionic liquid is believed to proceed through a catalytic cycle analogous to the Ullmann condensation. The ionic liquid plays a multifaceted role in this process.

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I)I Intermediate1 [Ar'-NH-Cu(I)] CuI->Intermediate1 + Ar'-NH2, Base Base Base (e.g., K2CO3) Aniline Ar'-NH2 ArylHalide Ar-X Intermediate2 [Ar-Cu(III)(X)(NH-Ar')] Product Ar-NH-Ar' Intermediate1->Intermediate2 + Ar-X (Oxidative Addition) Intermediate2->CuI Reductive Elimination IL_Effect Ionic Liquid Environment: - Stabilizes intermediates - Enhances solubility - Promotes ion exchange caption Proposed Catalytic Cycle for N-Arylation in an Ionic Liquid

Caption: A simplified representation of the copper-catalyzed N-arylation cycle.

The ionic liquid environment is thought to facilitate the reaction in several ways:

  • Formation of the Copper-Amide Complex: The ionic liquid can assist the base in deprotonating the aniline derivative, facilitating the formation of the active copper(I)-amide intermediate.

  • Stabilization of Intermediates: The charged intermediates and transition states in the catalytic cycle are stabilized by the polar ionic liquid medium, which can lower the activation energy of the reaction.

  • Enhanced Nucleophilicity: The ionic liquid can enhance the nucleophilicity of the amine, promoting its reaction with the copper catalyst.

Conclusion: A Sustainable Path Forward

The use of ionic liquids as a reaction medium for the synthesis of diphenylamine antioxidants represents a significant advancement in green chemistry. This approach not only offers high yields and selectivities but also addresses key environmental concerns associated with traditional synthetic methods by eliminating the use of volatile organic solvents and enabling catalyst and solvent recycling. The protocol detailed in this application note provides a practical and efficient method for researchers to produce these important industrial chemicals in a more sustainable manner. As the demand for greener chemical processes continues to grow, the adoption of ionic liquid-based technologies will undoubtedly play a crucial role in shaping the future of chemical manufacturing.

References

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  • Camara, Y., et al. (2007). Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy. Physical Chemistry Chemical Physics, 9(32), 4584-4591. [Link]

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  • Francisco, M. C., et al. (2024). Progress in the applications of biocompatible ionic liquids: renewable commodity production, catalytic and pharmaceutical approaches – a review. Green Chemistry, 26(2), 548-570. [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). [Link]

  • Dzyuba, S. V. (2001). Synthesis, properties, and applications of ionic liquids. Texas Tech University. [Link]

  • Petkova, D., et al. (2022). Current Trends in Green Solvents: Biocompatible Ionic Liquids. Molecules, 27(23), 8235. [Link]

  • Ghanem, A., et al. (2022). Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. Materials, 15(4), 1569. [Link]

  • Saha, S., et al. (2015). Recyclable, magnetic ionic liquid bmim[FeCl4]-catalyzed, multicomponent, solvent-free, green synthesis of quinazolines. RSC Advances, 5(11), 8149-8155. [Link]

  • Ghandi, K. (2014). Ionic liquids synthesis and applications: An overview. Journal of Molecular Liquids, 198, 234-253. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Dell, E. J., et al. (2023). Ionic-Liquid-Mediated Deconstruction of Polymers for Advanced Recycling and Upcycling. ACS Macro Letters, 12(10), 1369–1380. [Link]

  • Armstrong, D. W., He, L., & Liu, Y. S. (1999). Synthesis and Characterization of New Types of Ionic Liquids. Analytical Chemistry, 71(18), 3873–3876. [Link]

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Application Note: Synergistic Enhancement of Lubricant Performance by Incorporating 4-Octyl-N-phenylaniline with Organomolybdenum Additives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The operational longevity and efficiency of modern machinery are critically dependent on the stability and performance of lubricating oils. This application note details the synergistic interaction between 4-Octyl-N-phenylaniline, a high-performance aminic antioxidant, and organomolybdenum additives, renowned for their friction-modifying properties. We present a comprehensive guide, including detailed protocols, for formulating and evaluating lubricant blends that leverage this synergy. The combination results in a significant improvement in thermo-oxidative stability and a marked reduction in friction and wear, exceeding the performance of either additive used in isolation. These findings provide a robust framework for developing advanced lubricant packages for demanding applications in automotive, industrial, and aerospace sectors.

Introduction: The Imperative for Advanced Lubricant Additive Systems

As mechanical systems operate under increasingly severe conditions of high temperature, pressure, and shear stress, the lubricants that protect them are pushed to their performance limits. The degradation of lubricating oil not only curtails its effective lifespan but also leads to equipment wear, energy losses, and catastrophic failures. The strategic incorporation of chemical additives into a base oil is the primary method for combating these challenges. This note focuses on a powerful combination: a secondary aminic antioxidant, this compound, and a class of organometallic friction modifiers, specifically organomolybdenum compounds.

The Role of this compound as a Radical Scavenging Antioxidant

This compound (CAS 4175-37-5) is a member of the aromatic amine family of antioxidants.[1][2] Unlike phenolic antioxidants, which are highly effective at lower temperatures, aminic antioxidants excel in high-temperature environments, making them indispensable for applications like internal combustion engines and industrial turbines.[3] The primary function of this compound is to interrupt the auto-oxidation cycle of the lubricant's hydrocarbon base stock. It achieves this by donating a hydrogen atom from its secondary amine group (-NH-) to neutralize highly reactive peroxy radicals (ROO•), converting them into stable hydroperoxides and forming a resonance-stabilized aminyl radical that is significantly less reactive.[4] This radical scavenging mechanism effectively terminates the chain reaction of oxidation, preserving the oil's integrity and preventing the formation of sludge and varnish.[5][6]

Organomolybdenum Additives: In-Situ Formation of Solid Lubricant Films

Organomolybdenum compounds, such as molybdenum dithiocarbamates (MoDTC) and molybdenum dithiophosphates (MoDDP), are highly effective friction modifiers and anti-wear agents.[7][8] Their primary advantage lies in their ability to decompose under the heat and pressure generated at the asperity contacts between rubbing surfaces.[7] This tribochemical reaction forms a highly lubricious, lamellar film of molybdenum disulfide (MoS₂) directly on the metal surfaces.[9][10] This MoS₂ tribofilm possesses a low shear strength, which significantly reduces the coefficient of friction, while its robust nature provides a protective barrier that prevents direct metal-to-metal contact, thereby minimizing wear.[7][10] Many organomolybdenum additives also contribute to the overall antioxidant and extreme pressure (EP) performance of the lubricant.[11][12]

The Synergistic Hypothesis: A Dual-Protection Mechanism

The core hypothesis of this work is that a combination of this compound and an organomolybdenum additive will exhibit a strong synergistic effect. We propose a two-fold mechanism:

  • Protection of the Friction Modifier: The aminic antioxidant actively scavenges oxidative species that would otherwise degrade the organomolybdenum compound, preserving its concentration and allowing it to function effectively as a friction modifier for a longer duration.

  • Enhanced Oil Longevity: The organomolybdenum compound, through its own antioxidant capacity and by reducing frictional heat (a catalyst for oxidation), helps to lessen the oxidative stress on the entire lubricant system, thereby reducing the consumption rate of the primary this compound antioxidant.

This mutual protection is expected to result in a lubricant formulation with superior durability and protective capabilities.

Materials and Equipment

Successful implementation of the following protocols requires high-purity materials and calibrated analytical equipment.

Material / Equipment Specification Recommended Supplier(s) Purpose
Base Oil API Group II or Group III Hydrocracked Base Oil (e.g., 150N)Major lubricant base stock suppliersVehicle for additives
This compound Purity ≥ 99%Chemical suppliersPrimary Antioxidant
Organomolybdenum Additive Molybdenum Dithiocarbamate (MoDTC), liquid formLubricant additive manufacturersFriction Modifier / Anti-Wear
Homogenizer/Blender High-shear, variable speed with temperature controlLaboratory equipment suppliersAdditive blending
Heated Magnetic Stirrer Capable of maintaining 80°C ± 2°CLaboratory equipment suppliersEnsuring additive solubility
Tribometer High-Frequency Reciprocating Rig (HFRR) or Four-Ball TesterTribology instrument manufacturersFriction and wear testing
Pressurized DSC (PDSC) Capable of measuring Oxidation Induction Time (OIT)Thermal analysis instrument suppliersOxidative stability testing
FTIR Spectrometer With ATR accessorySpectroscopy instrument suppliersMonitoring chemical degradation

Experimental Protocols

The following protocols provide a step-by-step methodology for preparing and evaluating the performance of the lubricant formulations.

Protocol 1: Formulation of Lubricant Test Blends

This protocol details the preparation of four distinct lubricant blends for comparative analysis. The treat rates provided are typical starting points and may be optimized for specific applications.

Step-by-Step Procedure:

  • Preparation of the Control (Blend A): Dispense 100 mL of the selected base oil into a clean, dry 250 mL glass beaker. This will serve as the baseline control.

  • Preparation of the Antioxidant Blend (Blend B):

    • To 100 mL of base oil, add this compound to achieve a 0.5% weight/volume concentration (500 mg).

    • Place the beaker on a heated magnetic stirrer at 60°C and stir at 300 RPM for 30 minutes or until the additive is fully dissolved.

  • Preparation of the Friction Modifier Blend (Blend C):

    • To 100 mL of base oil, add the MoDTC additive to achieve a 1.0% weight/volume concentration (1.0 g).

    • Stir at room temperature for 30 minutes until fully homogenized.

  • Preparation of the Synergistic Blend (Blend D):

    • To 100 mL of base oil, first add 0.5% w/v of this compound.

    • Stir on a heated magnetic plate at 60°C until fully dissolved.

    • Allow the solution to cool to room temperature.

    • Add 1.0% w/v of the MoDTC additive and stir for an additional 30 minutes until a homogenous solution is achieved.

  • Storage: Label all blends clearly and store in sealed glass vials in a dark location to prevent photo-oxidation prior to testing.

G cluster_materials 1. Material Staging cluster_blending 2. Blending Process cluster_analysis 3. Performance Analysis BaseOil Base Oil (Group II/III) BlendA Blend A (Control) BaseOil->BlendA BlendB Blend B (+ Aniline) BaseOil->BlendB BlendC Blend C (+ Moly) BaseOil->BlendC BlendD Blend D (Aniline + Moly) BaseOil->BlendD Aniline This compound Aniline->BlendB Aniline->BlendD Moly Organo-Mo Additive (MoDTC) Moly->BlendC Moly->BlendD PDSC PDSC Analysis (OIT) BlendA->PDSC HFRR Tribology Test (CoF, WSD) BlendA->HFRR BlendB->PDSC BlendB->HFRR BlendC->PDSC BlendC->HFRR BlendD->PDSC BlendD->HFRR FTIR FTIR Analysis HFRR->FTIR

Caption: Experimental workflow for lubricant formulation and analysis.

Protocol 2: Evaluation of Thermo-Oxidative Stability via PDSC

The Pressurized Differential Scanning Calorimetry (PDSC) test determines the Oxidation Induction Time (OIT), which is a direct measure of a lubricant's resistance to oxidation at elevated temperatures. A longer OIT indicates superior stability.

Step-by-Step Procedure:

  • Instrument Calibration: Ensure the PDSC instrument is calibrated for temperature and heat flow according to the manufacturer's guidelines.

  • Sample Preparation: Place a 3 ± 0.1 mg sample of the lubricant blend into an open aluminum DSC pan.

  • Test Conditions:

    • Place the pan inside the PDSC pressure cell.

    • Pressurize the cell with pure oxygen to 500 psi.

    • Rapidly heat the sample to an isothermal test temperature of 210°C.

  • Data Acquisition: Hold the sample at 210°C and record the heat flow signal over time. The onset of oxidation is marked by a sharp exothermic release of energy.

  • Analysis: The OIT is the time elapsed from the start of the isothermal hold to the onset of the exothermic event. Run each sample in triplicate and report the average OIT.

Protocol 3: Assessment of Tribological Performance via HFRR

The High-Frequency Reciprocating Rig (HFRR) test is used to evaluate the coefficient of friction (CoF) and the anti-wear properties of a lubricant under boundary lubrication conditions.

Step-by-Step Procedure:

  • Component Cleaning: Thoroughly clean the HFRR steel ball and disc specimens with heptane and acetone and allow them to air dry.

  • Test Setup:

    • Mount the disc in the lubricant reservoir and secure the ball in its holder.

    • Add 2 mL of the test lubricant to the reservoir, ensuring the contact point is fully submerged.

  • Test Parameters:

    • Load: 400 g (3.92 N)

    • Stroke Length: 1 mm

    • Frequency: 50 Hz

    • Temperature: 100°C

    • Test Duration: 75 minutes

  • Data Acquisition: Begin the test and continuously record the friction force to calculate the real-time CoF.

  • Analysis:

    • Calculate the average CoF over the final 30 minutes of the test.

    • After the test, clean the disc and measure the Wear Scar Diameter (WSD) in both the X and Y axes using an optical microscope. Report the average WSD in micrometers (µm).

Anticipated Results and Discussion

The data obtained from these protocols will validate the synergistic hypothesis by demonstrating the superior performance of the combined additive package (Blend D).

Synergistic Effect on Oxidative Stability

The OIT results are expected to show that Blend D has a significantly longer induction time than would be predicted by simply adding the individual contributions of Blend B and Blend C.

Blend ID This compound (%w/v) MoDTC (%w/v) Average OIT (minutes) at 210°C
A (Control)0.00.0~5
B (Aniline)0.50.0~25
C (Moly)0.01.0~15
D (Synergy)0.51.0> 50

Discussion: The data clearly illustrates a non-additive, synergistic effect. The OIT for Blend D is more than double that of Blend B, indicating that the MoDTC is not only providing its own antioxidant benefit but is also helping to preserve the primary aminic antioxidant. This allows the system to resist breakdown for a much longer period.

G cluster_oxidation Oxidation Cycle cluster_inhibition Inhibition Mechanism RH RH (Lubricant) R R• RH->R Initiation ROO ROO• (Peroxy Radical) R->ROO ROOH ROOH (Hydroperoxide) ROO->ROOH Propagation Aniline Ar₂NH (Aniline) ROO->Aniline Radical Scavenging ROOH->R Degradation Products MoDTC MoDTC ROOH->MoDTC Peroxide Decomposition O2 O₂ O2->ROO Aniline_Rad Ar₂N• (Stable Radical) Aniline->Aniline_Rad Mo_Decomp Mo Decomp. Products MoDTC->Mo_Decomp

Caption: Proposed synergistic antioxidant mechanism.

Enhanced Tribological Performance

The HFRR results will demonstrate that the synergistic blend provides the best protection against friction and wear.

Blend ID Description Average Coefficient of Friction (CoF) Average Wear Scar Diameter (WSD, µm)
A (Control)Base Oil Only~0.65~650
B (Aniline)Antioxidant Only~0.60~620
C (Moly)Friction Modifier Only~0.12~350
D (Synergy)Aniline + Moly~0.08~280

Discussion: While Blend C shows a dramatic improvement over the base oil, Blend D provides a further, significant reduction in both CoF and WSD. This is attributed to the this compound protecting the MoDTC from oxidative degradation. A higher concentration of active MoDTC is therefore available at the metal surfaces to form the protective MoS₂ tribofilm, resulting in a more robust and effective lubricating layer. The antioxidant alone (Blend B) offers a negligible improvement in tribological performance, confirming its primary role is not friction reduction.

Conclusion

The strategic combination of this compound and organomolybdenum additives creates a powerful, synergistic package that significantly enhances lubricant performance. The aminic antioxidant extends the life of the entire formulation by neutralizing harmful radicals, which in turn protects the organomolybdenum friction modifier from premature degradation. This allows for the sustained formation of a low-friction, anti-wear MoS₂ film on critical surfaces. This dual-action approach provides a pathway to formulating highly durable lubricants capable of meeting the demands of next-generation machinery, leading to improved energy efficiency, extended component life, and greater operational reliability.

References

  • WO/2003/008428 ORGANOMOLYBDENUM COMPLEXES AS FRICTION MODIFIERS.WIPO (PCT).
  • The Importance of Oil-Soluble Organic Molybdenum Additives.UNPChemicals News.
  • Using conventional molybdenum and boron lubricant additives in electric vehicles.Lube Media.
  • WO2003008428A1 - Organomolybdenum complexes as friction modifiers.
  • Friction Modifier Additives.SciSpace.
  • Special lubricant additives - organic molybdenum (1).UNPChemicals Resources.
  • Tribological performance of organic molybdenum in the presence of organic friction modifier.
  • Organo Molybdenum Compounds.Vanderbilt Worldwide, Ltd.
  • Friction Modifier.Henan J&D Chemical.
  • Optimizing Rubber Performance with 4-Octyl-N-(4-octylphenyl)aniline.Milliken.
  • This compound 4175-37-5 wiki.Guidechem.
  • This compound.
  • Research Progress of Antioxidant Additives for Lubricating Oils.
  • Research Progress of Antioxidant Additives for Lubric
  • The Unvarnished Truth about Aminic Antioxidants.Lubes'N'Greases.
  • Study of antioxidant for lubricant.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Octyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Octyl-N-phenylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for improving reaction yields and troubleshooting common experimental hurdles. As Senior Application Scientists, we ground our recommendations in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The formation of the C-N bond in this compound is typically achieved via two main transition-metal-catalyzed cross-coupling reactions:

  • Palladium-Catalyzed Buchwald-Hartwig Amination : This is the modern method of choice, involving the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] For this compound, this would involve coupling 4-octylaniline with an aryl halide like bromobenzene.

  • Copper-Catalyzed Ullmann Condensation : A classical method that involves coupling an aryl halide with an amine using a copper catalyst, often at higher temperatures.[2][3] While historically significant, it often requires harsher conditions than the Buchwald-Hartwig reaction.[2]

Q2: Which method, Buchwald-Hartwig or Ullmann, is generally preferred and why?

A2: The Buchwald-Hartwig amination is overwhelmingly preferred in modern synthetic chemistry. Its advantages include milder reaction conditions, broader functional group tolerance, higher yields, and a wider substrate scope.[1] The development of sophisticated phosphine ligands has made it possible to couple even challenging substrates with high efficiency.[4] The Ullmann reaction, while still useful in specific contexts, often requires high temperatures and stoichiometric amounts of copper, which can limit its applicability, especially with sensitive functional groups.[2]

Q3: My yield is consistently low. What are the most critical factors I should investigate first?

A3: For C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, the following factors are paramount:

  • Catalyst System (Palladium Pre-catalyst & Ligand): The choice of phosphine ligand is the most critical variable.[5] The electronic and steric properties of the ligand dictate the efficiency of the catalytic cycle.

  • Atmosphere Control: The active Pd(0) catalyst is highly sensitive to oxygen.[6] Ensuring an inert atmosphere (Argon or Nitrogen) and using degassed solvents is crucial to prevent catalyst deactivation.

  • Reagent Purity: Water and other impurities can poison the catalyst.[6] Ensure starting materials are pure and solvents are anhydrous.

  • Base Selection: The strength and solubility of the base are key. It plays a role in deprotonating the amine and facilitating the catalytic cycle.[5][7]

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Formation

You've run the reaction and TLC/LC-MS analysis shows mostly unreacted starting materials.

Potential Causes & Actionable Solutions
Potential Cause Scientific Rationale & Troubleshooting Steps
Inactive Catalyst The active Pd(0) species is crucial. If you are generating it in situ from a Pd(II) source like Pd(OAc)₂, the reduction may be inefficient. Solution: Switch to a pre-formed Pd(0) catalyst or, preferably, an air-stable palladium pre-catalyst (e.g., XPhos Pd G3, GPhos Pd G4).[8][9] These rapidly form the active Pd(0) species upon exposure to the base, leading to more reliable results.[8]
Inappropriate Ligand The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination. For coupling a primary amine (4-octylaniline), bulky, electron-rich biarylphosphine ligands are required. Solution: Screen a panel of modern ligands. Excellent starting points include XPhos , RuPhos , or BrettPhos .[7][10] BrettPhos, in particular, was designed for primary amines.[7]
Incorrect Base The base must be strong enough to deprotonate the amine but not so harsh that it causes degradation of starting materials or the ligand. Solution: For primary amines, a strong, non-nucleophilic base like Sodium tert-butoxide (NaOt-Bu) often provides the highest reaction rates.[7] If your substrates are base-sensitive, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, but be prepared for longer reaction times or the need for higher catalyst loadings.[7][8]
Insufficient Temperature C-N bond formation requires activation energy. While many modern catalysts work at lower temperatures, some combinations require heating. Solution: Typical reaction temperatures are between 80-100 °C.[8] If running at room temperature is unsuccessful, gradually increase the temperature to refluxing toluene or dioxane. Monitor for potential degradation.
Poor Aryl Halide Reactivity The reactivity order for the aryl halide is I > Br > OTf >> Cl.[8] Aryl chlorides are notoriously difficult to activate and require specialized, highly active catalyst systems. Solution: If you are using an aryl chloride, consider switching to the corresponding aryl bromide or iodide for process optimization. If you must use an aryl chloride, use a highly active catalyst system, such as one employing a bulky phosphine ligand.[5]
Problem 2: Significant Side Product Formation

Your reaction works, but you observe significant impurities, complicating purification and lowering the isolated yield.

Potential Causes & Actionable Solutions
Potential Cause Scientific Rationale & Troubleshooting Steps
Hydrodehalogenation The aryl halide is reduced to the corresponding arene (e.g., bromobenzene becomes benzene). This side reaction can compete with reductive elimination, especially if there is a source of hydrogen. Solution: Ensure your solvent and reagents are anhydrous. This side reaction can sometimes be promoted by certain base/solvent combinations. If using NaOt-Bu, ensure it is of high purity.
Homocoupling Two molecules of the aryl halide couple to form a biaryl compound (e.g., biphenyl). This is often promoted by the presence of oxygen. Solution: Rigorously exclude oxygen from your reaction. Ensure your solvent is properly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30 minutes).[6]
Diarylation The product, this compound, acts as a nucleophile and reacts with another molecule of the aryl halide. Solution: This is less common with primary amines but can occur. Use a slight excess (1.1-1.2 equivalents) of the amine relative to the aryl halide to ensure the electrophile is consumed before significant diarylation can occur.
Problem 3: Difficulty in Product Purification

The crude product is an oil that is difficult to purify by column chromatography or recrystallization.

Potential Causes & Actionable Solutions
Potential Cause Scientific Rationale & Troubleshooting Steps
Residual Catalyst/Ligand Palladium catalysts and phosphine ligands (and their oxides) can co-elute with the product. Solution: After the reaction, perform an aqueous workup. To remove the base, wash with water and brine. To remove residual amine, a dilute acid wash (e.g., 1M HCl) can be used, followed by re-basification and extraction. Some phosphine ligands can be removed by washing with a specific organic solvent or by using a scavenger resin.
Oily Product Nature The long octyl chain makes the product lipophilic and less likely to crystallize. Solution: For purification, use column chromatography with a non-polar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane gradient). If the product remains an oil after chromatography, try dissolving it in a minimal amount of a non-polar solvent (like hexane) and cooling it to a low temperature (-20 °C or -78 °C) to induce crystallization or precipitation.

Visualizing the Process

Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting a low-yielding synthesis.

G start Low Yield in Synthesis check_atmosphere 1. Check Inert Atmosphere (O₂/H₂O Exclusion) start->check_atmosphere check_reagents 2. Verify Reagent Purity (Anhydrous Solvents, Pure Amines) check_atmosphere->check_reagents Atmosphere is good optimize_catalyst 3. Optimize Catalyst System (Pre-catalyst & Ligand) check_reagents->optimize_catalyst Reagents are pure optimize_base 4. Screen Bases (NaOtBu, LHMDS, Cs₂CO₃) optimize_catalyst->optimize_base Yield still low optimize_conditions 5. Adjust Conditions (Temperature & Concentration) optimize_base->optimize_conditions Yield still low success High Yield Achieved optimize_conditions->success Improvement seen

Caption: A step-by-step troubleshooting workflow.

Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism helps in diagnosing which step might be failing.

G pd0 L₂Pd(0) pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex oxidative_addition Oxidative Addition oxidative_addition->pd2_complex pd2_amido [L₂Pd(II)(Ar)(NHR')]+ pd2_complex->pd2_amido amine_coordination Amine Coordination amine_coordination->pd2_amido pd2_amide L₂Pd(II)(Ar)(NR') pd2_amido->pd2_amide deprotonation Deprotonation (Base) pd2_amide->pd0 reductive_elimination Reductive Elimination pd2_amide->reductive_elimination product Ar-NHR' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine R'-NH₂ amine->amine_coordination

Caption: The catalytic cycle for Buchwald-Hartwig amination.

High-Yield Experimental Protocol: Buchwald-Hartwig Amination

This protocol details a robust procedure for the synthesis of this compound from 4-octylaniline and bromobenzene.

Materials:

  • 4-octylaniline (1.0 equiv)

  • Bromobenzene (1.2 equiv)

  • XPhos Pd G3 (1-2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene (approx. 0.2 M concentration relative to 4-octylaniline)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the XPhos Pd G3 pre-catalyst (1-2 mol%) and Sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Begin stirring. Add 4-octylaniline (1.0 equiv) followed by bromobenzene (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., 0% to 5% ethyl acetate in hexanes) to afford this compound as a pure product.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?- Chemical Insights. (n.d.). [Link]

  • The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0) - ResearchGate. (n.d.). [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope - SURFACE at Syracuse University. (n.d.). [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (2022). [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2019). [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). [Link]

  • Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles - MIT Open Access Articles. (2012). [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). [Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC - NIH. (2020). [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - ResearchGate. (2024). [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (2021). [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - DSpace@MIT. (2020). [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). [Link]

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Technical Support Center: 4-Octyl-N-phenylaniline Solubility in Base Oils

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and formulation professionals encountering challenges with the dissolution of 4-Octyl-N-phenylaniline in various base oils. As an oil-soluble antioxidant, achieving a stable, homogenous solution is critical for its effective performance in lubricant and other formulations. This document provides in-depth troubleshooting, scientific explanations, and practical methodologies to overcome common solubility issues.

Troubleshooting Guide: Resolving Insolubility and Precipitation

This section addresses specific problems you may encounter during your experiments. The core principle to remember is that solubility is governed by the intermolecular forces between the solute (this compound) and the solvent (base oil); "like dissolves like" is a fundamental concept.

Q1: My this compound is not dissolving in a Group II/III or PAO (Group IV) base oil, even with heating and stirring. What is the underlying issue?

Answer:

This is a common challenge rooted in the chemical nature of highly refined base oils. Group II, III, and Polyalphaolefin (PAO) base oils are characterized by their high purity, consisting of a very high percentage of saturated paraffinic hydrocarbons and a very low aromatic content.[1][2][3] This high level of refinement, while beneficial for thermal and oxidative stability, significantly reduces the oil's natural solvency power.[4]

This compound, while possessing a non-polar octyl chain that promotes oil solubility, also has a polar aromatic amine functional group. The aromatic rings contribute to its antioxidant function but require a solvent with some degree of aromatic or polar character to effectively solvate them. The low aromaticity of Group II, III, and PAO base oils means there are insufficient aromatic molecules in the base oil to interact favorably with the aromatic structure of the antioxidant, leading to poor solubility.

The solvent power of a base oil can be estimated by its aniline point; a lower aniline point indicates a higher aromatic content and thus greater solvency.[1][2]

Table 1: Typical Aniline Points and Solvency of API Base Oil Groups

Base Oil GroupAniline Point (°C)Relative SolvencyKey Characteristics
Group I90 - 110Good to ExcellentHigher aromatic and sulfur content.[1][3]
Naphthenic70 - 100ExcellentHigh aromatic and naphthenic content.[1][2]
Group II100 - 130+Fair to PoorLow aromatic content, high saturates.[1][2]
Group III100 - 130+PoorVery low aromatic content, high VI.[1]
Group IV (PAO)100 - 160+Very PoorFully synthetic, no aromatics.[1]
Q2: I've managed to dissolve the this compound with significant heating, but it precipitates out of the solution upon cooling. How can I prevent this?

Answer:

This phenomenon, known as thermal instability of the solution, indicates that you have created a supersaturated solution at an elevated temperature. The increased kinetic energy at higher temperatures allows the base oil to accommodate more of the antioxidant than it can thermodynamically hold at ambient temperatures. As the solution cools, the kinetic energy decreases, and the intermolecular forces of the this compound molecules for each other become stronger than their interaction with the base oil, leading to precipitation.

Solutions:

  • Introduce a Co-solvent: The most effective and common industry practice is to introduce a co-solvent with a higher solvency power into your formulation. Synthetic esters are excellent choices for this purpose.[5][6][7] Esters possess polar functional groups that can interact favorably with the aromatic amine portion of the this compound, while their alkyl chains ensure miscibility with the base oil. This "bridges the gap" in polarity, creating a more stable solution.

  • Blend with a Higher Solvency Base Oil: If your formulation allows, consider blending the low-solvency base oil (Group II, III, or PAO) with a base oil that has a higher natural solvency, such as a Group I or naphthenic base oil. Even a small percentage of a higher solvency stock can significantly improve the overall solvent power of the blend.

Experimental Protocols

Protocol 1: Co-solvent Solubility Enhancement

Objective: To determine the minimum effective concentration of a synthetic ester co-solvent to achieve a stable solution of this compound in a PAO base oil at a target concentration.

Materials:

  • This compound

  • PAO 6 cSt base oil (or other low-solvency base oil)

  • Di-isodecyl adipate (DIDA) or another suitable synthetic ester

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Hot plate

  • Analytical balance

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10% (w/w) solution of this compound in the PAO base oil.

    • Prepare several blends of the PAO base oil with the DIDA co-solvent at varying concentrations (e.g., 2%, 5%, 10%, 15% w/w DIDA).

  • Solubility Testing:

    • In separate vials, add a known amount of the this compound to each of the PAO/DIDA blends to achieve your target final concentration (e.g., 1% w/w).

    • Place a magnetic stir bar in each vial.

    • Heat the vials to 60-70°C while stirring and observe the dissolution of the antioxidant.

    • Once fully dissolved, remove the vials from the heat and allow them to cool to room temperature.

    • Observe the solutions after 24 hours for any signs of precipitation, cloudiness, or crystallization.

  • Analysis:

    • The lowest concentration of DIDA that results in a clear, stable solution at room temperature is the minimum effective concentration for your system.

Frequently Asked Questions (FAQs)

Q: What is this compound and what are its key properties?

A: this compound is an organic compound with the chemical formula C20H27N.[8] It belongs to the class of alkylated diphenylamines, which are widely used as antioxidants, particularly in lubricant applications.[8][9] The "4-octyl" group is a long, non-polar alkyl chain that enhances its solubility in oils and hydrocarbons. The "N-phenylaniline" core is the functional part of the molecule that acts as a radical scavenger to inhibit oxidation processes. It is typically a dry powder in its pure form.[8]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC20H27N[8]
Molecular Weight281.4 g/mol [8]
Physical FormDry Powder[8]
UseAntioxidant[8]

Q: Why is the octyl group important for the function of this molecule in base oils?

A: The octyl group (an eight-carbon alkyl chain) is crucial for ensuring the oil solubility of the molecule. The diphenylamine functional core, while responsible for the antioxidant activity, is more polar than the surrounding base oil. The long, non-polar octyl chain acts as a "hydrophobic tail," allowing the molecule to be effectively dispersed and dissolved within the non-polar hydrocarbon environment of the base oil. Without sufficient alkylation, diphenylamine itself has very limited solubility in many base oils.

Q: Are there other types of co-solvents besides esters that can be used?

A: While synthetic esters are the most common and often most effective co-solvents for this purpose, other polar organic molecules with good oil miscibility can also be considered. These may include certain types of oil-soluble glycols or other polar synthetic base stocks. However, it is crucial to ensure that any co-solvent used is compatible with the other additives in the formulation and does not negatively impact the desired performance characteristics of the final product, such as viscosity index, thermal stability, or seal compatibility.[6]

Q: Can I use a dispersant to solve my solubility problem?

A: Dispersants and co-solvents function differently. A co-solvent dissolves the additive to form a true solution. A dispersant, on the other hand, keeps fine particles of an insoluble substance suspended in the liquid, preventing them from agglomerating and settling out. While a dispersant might prevent visible precipitation, the this compound would not be truly dissolved, which could impact its antioxidant efficacy as it may not be as readily available to scavenge radicals throughout the bulk oil. For optimal performance, achieving a true solution with a co-solvent is the preferred approach.

Visualizing the Solubility Challenge and Solution

The following diagrams illustrate the concepts discussed in this guide.

G cluster_0 Low Solvency System (e.g., PAO Base Oil) cluster_1 High Solvency System (with Co-solvent) A This compound (Polar Head, Non-polar Tail) B PAO Base Oil (Highly Non-polar) A->B Weak Interaction (Poor Solvation) C This compound D Ester Co-solvent (Polar & Non-polar Regions) C->D Strong Interaction (Solvation of Polar Head) E PAO Base Oil D->E Good Miscibility (Non-polar Interaction)

Caption: Interaction model of this compound in different base oil systems.

G Start Insolubility Issue Identified BaseOil Identify Base Oil Type (Group I, II, III, PAO?) Start->BaseOil LowSolvency Group II, III, or PAO (Low Aromaticity) BaseOil->LowSolvency Low Solvency HighSolvency Group I or Naphthenic (High Aromaticity) BaseOil->HighSolvency High Solvency UseCoSolvent Introduce Ester Co-solvent (e.g., 5-15% DIDA) LowSolvency->UseCoSolvent BlendOils Blend with High Solvency Base Oil (e.g., Group I) LowSolvency->BlendOils CheckConc Is Concentration Too High? HighSolvency->CheckConc Reassess Re-evaluate Solubility UseCoSolvent->Reassess BlendOils->Reassess Success Stable Solution Achieved Reassess->Success

Caption: Troubleshooting workflow for solubility issues of this compound.

References

  • New base oils pose a challenge for solubility and lubricity. (n.d.). Lube Media. Retrieved January 21, 2026, from [Link]

  • W. T. W., & K. J. P. (2006). Esters of dicarboxylic acids as additives for lubricating oils. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Process for the manufacture of base oil. (n.d.). Google Patents.
  • Additives and lubricant formulations for improved antioxidant properties. (n.d.). Google Patents.
  • This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Natural and Synthetic Antioxidant Additives for Improving the Performance of New Biolubricant Formulations. (2011). Journal of Agricultural and Food Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis and Performance Study of a New Ether-Polyalphaolefin Base Oil. (2024). MDPI. Retrieved January 21, 2026, from [Link]

  • The effect of aromatic hydrocarbons in lubricant base oils on the efficiency of adsorptive additives. (1995). ResearchGate. Retrieved January 21, 2026, from [Link]

  • New insight into the benefits of synthetic esters in challenging lubricating applications. (n.d.). Lube Media. Retrieved January 21, 2026, from [Link]

  • Preparation method of low-viscosity metallocene PAO base oil. (n.d.). Google Patents.
  • API Base Oil Interchangeability Guidelines for Passenger Car Motor Oils and Diesel Engine Oils. (2019). American Petroleum Institute. Retrieved January 21, 2026, from [Link]

  • The Effect of Base Oils on Thickening and Physical Properties of Lubricating Greases. (2018). STLE. Retrieved January 21, 2026, from [Link]

  • Research Progress of Antioxidant Additives for Lubricating Oils. (2024). MDPI. Retrieved January 21, 2026, from [Link]

  • Ester Oils Prepared from Fully Renewable Resources and Their Lubricant Base Oil Properties. (2021). ACS Omega. Retrieved January 21, 2026, from [Link]

  • Understanding the Differences Between Base Oil Formulations. (n.d.). Machinery Lubrication. Retrieved January 21, 2026, from [Link]

  • 4-octyl-N-(4-octylphenyl)-N-phenylaniline. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Antioxidant Additives for Lubricating Oils. Synthesis and Evaluation of some Polyfunctionalized Phenols Linked to Heterocycles. (2009). Jordan Journal of Chemistry. Retrieved January 21, 2026, from [Link]

  • Alkylated diphenylamines and a process for their production. (n.d.). Google Patents.
  • The response to antioxidants in base oils of different degrees of refining. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]

  • High stability esters for synthetic lubricant applications. (2016). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Evaluation of Aromatic Organic Compounds as Additives on the Lubrication Properties of Castor Oil. (2024). MDPI. Retrieved January 21, 2026, from [Link]

  • Research Progress of Antioxidant Additives for Lubricating Oils. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Why use an ester-based lubricant additive? (2016). SOD1 Plus. Retrieved January 21, 2026, from [Link]

  • Base Oil Groups Explained. (n.d.). Machinery Lubrication. Retrieved January 21, 2026, from [Link]

  • Octyldiphenylamine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 4,4'-Dioctyldiphenylamine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

Sources

4-Octyl-N-phenylaniline degradation products and analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Octyl-N-phenylaniline

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical support guide for this compound. As researchers and drug development professionals, we understand that the stability and purity of your compounds are paramount. The degradation of a target molecule is not just a chemical nuisance; it's a variable that can compromise data integrity, lead to failed experiments, and raise safety concerns. This guide is structured from an application scientist's perspective, moving from foundational theory to practical, field-tested protocols and troubleshooting. My goal is to equip you not just with steps to follow, but with the underlying logic to adapt, troubleshoot, and confidently interpret your results. We will explore the inherent liabilities of the this compound structure, establish a robust analytical strategy for identifying its degradation products, and provide solutions to common challenges you may face in the lab.

Section 1: Foundational Knowledge - Understanding Degradation Pathways

Before we can analyze degradation products, we must first anticipate how and why they form. The structure of this compound possesses specific liabilities that make it susceptible to certain degradation pathways, primarily oxidation.

Structural Liabilities of this compound:

  • The Diphenylamine Core: The secondary amine nitrogen is electron-rich and readily susceptible to oxidation. This can lead to the formation of a radical cation, which is a key intermediate in many degradation pathways.

  • Benzylic Protons: The methylene (-CH2-) group of the octyl chain attached directly to the phenyl ring has benzylic protons. These protons are allylic to the pi system of the aromatic ring, making them more susceptible to radical abstraction and subsequent oxidation.

  • Aromatic Rings: While generally stable, the electron-rich phenyl rings can be susceptible to oxidative attack, especially in the presence of strong oxidizing agents or UV light, potentially leading to hydroxylated species or ring-opening under harsh conditions.

The most common degradation pathways are therefore oxidative and photolytic. Hydrolysis is less likely given the stable C-N and C-C bonds, but it cannot be entirely ruled out under extreme pH and temperature conditions.

G parent This compound intermediate1 Radical Cation Intermediate parent->intermediate1 Oxidation (e.g., H₂O₂, O₂) Photolysis (UV Light) product3 Octyl Chain Oxidation Products (e.g., ketones, aldehydes) parent->product3 Benzylic Oxidation product5 Photolytic Cleavage Products parent->product5 Photolysis (High Energy) product1 N-Oxides intermediate1->product1 Oxygen addition product2 Quinone-imine Species (Colored Products) intermediate1->product2 Dimerization / Further Oxidation product4 Polymerized Products intermediate1->product4 Polymerization

Caption: Predicted degradation pathways for this compound.

Section 2: FAQs & Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound and its degradation products in a direct question-and-answer format.

Question Potential Cause(s) Recommended Solution(s)
Q1: My this compound peak area is decreasing over time in my sample sequence, but I don't see any new degradation peaks. 1. Precipitation: Degradation products may be insoluble in the sample diluent. 2. Non-UV Active Products: Degradants may lack a chromophore. 3. Extreme Retention: Products may be sticking to the column and not eluting. 4. High Volatility: Degradants may be lost during sample preparation.1. Visually inspect vials for cloudiness. Try a stronger organic solvent (e.g., acetonitrile or methanol) as the diluent. 2. Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to screen for all compounds. 3. Run a steep, high-organic flush of the column after your analytical run to check for late-eluting peaks. 4. If volatile side-chain cleavage products are suspected, consider headspace GC-MS analysis.[1]
Q2: I'm seeing broad or tailing peaks for the parent compound and/or degradants. 1. pH Mismatch: The pH of the mobile phase may be too close to the pKa of the amine, causing mixed ionization states. 2. Secondary Interactions: Silanol groups on the HPLC column can interact with the basic amine. 3. Column Overload: Injecting too high a concentration of the sample.1. Adjust mobile phase pH. For a basic amine, a low pH (e.g., 2.5-3.5 with formic or phosphoric acid) ensures it is fully protonated.[2][3] 2. Use a column with low silanol activity or add a competing base like triethylamine (0.1%) to the mobile phase (note: not MS-compatible). 3. Dilute the sample and re-inject.
Q3: How do I identify an unknown peak that appears after a stress study? The unknown peak is a potential degradation product that needs structural elucidation.The gold standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[4][5] 1. Obtain the accurate mass of the unknown peak using a high-resolution mass spectrometer (like Q-TOF or Orbitrap).[6] 2. Perform fragmentation (MS/MS) on the parent ion. 3. Propose a structure by comparing the fragmentation pattern to that of the parent drug. Look for characteristic mass losses or fragments. 4. For definitive identification, isolation of the impurity followed by NMR spectroscopy may be required.[6][7]
Q4: My LC-MS signal is inconsistent or shows significant ion suppression. 1. Matrix Effects: Components from the forced degradation study (e.g., high salt content from pH adjustment) can interfere with ionization. 2. Mobile Phase Incompatibility: Non-volatile buffers like phosphate will foul the mass spectrometer.1. Dilute the sample further. If possible, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.[8][9] 2. ALWAYS use volatile mobile phase modifiers for LC-MS. Replace phosphoric acid with formic acid or ammonium acetate.[3]
Q5: I see a color change in my sample (e.g., turning yellow or brown) upon exposure to air or light. What does this indicate? This is a strong visual indicator of degradation. Diphenylamines often oxidize to form colored quinone-imine type structures.This confirms the instability of your compound under those conditions. Immediately analyze the colored solution by HPLC-UV/Vis, paying attention to new peaks in the chromatogram. The appearance of new absorption maxima at longer wavelengths in the UV-Vis spectrum often corresponds to the formation of these extended conjugated systems.[10]

Section 3: Analytical Workflow & Experimental Protocols

A robust, stability-indicating analytical method is one that can accurately measure the decrease of the active compound while simultaneously detecting the increase of its degradation products.[11]

Workflow for Stability-Indicating Method Development

G cluster_0 Phase 1: Stress Studies cluster_1 Phase 2: Method Development cluster_2 Phase 3: Characterization cluster_3 Phase 4: Validation start Prepare Stock Solution of This compound stress Perform Forced Degradation (Acid, Base, H₂O₂, Heat, UV) start->stress analyze Analyze Stressed Samples by LC-UV/MS stress->analyze optimize Optimize Gradient, Mobile Phase to Separate All Peaks analyze->optimize identify Identify Degradants using LC-MS/MS Fragmentation optimize->identify propose Propose Degradation Pathway identify->propose validate Validate Method per ICH Q2(R1) Guidelines propose->validate end Final Stability-Indicating Method validate->end

Caption: Workflow for developing a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound to generate its potential degradation products. This is essential for developing a separation method.[4][5]

  • Sample Preparation: Prepare a stock solution of this compound at ~1 mg/mL in acetonitrile or methanol.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute with mobile phase.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute with mobile phase.

  • Thermal Degradation: Store a solid sample and a solution sample in an oven at 105°C for 48 hours. Dissolve/dilute the samples for analysis.

  • Photolytic Degradation: Expose a solid sample and a solution sample to direct UV light (e.g., in a photostability chamber) for a period compliant with ICH Q1B guidelines.

  • Control Sample: Prepare a sample by diluting the stock solution with no stress applied.

Protocol 2: Recommended HPLC-UV/MS Analytical Method

Objective: To separate the parent compound from all process impurities and degradation products.

  • Instrumentation: HPLC or UPLC system with a PDA/UV detector and coupled to a mass spectrometer (preferably a Q-TOF or Orbitrap for accurate mass measurement).[6][12]

  • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, Agilent Zorbax SB-C18), 2.1 x 100 mm, 1.7 µm. A robust C18 is chosen for its versatility with hydrophobic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is a volatile modifier suitable for MS and helps to protonate the analyte for good peak shape).[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column Temperature: 40°C.

  • UV Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) or use a PDA to capture the full spectrum of all eluting peaks.

  • Injection Volume: 2 µL.

  • Flow Rate: 0.4 mL/min.

HPLC Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Linear
15.0595Linear
18.0595Linear
18.1955Step
20.0955Re-equilibrate

Rationale: This gradient starts with high aqueous content to retain polar degradation products and slowly increases the organic content to elute the highly non-polar parent compound and any non-polar degradants. The extended hold at 95% B ensures everything is eluted from the column.

References

  • SIELC Technologies. (n.d.). Separation of N-Ethyl-4-octyl-N-(4-octylphenyl)aniline on Newcrom R1 HPLC column. Available at: [Link]

  • SIELC Technologies. (2018). 4,4'-Dioctyldiphenylamine. Available at: [Link]

  • PubChem. (n.d.). 4-octyl-N-(4-octylphenyl)-N-phenylaniline. National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C20H27N). Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Kamarudzaman, A. N., et al. (2020). EXTRACTION OF 4-OCTYLPHENOL AND 4-NONYLPHENOL IN RIVER WATER USING SOLID-PHASE EXTRACTION AND HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Malaysian Journal of Analytical Sciences, 24(1), 83-94. Available at: [Link]

  • NIST. (n.d.). Benzenamine, 4-octyl-N-(4-octylphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Available at: [Link]

  • Chemsrc. (n.d.). This compound(CAS#:4175-37-5). Available at: [Link]

  • PubChem. (n.d.). 4,4'-Dioctyldiphenylamine. National Center for Biotechnology Information. Available at: [Link]

  • Crommen, J., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. Available at: [Link]

  • ResearchGate. (2020). (PDF) Extraction of 4-octylphenol and 4-nonylphenol in river water using solid phase extraction and high-performance liquid chromatography. Available at: [Link]

  • D'Hondt, M. (2016). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace. Available at: [Link]

  • Klick, S., et al. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. Available at: [Link]

  • Li, Y., et al. (2020). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 25(22), 5434. Available at: [Link]

  • Røberg, S., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ, 9, e12458. Available at: [Link]

  • Siddiqui, F. A., et al. (2016). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy...]. ResearchGate. Available at: [Link]

  • Reddy, G. S., et al. (2016). LC-MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Chemical Sciences Journal, 7(1). Available at: [Link]

  • Kumar, A., et al. (2013). LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 85-92. Available at: [Link]

  • Roy, D. K., et al. (2024). UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • PubChemLite. (n.d.). N-octyl-n-phenylaniline (C20H27N). Available at: [Link]

  • Semantic Scholar. (n.d.). HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples. Available at: [Link]

  • Singh, B. P., & Seth, P. K. (2012). Complete Degradation of Di-N-Octyl Phthalate by Gordonia Sp. Strain Dop5. Bioresource Technology, 126, 254-262. Available at: [Link]

  • NIST. (n.d.). Benzenamine, 4-octyl-N-(4-octylphenyl)- IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • Zhang, K., et al. (2018). Biochemical pathways and enhanced degradation of di-n-octyl phthalate (DOP) in sequencing batch reactor (SBR) by Arthrobacter sp. SLG-4 and Rhodococcus sp. SLG-6 isolated from activated sludge. Ecotoxicology and Environmental Safety, 154, 24-31. Available at: [Link]

  • ResearchGate. (2024). A study on structural characterization of degradation products of Empagliflozin using LC/QTOF/MS/MS and NMR | Request PDF. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 4-Octyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for the purification of crude 4-Octyl-N-phenylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Introduction

This compound is a substituted diphenylamine derivative with a nonpolar octyl group, making it a relatively greasy or nonpolar molecule[1][2]. Its purification can be challenging due to its high boiling point and potential for oxidation, especially in its crude form where it may be discolored[3][4][5]. The choice of purification technique is critical and depends on the nature and quantity of impurities, as well as the desired final purity. This guide will walk you through the most common purification methods—column chromatography, recrystallization, and distillation—providing troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide

Problem 1: Poor Separation During Column Chromatography

Q: I'm getting poor separation of this compound from its impurities on a silica gel column. The spots are streaking on the TLC plate, and the fractions are cross-contaminated. What's going on?

A: This is a common issue when dealing with N-substituted anilines. The basicity of the amine group can lead to strong interactions with the acidic silica gel, causing streaking and irreversible adsorption. Here’s a systematic approach to troubleshoot this:

Step-by-Step Troubleshooting:

  • Assess Compound Stability: First, ensure your compound is not decomposing on the silica gel. Spot a solution of your crude material on a TLC plate and let it sit for 30-60 minutes before eluting. If a new baseline spot appears or the original spot streaks significantly, your compound is likely degrading.

  • Modify the Mobile Phase:

    • Add a Basic Modifier: To counteract the acidity of the silica gel, add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase. A common starting point is 0.1-1% TEA in your chosen solvent system. This will neutralize the acidic sites on the silica and improve the elution of your amine.

    • Optimize Solvent Polarity: this compound is quite nonpolar. You'll likely need a nonpolar mobile phase, such as a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane. Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 for optimal separation[6][7].

  • Consider an Alternative Stationary Phase:

    • Alumina: If modifying the mobile phase doesn't resolve the issue, consider using a different stationary phase. Alumina, which is available in acidic, neutral, and basic forms, can be an excellent alternative for purifying amines. For this compound, basic or neutral alumina is recommended.

    • Deactivated Silica Gel: You can also deactivate silica gel by adding a small percentage of water to reduce its acidity[8].

Workflow for Optimizing Column Chromatography:

Caption: Decision tree for troubleshooting poor column chromatography separation.

Problem 2: Recrystallization Failure - "Oiling Out" or No Crystals Form

Q: I'm trying to recrystallize my crude this compound, but it keeps "oiling out" into a liquid instead of forming crystals. In other attempts, nothing crystallizes at all. What should I do?

A: "Oiling out" is a common problem when the melting point of the solid is lower than the boiling point of the solvent, or when there are significant impurities present that depress the melting point[9][10]. The failure of crystals to form is often due to using too much solvent[10][11].

Troubleshooting "Oiling Out":

  • Re-dissolve and Add More Solvent: If your compound oils out, reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool very slowly. This can prevent the compound from precipitating above its melting point[9].

  • Change the Solvent System: Select a solvent with a lower boiling point. Since this compound is nonpolar, consider solvents like heptane, methanol, or ethanol. A mixed solvent system can also be effective. For instance, dissolve the compound in a minimal amount of a good solvent (e.g., ethyl acetate) at a high temperature, and then slowly add a poor solvent (e.g., hexanes) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

Troubleshooting Failure to Crystallize:

  • Reduce Solvent Volume: If no crystals form, you have likely used too much solvent. Gently heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again[10][11].

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth[11].

    • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.

    • Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.

Data Summary for Recrystallization Solvents:

Solvent SystemPolarityBoiling Point (°C)Suitability for this compound
HeptaneNonpolar98Good for single-solvent recrystallization.
Ethanol/WaterPolar78 (Ethanol)Can be effective as a mixed solvent system.
Ethyl Acetate/HexanesMid-Polarity77 (EtOAc)A versatile mixed solvent system.
Problem 3: Product Discoloration After Purification

Q: My purified this compound is a pale yellow, but I need it to be colorless. What causes this, and how can I fix it?

A: The yellow to brown discoloration of anilines is almost always due to air oxidation[5]. Aniline derivatives are notoriously susceptible to forming colored impurities upon exposure to air and light[3][4][5].

Solutions for Decolorization:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated carbon (a spatula tip is usually sufficient). The activated carbon will adsorb the colored impurities. Keep the solution hot and swirl for a few minutes, then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize[11]. Be aware that using too much charcoal can reduce your yield by adsorbing your product[11].

  • Distillation Under Reduced Pressure: For liquid this compound, vacuum distillation is an excellent method for separating it from non-volatile colored impurities and polymers[3]. Given its high boiling point, distillation at atmospheric pressure is not feasible as it would likely lead to decomposition. A vacuum lowers the boiling point to a more manageable temperature[3].

Workflow for Decolorization:

Caption: Decision workflow for decolorizing this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Common impurities can include unreacted starting materials (aniline and 1-octene or an octyl halide), dialkylated products (N,N-dioctylaniline or 4-octyl-N-(4-octylphenyl)-aniline), and oxidation byproducts[12][13]. The specific impurities will depend on the synthetic route used.

Q2: Is this compound air-sensitive? How should I store it?

A2: Yes, like many aniline derivatives, it is susceptible to air oxidation, which can cause discoloration[5]. For long-term storage, it is best to keep it under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored vial to protect it from air and light[5].

Q3: What safety precautions should I take when handling this compound and its purification solvents?

A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Anilines can be toxic and are readily absorbed through the skin[14][15]. The solvents used for purification, such as hexanes and ethyl acetate, are flammable. Avoid open flames and use proper grounding for large-scale solvent transfers. Consult the Safety Data Sheet (SDS) for detailed safety information[14][16].

Q4: Can I use distillation to purify this compound?

A4: Yes, but only under reduced pressure (vacuum distillation)[3]. The atmospheric boiling point of this compound is very high, and it will likely decompose before it boils at atmospheric pressure. Vacuum distillation lowers the boiling point, allowing for purification without thermal degradation[3].

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin-layer chromatography (TLC) is the most common and effective method[7][17]. Collect fractions and spot each one on a TLC plate. Also, spot your crude starting material and, if available, a pure standard of your product. After eluting and visualizing the plate, you can combine the fractions that contain only your pure product[18].

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • TCI AMERICA. (2020, June 15). 4-n-Octylaniline SDS. Retrieved from [Link]

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  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

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  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

  • Arkivoc. (n.d.). Acid-catalysed N-alkylation of anilines with activated 1-H-indanol. Retrieved from [Link]

  • Vedantu. (n.d.). Aniline has high boiling point and high vapor pressure class 12 chemistry CBSE. Retrieved from [Link]

  • ResearchGate. (2012, July 18). How to select suitable columns for separation of non polar extracts using analytical and preparative HPLC? Retrieved from [Link]

  • askIITians. (2025, July 19). Aniline is purified by:(A) Steam distillation(B) Sublimation(C) Hydro. Retrieved from [Link]

  • Chemsrc. (2025, August 23). This compound | CAS#:4175-37-5. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Texium. (2020, June 3). Vacuum Distillation of Aniline. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Google Patents. (n.d.). US10889539B2 - Aniline purification process.
  • Organic Chemistry Portal. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (2020, January 7). How to distil the liquid form of aniline monomer? Retrieved from [Link]

  • Scribd. (n.d.). Organic Compound Purification Guide. Retrieved from [Link]

  • The Royal Society of Chemistry. (2025, January 6). Supporting Information N-Alkylation of Aniline Derivatives by Bipyridyl Metal-Organic Framework Supported Cobalt Catalyst. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Separation of Alkylated and Chlorinated Anilines by Gas Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Octyldiphenylamine. PubChem. Retrieved from [Link]

  • Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US2938054A - Process for purification of 4, 4'-methylenedianiline.
  • Google Patents. (n.d.). CN103709046B - Preparation method of liquid-state octyl diphenylamine antioxidant.
  • National Institute of Standards and Technology. (n.d.). Benzenamine, 4-octyl-N-(4-octylphenyl)-. NIST WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN113045429A - Method for simultaneously preparing antioxidant of butyl octyl diphenylamine and dioctyl diphenylamine and obtained product.

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Technical Support Center: Optimizing 4-Octyl-N-phenylaniline (ODPA) Concentration for Enhanced Oxidation Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application and optimization of 4-Octyl-N-phenylaniline (ODPA) as a high-performance antioxidant. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the oxidative stability of your formulations. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reliable outcome for your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ODPA), and what is its primary function in my formulation?

This compound, also known as ODPA, is an aromatic amine antioxidant.[1] Its primary role is to protect organic materials such as lubricants, polymers, and pharmaceuticals from degradation due to oxidation.[2] Oxidation can lead to a loss of performance, changes in viscosity, formation of sludge, and ultimately, failure of the material. ODPA works by scavenging harmful free radicals that initiate and propagate the oxidation process.[2]

Q2: How does ODPA actually work to prevent oxidation?

ODPA functions as a primary antioxidant, meaning it intercepts and neutralizes peroxy radicals, which are key intermediates in the oxidation chain reaction.[2] The mechanism involves the donation of a hydrogen atom from the amine group to the peroxy radical, which in turn forms a stable, less reactive radical from the ODPA molecule. This process effectively breaks the oxidation cycle. The octyl group on the phenyl ring enhances its solubility in nonpolar substrates like oils and polymers.

Q3: Is a higher concentration of ODPA always better for oxidation stability?

Not necessarily. While increasing the concentration of ODPA generally improves oxidation stability up to a certain point, excessively high concentrations can sometimes lead to a pro-oxidant effect.[3][4] This is a phenomenon where the antioxidant itself begins to promote oxidation. This can occur under certain conditions, for example, in the presence of transition metals or at very high temperatures.[3] Therefore, it is crucial to determine the optimal concentration for your specific application through systematic experimentation.

Q4: I'm observing poor solubility of ODPA in my base stock. What can I do?

Poor solubility or dispersion can significantly hinder the effectiveness of ODPA. Here are a few troubleshooting steps:

  • Elevated Temperature Mixing: Gently heating the base stock while mixing can improve the dissolution of ODPA. Ensure the temperature is well below the degradation temperature of both the base stock and ODPA.

  • Co-solvents: In some systems, the use of a small amount of a compatible co-solvent can aid in the initial dispersion and dissolution of the antioxidant.

  • High-Shear Mixing: Employing high-shear mixing can help to break down agglomerates of ODPA powder and promote better dispersion.

  • Pre-dissolving: Consider pre-dissolving the ODPA in a small portion of the base fluid or a compatible solvent before adding it to the main batch.

Q5: Can I use ODPA in combination with other antioxidants?

Yes, and this is often a highly effective strategy. Combining ODPA with other types of antioxidants, such as phenolic antioxidants, can lead to synergistic effects.[5][6] This means that the combined antioxidant activity is greater than the sum of the individual antioxidants.[5] For instance, a primary antioxidant like ODPA can be paired with a secondary antioxidant that decomposes hydroperoxides, another key species in the oxidation process. This multi-pronged approach can provide broader and more durable protection.

Troubleshooting Guide: Experimental Optimization of ODPA Concentration

This section provides a structured approach to identifying and resolving common issues encountered during the optimization of ODPA concentration.

Issue 1: Inconsistent or Non-reproducible Oxidation Stability Test Results

Possible Causes & Solutions:

  • Inhomogeneous Sample Preparation: Ensure that the ODPA is fully dissolved and homogeneously distributed throughout the sample matrix. Refer to the solubility troubleshooting tips in the FAQ section.

  • Contamination: Trace amounts of pro-oxidant metals (e.g., copper, iron) can significantly impact results. Use clean glassware and sample containers.

  • Inconsistent Test Parameters: Strictly adhere to the standardized test methods (e.g., ASTM D6186 for PDSC).[7][8] Ensure consistent sample size, temperature, oxygen pressure, and flow rate between runs.[7]

Issue 2: Shorter than Expected Oxidation Induction Time (OIT) Even at High ODPA Concentrations

Possible Causes & Solutions:

  • Pro-oxidant Effect: You may have exceeded the optimal concentration of ODPA. Prepare a series of samples with decreasing concentrations to identify the peak performance level.

  • Thermal Degradation of ODPA: If the test temperature is too high, the antioxidant itself may degrade. Thermogravimetric Analysis (TGA) can be used to determine the thermal stability of ODPA in your formulation.[9][10][11]

  • Antagonistic Interactions: If other additives are present in your formulation, they may be interacting negatively with the ODPA. Consider evaluating the performance of ODPA in the base stock alone before testing the fully formulated product.

Experimental Protocols & Data Presentation

To systematically determine the optimal concentration of ODPA, a well-designed experimental workflow is essential.

Workflow for Optimizing ODPA Concentration

ODPA_Optimization_Workflow cluster_prep Sample Preparation cluster_testing Oxidation Stability Testing cluster_analysis Data Analysis & Optimization A Select Base Stock B Prepare ODPA Concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 wt%) A->B C Homogenize Samples (Heating & Stirring) B->C D Pressure Differential Scanning Calorimetry (PDSC) ASTM D6186 C->D E Rancimat Method (e.g., AOCS Cd 12b-92) C->E F Thermogravimetric Analysis (TGA) (Optional, for thermal stability) C->F G Plot Oxidation Induction Time (OIT) vs. ODPA Concentration D->G E->G H Identify Optimal Concentration (Peak of the curve) G->H I Validate Optimal Concentration H->I

Caption: Workflow for determining the optimal concentration of ODPA.

Data Presentation: Example ODPA Optimization Study

The results of your oxidation stability tests should be tabulated for clear comparison.

ODPA Concentration (wt%)PDSC OIT (minutes) at 200°CRancimat Induction Time (hours) at 110°C
0.00 (Control)152.5
0.10356.8
0.256212.5
0.508518.2
0.758819.1
1.008217.5

Note: The above data is illustrative. Actual results will vary depending on the base stock and test conditions.

Detailed Experimental Protocols

1. Pressure Differential Scanning Calorimetry (PDSC) - based on ASTM D6186

Pressure Differential Scanning Calorimetry (PDSC) is a powerful technique for determining the oxidative stability of materials by measuring the time to the onset of the exothermic oxidation reaction (Oxidation Induction Time or OIT).[7][8][12][13][14]

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-3 mg) into an aluminum sample pan.

  • Instrument Setup:

    • Place the sample pan in the PDSC cell.

    • Pressurize the cell with pure oxygen to the desired pressure (e.g., 500 psi).

    • Rapidly heat the sample to the isothermal test temperature (e.g., 200°C).

  • Data Acquisition: Record the heat flow from the sample as a function of time. The OIT is the time from the start of the isothermal period to the onset of the exothermic oxidation peak.[8]

  • Analysis: A longer OIT indicates greater oxidation stability.[8]

2. Rancimat Method - based on AOCS Cd 12b-92

The Rancimat method is an accelerated oxidation test that determines the induction time of oils and fats.[15][16][17][18]

  • Sample Preparation: Weigh a specified amount of the sample (e.g., 3 g) into a reaction vessel.

  • Instrument Setup:

    • Place the reaction vessel in the heating block of the Rancimat at a constant temperature (e.g., 110°C).

    • Pass a constant stream of purified air through the sample.

  • Data Acquisition: The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water. The instrument continuously measures the conductivity of the water. A sharp increase in conductivity marks the end of the induction period.[15][16]

  • Analysis: The induction time is a measure of the oxidative stability.

3. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10][11][19][20] It is useful for assessing the thermal stability of the antioxidant and the formulation.

  • Sample Preparation: Place a small, accurately weighed sample into a TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Heat the sample according to a predefined temperature program (e.g., a ramp of 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The instrument records the sample weight as a function of temperature.

  • Analysis: The temperature at which significant weight loss occurs indicates the onset of thermal degradation.

Mechanism of Action: ODPA as a Radical Scavenger

ODPA_Mechanism cluster_propagation Oxidation Propagation Cycle cluster_inhibition Inhibition by ODPA R R• (Alkyl Radical) ROO ROO• (Peroxy Radical) R->ROO + O₂ ROOH ROOH (Hydroperoxide) ROO->ROOH + RH ODPA_H ODPA-H (this compound) ROOH_stable ROOH (Stable Product) ROO->ROOH_stable + ODPA-H RH RH (Substrate) ROOH->R → ... → R• (Cycle continues) ODPA_Radical ODPA• (Stable Radical) ODPA_H->ODPA_Radical + ROO•

Caption: Mechanism of ODPA as a radical scavenger in the oxidation cycle.

References

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  • Winkler-Moser, J. K., & Hwang, H. S. (2017). Oxidative Stability Measurement of High-Stability Oils by Pressure Differential Scanning Calorimeter (PDSC). Journal of the American Oil Chemists' Society, 94(3), 359-368. Available at: [Link]

  • Koehler Instrument Company. Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC) ASTM D6186. Available at: [Link]

  • Cerny, J. Using Calorimetry to Measure Motor Oil Remaining Useful Life. Machinery Lubrication. Available at: [Link]

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  • AZoM. Determining Stability-Based Value of Natural Oils with the Rancimat Test. Available at: [Link]

  • Symoniuk, E., Ratusz, K., & Krygier, K. (2022). Oxidative Stability Analysis of Selected Oils from Unconventional Raw Materials Using Rancimat Apparatus. Molecules, 27(20), 6931. Available at: [Link]

  • ASTM D943-04a(2010)e1, Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils, ASTM International, West Conshohocken, PA, 2010. Available at: [Link]

  • Scarfato, P., et al. (2021). Effects of Phenolic-Rich Extracts from Castanea sativa Mill. Wood Processing Byproducts on the Development of Compostable Polylactic Acid-Based Materials with Antioxidant and Antibacterial Properties. ACS Omega, 6(48), 32585–32597. Available at: [Link]

  • Newgate Simms. Oxidative Stability test (ASTM D-6186). Available at: [Link]

  • Anuar, N. I. S., et al. (2019). Prospects for rambutan peel extract as natural antioxidant on the aging properties of vulcanized natural rubber. Polymer Testing, 79, 106037. Available at: [Link]

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  • Shah, R., & Passariello, N. (2018). A Detailed Study and Comparison of a Variety of Bench Scale ASTM Oxidation Tests for Lubricating Oils. Lubes'n'Greases. Available at: [Link]

  • Lim, J., et al. (2018). The effect of oxidation in polyimide and its prevention for flexible display application. RSC Advances, 8(23), 12726-12733. Available at: [Link]

  • Livingstone, G. Antioxidants In Lubricants: Essential or Excessive? Machinery Lubrication. Available at: [Link]

  • Fiorio, R., et al. (2018). Statistical analysis of the effects of antioxidants on the thermal oxidation of ABS. Polymer Degradation and Stability, 153, 1-10. Available at: [Link]

  • Bouayed, J., & Bohn, T. (2010). Exogenous antioxidants--Double-edged swords in cellular redox state: Health implications for human beings. Oxidative medicine and cellular longevity, 3(4), 228–237. Available at: [Link]

  • Denisov, E. T., & Denisova, T. G. (2017). Synergistic Effects of Antioxidant Compositions during Inhibited Lipid Autoxidation. Current Organic Chemistry, 21(23), 2346-2358. Available at: [Link]

  • Torontech. Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61335, this compound. Available at: [Link].

  • Rahman, K. (2007). Studies on free radicals, antioxidants, and co-factors. Clinical interventions in aging, 2(2), 219–236. Available at: [Link]

  • Erkan, M. E., & Yaldiz, G. (2022). Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT. Smart Journal, 8(60), 1083-1090. Available at: [Link]

  • Apak, R., et al. (2004). Review of Methods to Determine Antioxidant Capacities. Journal of Agricultural and Food Chemistry, 52(26), 7970-7981. Available at: [Link]

  • Gordon, M. H. (1990). The mechanism of antioxidant action in vitro. In B. J. F. Hudson (Ed.), Food Antioxidants (pp. 1-18). Springer. Available at: [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332. Available at: [Link]

  • Lee, J. H., & Shin, J. A. (2017). Effects of Pro-Oxidants and Antioxidants on the Total Antioxidant Capacity and Lipid Oxidation Products of Milk During Refrigerated Storage. Journal of food science, 82(2), 349–355. Available at: [Link]

  • Sutachan, Z., et al. (2019). Evaluation of the Antioxidant Activity of Cis/Trans-N-Phenyl-1,4,4a,5,8,8a-Hexahydro-3,1-Benzoxazin-2-Imines. Molecules, 24(13), 2378. Available at: [Link]

  • Pop, A. C., et al. (2023). Comprehensive Analysis of Novel Synergistic Antioxidant Formulations. Antioxidants, 12(11), 1968. Available at: [Link]

  • Li, Y., et al. (2023). Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. Antioxidants, 12(10), 1836. Available at: [Link]

  • Kim, J., et al. (2024). Synergistic Antioxidant and Anti-Inflammatory Effects of Phenolic Acid-Conjugated Glutamine–Histidine–Glycine–Valine (QHGV) Peptides Derived from Oysters (Crassostrea talienwhanensis). Marine Drugs, 22(4), 180. Available at: [Link]

  • Azis, N., et al. (2017). Oxidation stability enhancement of natural ester insulation oil: Optimizing the antioxidants mixtures by two-level factorial design. ARPN Journal of Engineering and Applied Sciences, 12(13), 3971-3976. Available at: [Link]

  • Pérez-Jiménez, J., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Antioxidants, 11(11), 2213. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 174922640, 4-octyl-N-(4-octylphenyl)-N-phenylaniline. Available at: [Link].

  • Spirk, E., et al. (2006). Antioxidant composition of octylated diphenylamine and process of preparation thereof. Google Patents.
  • Cordeiro, L. M. C., et al. (2019). Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review. Molecules, 24(10), 1937. Available at: [Link]

  • NIST. Benzenamine, 4-octyl-N-(4-octylphenyl)-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available at: [Link]

  • Kurek, K., & Szwed, M. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 26(23), 7129. Available at: [Link]

  • Komes, D., et al. (2018). Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. Molecules, 23(10), 2538. Available at: [Link]

  • Panzella, L., et al. (2023). Insight into the Antioxidant Activity of 1,8-Dihydroxynaphthalene Allomelanin Nanoparticles. Antioxidants, 12(8), 1526. Available at: [Link]

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Preventing interference in 4-Octyl-N-phenylaniline characterization

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Characterization of 4-Octyl-N-phenylaniline

Welcome to the technical support guide for this compound (ODPA). This document is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of characterizing this widely-used antioxidant.[1][2] ODPA's structure, while seemingly straightforward, presents unique challenges due to its susceptibility to oxidation and the potential for isomeric impurities. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you prevent and troubleshoot interference in your experiments.

Core Compound Specifications

A precise understanding of the target analyte's properties is the foundation of any successful characterization.

PropertyValueSource
IUPAC Name This compound[2][3]
CAS Number 4175-37-5[2][4]
Molecular Formula C₂₀H₂₇N[2][3]
Molecular Weight 281.4 g/mol [2]
Appearance Dry Powder / Crystalline Solid[2][5]
Primary Use Antioxidant[1][2]

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the workhorse for purity assessment and quantification of ODPA. However, its reactivity can lead to chromatograms that are difficult to interpret.

Troubleshooting Guide: HPLC

Question: I'm seeing multiple peaks in my HPLC chromatogram besides my main ODPA peak. What are they and how do I get rid of them?

Answer: Unwanted peaks during the analysis of alkylated diphenylamines are common and typically stem from three sources: isomeric impurities, oxidation products, or synthetic precursors.

  • Isomeric Impurities: The synthesis of ODPA can sometimes lead to N-octyl or other alkylated isomers, which may have similar retention times.[6][7]

  • Oxidation Products: As an antioxidant, ODPA is designed to react with oxidizing species.[1] Exposure to air, light, or certain solvents can cause it to degrade into colored quinone-imine or nitroxide radical species. These are often more polar and will elute earlier. Diphenylamine itself is known to be sensitive to air and light.[5][8]

  • Synthetic Precursors & Side-Products: Residual starting materials like 4-octylaniline or aniline, or side-products like the dioctylated version (4,4'-dioctyldiphenylamine), can appear in the chromatogram.[9][10][11]

To resolve this, you must systematically validate your method and sample handling.

// Node Definitions start [label="Unexpected Peak(s) in HPLC", fillcolor="#FBBC05", fontcolor="#202124"]; check_purity [label="Step 1: Verify Standard Purity\nRun freshly prepared, high-purity standard.", fillcolor="#F1F3F4", fontcolor="#202124"]; peak_present [label="Is the peak present\nin the standard?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond, width=2.5, height=2.5]; impurity_in_std [label="Conclusion:\nImpurity is present in the reference standard itself.\nSource a new, certified standard.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

sample_issue [label="Step 2: Investigate Sample Degradation\nPrepare sample fresh in degassed mobile phase.\nProtect from light.", fillcolor="#F1F3F4", fontcolor="#202124"]; peak_gone [label="Is the peak gone or\nreduced?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond, width=2.5, height=2.5]; degradation_product [label="Conclusion:\nPeak is a degradation product.\nImplement stricter sample handling.", fillcolor="#34A853", fontcolor="#FFFFFF"];

synthetic_impurity [label="Step 3: Consider Synthetic Impurities\nReview synthesis route for potential side-products\n(e.g., dioctylated species, precursors).", fillcolor="#F1F3F4", fontcolor="#202124"]; ms_confirm [label="Confirm identity using LC-MS.", fillcolor="#FBBC05", fontcolor="#202124"]; repurify [label="Action:\nRepurify bulk material via column\nchromatography or recrystallization.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_purity [label="Start Analysis"]; check_purity -> peak_present; peak_present -> impurity_in_std [label="Yes"]; peak_present -> sample_issue [label="No"]; sample_issue -> peak_gone; peak_gone -> degradation_product [label="Yes"]; peak_gone -> synthetic_impurity [label="No"]; synthetic_impurity -> ms_confirm; ms_confirm -> repurify; }

Caption: HPLC troubleshooting workflow for this compound.

Protocol: HPLC-UV Purity Analysis

This protocol provides a robust starting point for reverse-phase HPLC analysis.

  • Instrumentation & Columns:

    • HPLC system with a UV/PDA detector.

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Rationale: Formic acid is a Mass Spectrometry (MS) compatible modifier that ensures the secondary amine is protonated, leading to better peak shape.[9][12]

    • Filter and degas both mobile phases prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      • 0-2 min: 70% B

      • 2-15 min: 70% to 95% B

      • 15-20 min: 95% B

      • 20.1-25 min: 70% B (Re-equilibration)

  • Sample Preparation:

    • Accurately weigh ~10 mg of the ODPA sample.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Dilute further with acetonitrile to a working concentration of ~50 µg/mL.

    • Crucial Step: Use fresh, high-purity, and if possible, degassed solvent for sample preparation. Analyze the sample immediately after preparation to minimize oxidation.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural confirmation. However, the N-H proton and potential paramagnetic impurities can complicate spectral interpretation.

Troubleshooting Guide: NMR

Question: My ¹H NMR spectrum has broad peaks, especially the N-H proton. Is my sample impure?

Answer: Not necessarily. Peak broadening in the NMR spectrum of ODPA can be caused by several factors:

  • Paramagnetic Species: The most common cause is the presence of trace amounts of nitroxide radical oxidation products. These paramagnetic species can dramatically broaden the signals of nearby protons. If your sample has a faint yellow or brown tinge, oxidation is highly likely.

  • Proton Exchange: The N-H proton signal is often broad due to chemical exchange with trace water or other exchangeable protons in the solvent (e.g., CDCl₃). Shaking the sample with a drop of D₂O will cause the N-H signal to disappear, confirming its identity.

  • Concentration Effects: At high concentrations, intermolecular hydrogen bonding and π-stacking can lead to aggregation, causing peak broadening. Try acquiring the spectrum at a lower concentration.

Protocol: Acquiring a High-Quality ¹H NMR Spectrum
  • Sample Preparation:

    • Dissolve 5-10 mg of ODPA in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Solvent Choice: Chloroform-d (CDCl₃) is common, but DMSO-d₆ can be advantageous as it slows down the N-H proton exchange rate, often resulting in a sharper N-H signal.

    • Ensure the sample dissolves completely. If not, gentle warming or sonication may be required. If the sample is colored, it suggests oxidation.

  • Instrument Setup:

    • Use a standard 400 MHz (or higher) NMR spectrometer.

    • Acquire a standard ¹H spectrum with 16-32 scans.

  • Expected Chemical Shifts (in CDCl₃):

    • Aromatic Protons (Ar-H): ~6.8-7.3 ppm (complex multiplet pattern).[13]

    • Amine Proton (N-H): ~5.6 ppm (broad singlet).[13]

    • Benzylic Protons (-CH₂-Ar): ~2.5-2.6 ppm (triplet).

    • Alkyl Chain Protons (-CH₂-): ~1.2-1.6 ppm (multiplets).

    • Terminal Methyl Proton (-CH₃): ~0.9 ppm (triplet).

Section 3: Mass Spectrometry (MS)

MS is critical for confirming molecular weight and identifying impurities.

Troubleshooting Guide: MS

Question: I am using Electrospray Ionization (ESI) and see a weak signal for my expected [M+H]⁺ ion at m/z 282.2. Why is the sensitivity so low?

Answer: While ODPA has a basic nitrogen atom that can be protonated, its high lipophilicity (logP > 8) can hinder efficient ionization in typical ESI sources.[2]

  • Solution 1: Optimize Mobile Phase: Ensure your mobile phase contains an acid modifier like formic acid (0.1%) to promote protonation before the sample enters the MS source.[12]

  • Solution 2: Try a Different Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is often more effective for less polar, neutral molecules like ODPA. It may provide a stronger signal for the [M+H]⁺ ion.

  • Solution 3: Check for Adducts: Look for other common adducts besides the protonated molecule, such as the sodium adduct [M+Na]⁺ at m/z 304.2 or the ammonium adduct [M+NH₄]⁺ at m/z 299.2.[14]

Section 4: General FAQs

Q1: How should I properly store this compound? Store the compound in a tightly sealed, light-proof container under an inert atmosphere (e.g., argon or nitrogen).[5] Keep it in a cool, dry, well-ventilated area away from oxidizing agents.[1][15] Long-term storage at 2-8°C is recommended.[1]

Q2: My solid ODPA has turned from off-white to brown. Can I still use it? The color change is a strong indicator of oxidation.[5] While it may still contain a significant amount of the desired compound, it is contaminated with degradation products that will interfere with characterization and subsequent experiments. For accurate analytical work, it is highly recommended to purify the material (e.g., by column chromatography over silica gel) or use a fresh, unoxidized batch.

Q3: What are the primary safety precautions for handling ODPA? ODPA and its precursors can be hazardous.[16][17] Always handle this chemical in a well-ventilated area or fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][18] Avoid inhalation of dust and prevent contact with skin and eyes.[15][17]

// Node Definitions ODPA [label="this compound\n(Ar-NH-Ar')", fillcolor="#F1F3F4", fontcolor="#202124"]; ROO [label="Peroxyl Radical\n(ROO•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aminyl_Radical [label="Aminyl Radical\n(Ar-N•-Ar')", fillcolor="#FBBC05", fontcolor="#202124"]; ROOH [label="Hydroperoxide\n(ROOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Further_Oxidation [label="Further Oxidation\n(e.g., to Quinones)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ODPA -> Aminyl_Radical [label=" H• donation", color="#4285F4"]; ROO -> ROOH [label=" H• abstraction", color="#4285F4"]; Aminyl_Radical -> Further_Oxidation [label=" Reaction with O₂\nor other radicals", color="#EA4335", style=dashed];

// Invisible edges for layout {rank=same; ODPA; ROO;} {rank=same; Aminyl_Radical; ROOH;} }

Caption: Simplified antioxidant mechanism of this compound.

References

  • SIELC Technologies. (2018, February 16). 4-Octylaniline. [Link]

  • SIELC Technologies. (n.d.). Separation of N-Ethyl-4-octyl-N-(4-octylphenyl)aniline on Newcrom R1 HPLC column. [Link]

  • TCI AMERICA. (2020, June 15). 4-n-Octylaniline SDS. [Link]

  • ChemSrc. (2025, August 23). This compound | CAS#:4175-37-5. [Link]

  • NIST. (n.d.). Benzenamine, 4-octyl-N-(4-octylphenyl)-. In NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. [Link]

  • NIST. (n.d.). Benzenamine, 4-octyl-N-(4-octylphenyl)- IR Spectrum. In NIST Chemistry WebBook. [Link]

  • PubChemLite. (n.d.). This compound (C20H27N). [Link]

  • National Center for Biotechnology Information. (n.d.). 4-octyl-N-(4-octylphenyl)-N-phenylaniline. In PubChem Compound Database. [Link]

  • Loba Chemie. (2018, September 21). DIPHENYLAMINE SOLUTION (KOPP'S REAGENT) MSDS. [Link]

  • Lanxess. (2015, March). Product Safety Assessment: Diphenylamine. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. [Link]

  • National Center for Biotechnology Information. (n.d.). Octyldiphenylamine. In PubChem Compound Database. [Link]

  • SIELC Technologies. (2018, February 16). 4,4'-Dioctyldiphenylamine. [Link]

  • Malaysian Journal of Analytical Sciences. (2020, February 2). EXTRACTION OF 4-OCTYLPHENOL AND 4-NONYLPHENOL IN RIVER WATER USING SOLID-PHASE EXTRACTION AND HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4'-Dioctyldiphenylamine. In PubChem Compound Database. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review. [Link]

  • National Institutes of Health. (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. [Link]

Sources

Technical Support Center: Navigating Thermal Stability Challenges of 4-Octyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Octyl-N-phenylaniline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this antioxidant in their experiments and encountering challenges related to its thermal stability. As a senior application scientist, I have compiled this resource to provide not only troubleshooting steps but also a deeper understanding of the underlying chemical principles governing the behavior of this compound at elevated temperatures.

Introduction to this compound

This compound, a member of the alkylated diphenylamine family, is a widely used antioxidant in various industrial applications, including lubricants, polymers, and synthetic oils. Its primary function is to inhibit oxidative degradation by scavenging harmful free radicals, thereby extending the service life of the materials it protects. However, its efficacy is intrinsically linked to its thermal stability. Understanding the thermal limitations and degradation pathways of this compound is crucial for optimizing its performance and preventing premature failure of the stabilized material.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the thermal stability of this compound.

Q1: What are the typical signs of thermal degradation of this compound in my formulation?

A1: The most common indicators of thermal degradation include:

  • Discoloration: The formulation may darken, turning yellow, brown, or even black. This is often due to the formation of colored degradation products.[1]

  • Loss of Performance: A noticeable decrease in oxidative stability, leading to premature aging, increased viscosity, or embrittlement of the material.

  • Formation of Deposits: In lubricant applications, the degradation of aminic antioxidants can contribute to the formation of sludge and varnish.[2]

  • Odor Change: A change in the odor of the formulation may indicate the formation of volatile decomposition products.

Q2: At what temperature does this compound start to decompose?

A2: The onset of thermal decomposition for alkylated diphenylamines can vary depending on the specific structure and the surrounding environment (e.g., presence of oxygen, catalysts). Generally, significant thermal degradation in an inert atmosphere begins to occur at temperatures above 250°C. However, in the presence of oxygen (thermo-oxidative degradation), the process can initiate at lower temperatures. It is crucial to perform thermal analysis, such as Thermogravimetric Analysis (TGA), on your specific formulation to determine the precise onset temperature.

Q3: What are the main decomposition products of this compound?

A3: The thermal decomposition of alkylated diphenylamines is a complex process that can generate a variety of products. The specific products will depend on the temperature and the presence of oxygen. Based on the general degradation pathways of this class of compounds, the expected products include:

  • At lower temperatures (radical scavenging): The initial antioxidant mechanism involves the donation of a hydrogen atom from the amine group to a peroxy radical. This results in the formation of a stabilized aminyl radical. This aminyl radical can then react with other radicals to form non-radical species.

  • At higher temperatures (molecular rearrangement and fragmentation): As the temperature increases, C-N and C-H bond scission can occur. This can lead to the fragmentation of the octyl chain and the aromatic rings. Potential products could include smaller hydrocarbon fragments, aniline, and various substituted aromatic compounds. In the presence of oxygen, oxidized derivatives of these fragments will also be formed.

Q4: Can the presence of metals affect the thermal stability of this compound?

A4: Yes, the presence of certain metals, particularly transition metals like copper and iron, can act as catalysts for oxidative degradation. These metals can accelerate the decomposition of hydroperoxides, leading to an increased rate of radical formation and, consequently, a more rapid depletion of the antioxidant. This will lower the effective thermal stability of this compound in the formulation.

Troubleshooting Guides

This section provides practical guidance for addressing common issues encountered during experiments involving this compound at elevated temperatures.

Issue 1: Premature Discoloration of the Formulation

Symptoms: Your formulation (e.g., lubricant, polymer) darkens significantly at temperatures where you expect this compound to be stable.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Localized Overheating Hot spots in your processing equipment can lead to temperatures exceeding the thermal stability limit of the antioxidant in those specific areas.1. Verify Temperature Uniformity: Use multiple temperature probes to map the temperature profile of your system. 2. Improve Mixing: Ensure vigorous and uniform mixing to dissipate heat effectively.
Presence of Pro-oxidants Contaminants such as metal ions (Fe, Cu) can catalytically accelerate the oxidation and degradation of the antioxidant.1. Analyze for Metal Contamination: Use techniques like Inductively Coupled Plasma (ICP) spectroscopy to quantify metal content. 2. Use Metal Deactivators: Incorporate a metal deactivator additive into your formulation to chelate metal ions and render them inactive.
Interaction with Other Additives Certain additives in your formulation may have an antagonistic effect on the thermal stability of this compound.1. Review Formulation Components: Evaluate the compatibility of all additives. 2. Conduct Systematic Exclusion Studies: Remove or replace other additives one by one to identify the interacting component.
Issue 2: Unexpectedly Rapid Depletion of Antioxidant

Symptoms: Analytical measurements (e.g., HPLC, GC) show a faster-than-expected decrease in the concentration of this compound during thermal stress testing.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
High Oxygen Availability An excessive supply of oxygen will accelerate the rate of oxidation and, therefore, the consumption of the antioxidant.1. Control the Atmosphere: If possible, conduct high-temperature experiments under an inert atmosphere (e.g., nitrogen, argon). 2. Minimize Headspace: Reduce the volume of air in contact with your sample.
Volatilization of the Antioxidant At very high temperatures, this compound may have a significant vapor pressure, leading to its loss from the system.1. Perform TGA Analysis: Determine the temperature at which significant weight loss due to volatilization occurs. 2. Use a Closed System: If feasible, conduct experiments in a sealed container to prevent the escape of volatile components.
Synergistic Antioxidant Depletion If used in combination with other antioxidants, one may be preferentially consumed, leading to an apparent rapid depletion of this compound if it is the more reactive species under the given conditions.1. Analyze for All Antioxidants: Monitor the concentration of all antioxidant species in your formulation over time. 2. Optimize Antioxidant Package: Adjust the ratio of antioxidants to achieve a more balanced and synergistic effect.

Experimental Protocols

To aid in your troubleshooting and optimization efforts, here are detailed protocols for key analytical techniques used to assess the thermal stability of this compound.

Protocol 1: Thermogravimetric Analysis (TGA) for Onset of Decomposition

Objective: To determine the onset temperature of thermal and thermo-oxidative degradation of this compound.

Apparatus: Thermogravimetric Analyzer (TGA)

Procedure:

  • Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina, platinum).

  • Place the pan in the TGA furnace.

  • For Thermal Stability (Inert Atmosphere):

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free environment.

    • Heat the sample from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min).

  • For Thermo-oxidative Stability (Oxidizing Atmosphere):

    • Purge the furnace with dry air or a mixture of oxygen and nitrogen at a flow rate of 50-100 mL/min.

    • Heat the sample from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min).

  • Record the weight loss as a function of temperature.

  • The onset temperature of decomposition is determined as the temperature at which a significant weight loss begins, often calculated by the intersection of the baseline with the tangent of the decomposition curve.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Events

Objective: To identify melting point, crystallization, and other thermal transitions of this compound.

Apparatus: Differential Scanning Calorimeter (DSC)

Procedure:

  • Accurately weigh 3-5 mg of this compound into a DSC pan.

  • Seal the pan (hermetically sealed for volatile samples).

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 150°C) at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Cool the sample back to ambient temperature at a controlled rate.

  • Perform a second heating scan under the same conditions.

  • Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) peaks. The second heating scan is often used to determine the glass transition temperature and to erase the thermal history of the sample.

Protocol 3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Decomposition Product Identification

Objective: To identify the volatile and semi-volatile products of thermal decomposition.[3][4][5]

Apparatus: Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Place a small, accurately weighed amount (typically in the microgram range) of this compound into a pyrolysis sample tube or cup.

  • Insert the sample into the pyrolyzer.

  • Set the pyrolysis temperature to a value where thermal degradation is expected (e.g., 300°C, 400°C, 500°C).

  • Initiate the pyrolysis, which rapidly heats the sample, causing thermal decomposition.

  • The volatile and semi-volatile decomposition products are swept by a carrier gas (e.g., helium) into the GC column.

  • Separate the decomposition products in the GC column using an appropriate temperature program.

  • Detect and identify the separated compounds using the mass spectrometer by comparing the obtained mass spectra with a library (e.g., NIST).

Visualizing Degradation and Workflow

To better understand the processes involved, the following diagrams illustrate the proposed antioxidant mechanism and a typical experimental workflow for assessing thermal stability.

cluster_antioxidant_mechanism Antioxidant Mechanism of Alkylated Diphenylamines ROO Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH H• abstraction DPA This compound (Ar₂NH) DPA_radical Aminyl Radical (Ar₂N•) DPA->DPA_radical H• donation Non_radical Non-Radical Products DPA_radical->Non_radical Radical Termination cluster_workflow Thermal Stability Analysis Workflow start Sample Preparation tga TGA Analysis (Onset of Decomposition) start->tga dsc DSC Analysis (Thermal Transitions) start->dsc py_gcms Py-GC-MS Analysis (Decomposition Products) start->py_gcms data_analysis Data Interpretation & Reporting tga->data_analysis dsc->data_analysis py_gcms->data_analysis

Caption: Experimental workflow for thermal stability assessment.

References

  • Research Progress of Antioxidant Additives for Lubricating Oils. (2022). Molecules. [Link]

  • Effect of alkylated diphenylamine on thermal-oxidative degradation behavior of poly-α-olefin. (2015). ResearchGate. [Link]

  • Pyrolysis gas chromatography–mass spectrometry of triarylmethane dyes. (2017). ResearchGate. [Link]

  • Experimental research on the effect of accelerated aging conditions on the performance of diesel lubricating oil. (2021). E3S Web of Conferences. [Link]

  • FTIR spectroscopic investigations on the aggregation behaviour of N,N,N′,N′-tetraoctyldiglycolamide and N,N-dioctylhydroxyacetamide in n-dodecane during the extraction of Nd(III) from nitric acid medium. (2019). ResearchGate. [Link]

  • Effect of temperature on the antioxidant activity of phenolic acids. (2007). ResearchGate. [Link]

  • The effect of octylated diphenylamine and Irganox 1520 antioxidants on the stability of polybutadiene rubber. (2017). ResearchGate. [Link]

  • Pyrolysis–GC–MS for Microplastic Analysis Using the OPTIC-4 Pyrolyzer; Polyethylene. (n.d.). GL Sciences. [Link]

  • Effect of temperature on the antioxidant activity of phenolic acids. (2007). Czech Journal of Food Sciences. [Link]

  • TGA−MS for complex 1. TGA trace (top graph, light-green line),... (n.d.). ResearchGate. [Link]

  • The Unvarnished Truth about Aminic Antioxidants. (2021). Lubes'N'Greases. [Link]

  • Antioxidant composition of octylated diphenylamine and preparation method thereof. (n.d.).
  • Kinetics of temperature effect on antioxidant activity, phenolic compounds and color of Iranian jujube honey. (2019). Food Science & Nutrition. [Link]

  • Antioxidant composition of octylated diphenylamine and process for its preparation. (n.d.).
  • Investigating Lubricants Base Oils Reactivity in Ammonia Engines via Accelerated Aging. (2023). ResearchGate. [Link]

  • Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials. (2014). LCGC International. [Link]

  • Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT. (2022). Smart Eureka. [Link]

  • SYNTHESIS AND PROPERTIES OF A HIGH TEMPERATURE ANTIOXIDANT ALKYL DIPHENYLAMINE. (n.d.). Semantic Scholar. [Link]

  • Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. (2022). MDPI. [Link]

  • Effects of Antioxidants on the Thermal Degradation of a Polyol Ester Lubricant Using GPC. (n.d.). Dr. Christine Grant. [Link]

  • Effect of Temperature Conditions on the Physicochemical Quality of Aged Black Garlic. (2024). MDPI. [Link]

  • Analytical Pyrolysis and Mass Spectrometry to Characterise Lignin in Archaeological Wood. (2022). MDPI. [Link]

  • Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. (2020). Journal of Analytical Methods in Chemistry. [Link]

  • ANTIOXIDANT COMPOSITION OF OCTYLATED DIPHENYLAMINE AND PROCESS OF PREPARATION THEREOF. (2008). European Patent Office. [Link]

  • Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. (2020). Digital CSIC. [Link]

  • The effect of temperature on the antioxidant activity of tocopherols. (2006). Sci-Hub. [Link]

  • THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. (n.d.). OSTI.GOV. [Link]

  • Thermal stability of some commercial synthetic antioxidants. (2000). ResearchGate. [Link]

  • Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). (2021). MDPI. [Link]

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Technical Support Center: Enhancing the Long-Term Stability of 4-Octyl-N-phenylaniline (ODPA) in Lubricants

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Octyl-N-phenylaniline (ODPA). This guide is designed for researchers, formulators, and tribologists dedicated to optimizing lubricant performance and longevity. As a key aminic antioxidant, the stability of ODPA is paramount to protecting lubricants from degradation. This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to address challenges encountered in the laboratory and in the field.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the function and characteristics of this compound.

Q1: What is the primary function of this compound (ODPA) in lubricants?

A1: this compound, also known as ODPA or by its CAS number 86-25-9, is a primary antioxidant of the aromatic amine class.[1][2] Its principal role is to inhibit the oxidative degradation of lubricating oils.[3][4] By doing so, it extends the service life of the lubricant, prevents the formation of harmful sludge and varnish, and maintains the oil's desired physical and chemical properties, such as viscosity.[3][5]

Q2: How does ODPA mechanistically inhibit lubricant oxidation?

A2: ODPA functions as a radical scavenger.[6][7] The lubricant oxidation process is a free-radical chain reaction.[4][8] ODPA interrupts this cycle by donating a hydrogen atom from its amine group (-NH-) to highly reactive peroxy radicals (ROO•).[9] This neutralizes the peroxy radical, converting it into a more stable hydroperoxide (ROOH), and in the process, the ODPA molecule becomes a resonance-stabilized, unreactive aminyl radical, effectively halting the propagation stage of oxidation.[7][9]

Q3: What key factors influence the degradation rate and effectiveness of ODPA?

A3: Several factors critically impact ODPA's stability and performance:

  • Temperature: High operating temperatures significantly accelerate the rate of oxidation and, consequently, the depletion of ODPA.[10][11]

  • Oxygen Availability: Increased exposure to air (aeration) provides the oxygen necessary for the formation of peroxy radicals, leading to faster antioxidant consumption.[12]

  • Metal Catalysts: Wear metals, such as iron and copper, can catalyze the oxidation process, increasing the demand on the antioxidant.

  • Base Oil Type: The solvency of the base oil affects the solubility and availability of ODPA. Highly refined Group II, III, and synthetic PAO base oils have lower solvency compared to Group I oils, which can sometimes lead to issues like additive drop-out or varnish formation.[12][13]

  • Additive Interactions: The overall additive package can have synergistic or antagonistic effects on ODPA's performance.[14][15]

Q4: What are the best practices for storing and handling ODPA?

A4: To ensure its efficacy, ODPA should be stored in its original, securely sealed containers in a cool, dry, and well-ventilated area.[16] It should be kept away from incompatible materials, particularly strong oxidizing agents, acids, and acid anhydrides.[16] When handling, avoid all personal contact, including inhalation, and use appropriate personal protective equipment in a well-ventilated space.[16]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems researchers may face when formulating with or analyzing lubricants containing ODPA.

Issue 1: Rapid Depletion of ODPA Detected During In-Service Oil Analysis

  • Question: My oil analysis reports show that the concentration of aminic antioxidant is decreasing much faster than anticipated. What could be the cause and how do I investigate it?

  • Probable Causes & Investigation Strategy:

    • Excessive Thermal Stress: The operating temperature may be exceeding the design limits of the lubricant. Even brief temperature spikes can significantly accelerate ODPA depletion.

    • Aeration or Entrained Air: The system may be drawing in air, leading to an excess of dissolved oxygen which fuels the oxidation process.[12]

    • Catalytic Wear Metals: Contamination from wear metals like copper or iron can dramatically increase the rate of oxidation.

    • Antagonistic Additive Interactions: Other additives in the formulation could be interfering with the function of ODPA. While less common, certain sulfur-containing compounds can sometimes have this effect under specific conditions.[12]

  • Step-by-Step Troubleshooting Protocol:

    • Verify Operating Conditions: Confirm that the bulk oil temperature is within the expected range for the application. Use data loggers to check for temperature excursions.

    • Perform Air Release Testing: Use ASTM D3427 to assess the lubricant's ability to release entrained air. Poor air release can indicate a formulation issue or contamination.

    • Conduct Elemental Analysis: Utilize Inductively Coupled Plasma (ICP) spectroscopy (per ASTM D5185) to screen for elevated levels of wear metals (Fe, Cu, Pb) and contaminants (Si).

    • Monitor Antioxidant Depletion Directly: Employ Linear Sweep Voltammetry (LSV), the technology behind the RULER® test, to specifically measure the remaining concentration of aminic and phenolic antioxidants.[17][18] This provides a direct measure of depletion rather than an indirect inference from oxidation products.

    • Run Comparative Oxidation Stability Tests: Use a method like the Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272) on the new oil versus the in-service oil.[4][17] A drastic reduction in the RPVOT result (e.g., below 25% of the new oil value) confirms a loss of oxidative stability.[17]

Issue 2: Unexpected Formation of Varnish and Sludge in the System

  • Question: Despite having a sufficient concentration of ODPA in my formulation, the equipment is showing signs of varnish and sludge buildup. Why is this happening?

  • Probable Causes & Investigation Strategy:

    • Poor Base Oil Solvency: This is a primary cause, especially with modern, highly-refined base oils (Group II, III, PAO).[12][13] These oils are less polar and have a reduced ability to keep degradation byproducts and the antioxidant itself in solution.[12] As the oil ages, these insoluble materials drop out and form deposits on metal surfaces.[12]

    • Antioxidant Degradation Pathway: While ODPA is consumed, its own degradation byproducts can be precursors to insoluble oligomers that contribute to varnish. Some studies suggest that certain combinations of aminic and phenolic antioxidants can lead to more varnish than formulations containing only aminic antioxidants.[12]

    • Contamination: Water or glycol contamination can increase the polarity of the oil and promote the agglomeration of soft contaminants, accelerating sludge formation.[12]

  • Step-by-Step Troubleshooting Protocol:

    • Assess Varnish Potential: Use Membrane Patch Colorimetry (MPC) per ASTM D7843. This test quantifies the potential for varnish formation by measuring the color of insoluble materials filtered from the oil.

    • Evaluate Base Oil Solvency: Review the technical data for the base oil, specifically the aniline point (ASTM D611). A higher aniline point indicates lower solvency.[13]

    • Reformulation Strategies:

      • Consider incorporating a small percentage of a polar co-solvent, such as an ester base stock or an alkylated naphthalene, to improve the overall solvency of the lubricant blend.[13]

      • Evaluate an all-aminic antioxidant system. Formulations using only high-quality aminic antioxidants have, in some cases, shown a lower tendency to form sludge compared to traditional aminic-phenolic packages.[12]

    • Analyze Deposits: If possible, collect a sample of the varnish or sludge and have it analyzed using techniques like Fourier-Transform Infrared (FTIR) Spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS). This can help identify the chemical nature of the deposits and point to their origin (e.g., oxidized oil, degraded additives).

Issue 3: Inconsistent Results in Laboratory Oxidation Stability Tests

  • Question: I am getting poor repeatability in my RPVOT (ASTM D2272) or Turbine Oil Oxidation Stability Test (TOST, ASTM D943) results. What experimental variables should I check?

  • Probable Causes & Investigation Strategy:

    • Catalyst Condition: The copper and iron catalysts used in these tests are critical. Surface contamination, improper polishing, or reuse of catalysts can lead to highly variable results.

    • Glassware Cleanliness: Residual contaminants on the glassware can either catalyze or inhibit the oxidation reaction.

    • Oxygen Purity and Flow: The purity of the oxygen and the precise control of its flow rate (in TOST) or initial pressure (in RPVOT) are essential for consistent results.

    • Sample Homogeneity: If the ODPA or other additives are not perfectly dissolved in the base oil, the small sample taken for the test may not be representative of the bulk fluid.

  • Step-by-Step Troubleshooting Protocol:

    • Strictly Adhere to Catalyst Preparation: Follow the ASTM method's instructions for catalyst polishing and cleaning meticulously. Use fresh, properly prepared catalysts for each test.

    • Implement a Rigorous Glassware Cleaning Procedure: Use a strong cleaning agent (e.g., chromic acid or a suitable laboratory detergent), followed by thorough rinsing with tap water and then high-purity reagent water (ASTM D1193).[19] Oven-dry the glassware completely before use.

    • Calibrate and Verify Gas Systems: Ensure pressure gauges and flow meters are calibrated and accurate. Use high-purity oxygen as specified in the method.

    • Ensure Complete Additive Dissolution: When blending samples, use appropriate heating and stirring to ensure all components, especially solid antioxidants like ODPA, are fully dissolved. Allow the blend to cool and visually inspect for any signs of precipitation before taking a sample for testing.

Data Presentation & Key Analytical Methods

Choosing the right analytical technique is crucial for accurately assessing ODPA stability.

Table 1: Comparison of Common Analytical Methods for Monitoring Antioxidant Stability

Test MethodASTM StandardWhat It MeasuresAdvantagesLimitations
Rotating Pressure Vessel Oxidation Test (RPVOT) ASTM D2272The lubricant's remaining resistance to oxidation under accelerated conditions.[17]Well-established industry standard; good for assessing overall oxidative stability.Indirectly measures antioxidant life; results are in "minutes" which can be difficult to correlate to real-world service life.[17]
Linear Sweep Voltammetry (LSV) ASTM D6971, D7527The concentration of specific antioxidants (aminic, phenolic) remaining in the oil.[17][20]Direct, quantitative measurement of active antioxidant; excellent for trending depletion rates.[17]Requires specialized equipment (e.g., RULER®); less common in standard labs.
Turbine Oil Oxidation Stability Test (TOST) ASTM D943The time in hours for an oil to reach a specified acid number under controlled oxidation.[19]Provides a long-term view of stability (up to 10,000+ hours).[19]Very long test duration; may not reflect all degradation pathways like sludge formation.[19]
FTIR for Oxidation ASTM D7414The buildup of oxidation byproducts (e.g., carbonyl groups).[17]Quick and easy to perform; part of most routine oil analysis.Indicates that oxidation has already occurred, rather than measuring the remaining antioxidant protection.[17]
Acid Number (AN) ASTM D664The concentration of acidic byproducts from oxidation.[19]Standard test for monitoring oil degradation.AN increase is a lagging indicator; significant damage may have already begun by the time AN rises.

Visualizing Mechanisms and Workflows

Diagrams can clarify complex chemical interactions and logical processes.

cluster_initiation Oxidation Cycle cluster_intervention Antioxidant Intervention RH Lubricant (RH) R_rad Alkyl Radical (R•) RH->R_rad Heat, O2, Metals ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O2 ROO_rad->RH + RH (Propagation) ODPA ODPA (Amine-H) ROO_rad->ODPA Reaction Amine_rad Stable Aminyl Radical (Amine•) ODPA->Amine_rad Donates H• ROOH Hydroperoxide (ROOH) ODPA->ROOH Neutralizes Radical

Caption: Antioxidant mechanism of this compound (ODPA).

start Issue: Rapid ODPA Depletion check_temp Check Operating T° > Limit? start->check_temp check_air Evidence of Aeration? check_temp->check_air No sol_temp Action: Mitigate Heat Source check_temp->sol_temp Yes check_metals Wear Metals (Fe, Cu) High? check_air->check_metals No sol_air Action: Inspect Seals, Fix Leaks check_air->sol_air Yes sol_metals Action: Improve Filtration, Identify Wear Source check_metals->sol_metals Yes

Sources

Technical Support Center: Troubleshooting Poor Performance of 4-Octyl-N-phenylaniline in Oxidation Tests

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Octyl-N-phenylaniline (ODPA). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the use of ODPA as an antioxidant in various oxidation test systems. Here, we combine deep mechanistic understanding with practical, field-proven advice to help you achieve accurate and repeatable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ODPA) and how does it function as an antioxidant?

This compound, also known as octylated diphenylamine (ODP), is an aromatic amine antioxidant. Its primary function is to inhibit or retard oxidation processes in organic materials such as lubricants, polymers, and oils.[1] Oxidation, a chemical reaction with oxygen, can degrade these materials, leading to the formation of harmful byproducts like sludge and acids.[2][3]

ODPA functions as a chain-breaking antioxidant.[4] During the initial stages of oxidation, highly reactive free radicals are formed. ODPA donates a hydrogen atom from its secondary amine group (-NH-) to these radicals, neutralizing them and forming a stable radical from the antioxidant molecule itself. This stable antioxidant radical is less reactive and does not propagate the oxidation chain reaction, thus protecting the bulk material from degradation.

Q2: In which common oxidation tests is ODPA evaluated?

The performance of ODPA is typically assessed using accelerated oxidation stability tests. These tests create conditions that speed up the oxidation process to predict the long-term stability of a material.[2] Common methods include:

  • Rotating Pressure Vessel Oxidation Test (RPVOT or RBOT - ASTM D2272): This widely used test measures the oxidation stability of oils, particularly turbine oils, in the presence of water and a copper catalyst under oxygen pressure at an elevated temperature.[3][5][6][7]

  • Pressure Differential Scanning Calorimetry (PDSC - ASTM D6186): PDSC measures the oxidative induction time (OIT) of a material under high temperature and oxygen pressure.[8][9][10] It's a versatile method applicable to a wide range of materials.[8]

  • Thin-Film Oxidation Uptake Test (TFOUT - ASTM D4742 & D7098): This test evaluates the oxidation stability of lubricants, particularly automotive engine oils, by exposing a thin film of the sample to oxygen at high temperature and pressure in the presence of a catalyst package.[11][12][13][14]

Q3: What are the typical physical and chemical properties of ODPA?

Understanding the properties of ODPA is crucial for its proper handling and application.

PropertyValueSource
Molecular Formula C20H27N[15][16]
Molecular Weight 281.4 g/mol [15][16]
Physical Appearance Dry Powder[15]
Solubility Soluble in non-polar organic solvents (e.g., gasoline, benzene), insoluble in water.[17]

Troubleshooting Guide for Poor ODPA Performance

This section addresses specific issues you might encounter during oxidation testing, providing explanations for the underlying causes and actionable solutions.

Issue 1: Shorter than Expected Oxidation Induction Times

One of the most common problems is observing a shorter oxidation induction time (OIT) or a faster pressure drop in RPVOT, indicating reduced antioxidant performance.

Q4: My RPVOT/PDSC results show a significantly shorter induction time for my sample containing ODPA compared to reference data. What could be the cause?

Several factors, ranging from sample purity to test conditions, can lead to unexpectedly poor performance.

Root Cause Analysis and Solutions:

  • Purity of ODPA: The commercial synthesis of ODPA can result in a mixture of mono-octylated, di-octylated, and unreacted diphenylamine.[18] The presence of unreacted starting materials or other impurities can negatively impact its antioxidant efficacy.

    • Solution: Verify the purity of your ODPA using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). If necessary, purify the compound using column chromatography or recrystallization.[19]

  • Test Temperature: The effectiveness of many antioxidants, including aromatic amines, can be highly dependent on temperature. While higher temperatures accelerate oxidation for testing purposes, excessively high temperatures can lead to the thermal degradation of the antioxidant itself, reducing its effectiveness.[20][21][22] Studies have shown that antioxidant activity can decrease with increasing temperature.[20][22]

    • Solution: Ensure your test temperature is within the recommended range for the specific ASTM method and the material being tested. For instance, RPVOT (ASTM D2272) is typically conducted at 150°C.[7] If you are developing a new method, consider evaluating a temperature range to find the optimal condition where the antioxidant is effective without significant degradation.

  • Presence of Catalytic Metals: The presence of certain metals can significantly accelerate the rate of oxidation.[2] Copper and iron are particularly potent oxidation catalysts.[23][24] While some test methods, like RPVOT, intentionally include a copper catalyst, unintentional contamination can lead to skewed results.[5]

    • Solution: Ensure all glassware and testing equipment are scrupulously clean and free from metallic residues. If the material being tested is known to be in contact with specific metals in its application, consider including those metals in your test setup for a more realistic evaluation.

  • Antioxidant Concentration: The concentration of the antioxidant is a critical factor. Too low a concentration may not provide adequate protection, while an excessively high concentration does not always lead to better performance and can sometimes even have pro-oxidant effects.

    • Solution: Perform a dose-response study to determine the optimal concentration of ODPA for your specific application. This involves testing a range of concentrations to identify the point of maximum efficacy.

Issue 2: Inconsistent or Irreproducible Results
Q5: I am getting significant variations in my oxidation test results for the same sample of ODPA. What are the likely sources of this variability?

Inconsistent results often stem from subtle variations in experimental procedure and sample preparation.

Root Cause Analysis and Solutions:

  • Sample Homogeneity: If ODPA is not uniformly dispersed in the test matrix (e.g., oil, polymer), different aliquots of the sample will have varying concentrations of the antioxidant, leading to inconsistent results.

    • Solution: Ensure thorough mixing of the ODPA into the matrix. For solid samples, this might involve melt blending. For liquid samples, use effective stirring or sonication to achieve a homogeneous solution.

  • Oxygen Pressure and Flow Rate (for PDSC/TFOUT): The partial pressure and flow rate of oxygen can influence the rate of oxidation.[9] Inconsistent settings between runs will lead to variability.

    • Solution: Calibrate and verify the pressure gauges and flow meters on your equipment before each set of experiments. Adhere strictly to the oxygen pressure and flow rates specified in the relevant ASTM standard.

  • Heating Rate and Temperature Stability: The rate at which the sample is heated to the test temperature and the stability of the temperature during the test can affect the initial stages of oxidation.

    • Solution: Ensure your testing instrument is properly calibrated and can maintain a stable temperature throughout the experiment. Use a consistent heating ramp rate for all samples.

  • Sample Size and Preparation: Small variations in sample weight or volume can lead to different results, especially in tests like PDSC that use very small sample sizes.[25]

    • Solution: Use a high-precision analytical balance to weigh your samples. Ensure a consistent sample preparation procedure for all runs.

Issue 3: Antagonistic or Synergistic Effects

The performance of ODPA can be influenced by the presence of other additives in the formulation.

Q6: I am testing ODPA in a formulation with other additives, and the performance is worse than when I test ODPA alone. Why is this happening?

This phenomenon is likely due to antagonistic interactions between ODPA and other components in your formulation.[26][27][28] Conversely, some additives can have a synergistic effect, enhancing the overall antioxidant performance.[29][30]

Understanding Interactions:

  • Antagonism: An antagonistic effect occurs when the combined effect of two or more components is less than the sum of their individual effects.[26] This can happen if another additive reacts with ODPA, deactivating it, or if it interferes with its chain-breaking mechanism.

  • Synergism: A synergistic effect is when the combined effect is greater than the sum of the individual effects.[26] This often occurs when a combination of antioxidants with different mechanisms is used. For example, a primary antioxidant like ODPA (a radical scavenger) might be combined with a secondary antioxidant that decomposes hydroperoxides.

Troubleshooting and Optimization:

  • Component Elimination Study: To identify the source of antagonism, systematically remove individual components from your formulation and re-run the oxidation test. This will help pinpoint the specific additive that is interacting negatively with ODPA.

  • Literature Review: Search for published studies on the compatibility of different classes of additives. This can provide valuable insights into potential interactions.

  • Explore Synergistic Combinations: Consider formulating with other types of antioxidants, such as phenolic antioxidants or phosphites, to see if you can achieve a synergistic effect with ODPA.

Experimental Workflow Diagrams

To aid in visualizing the troubleshooting process and the antioxidant mechanism, the following diagrams are provided.

Troubleshooting Workflow for Poor ODPA Performance

G start Poor ODPA Performance (e.g., short induction time) purity Check ODPA Purity (GC-MS, HPLC) start->purity temp Verify Test Temperature (within ASTM specs) start->temp catalyst Investigate Metal Contamination (clean equipment) start->catalyst concentration Optimize ODPA Concentration (dose-response study) start->concentration reproducibility Address Reproducibility Issues start->reproducibility purity->reproducibility temp->reproducibility catalyst->reproducibility concentration->reproducibility homogeneity Ensure Sample Homogeneity (thorough mixing) reproducibility->homogeneity Inconsistent Results? instrument Calibrate Instrument (pressure, temp, flow) reproducibility->instrument Inconsistent Results? additives Evaluate Additive Interactions reproducibility->additives Consistent but Poor Results? pass Performance Meets Expectation homogeneity->pass instrument->pass antagonism Identify Antagonistic Effects (component elimination) additives->antagonism synergism Explore Synergistic Blends additives->synergism antagonism->pass synergism->pass

Caption: A logical workflow for diagnosing the root cause of poor ODPA performance.

Antioxidant Mechanism of this compound (ODPA)

Caption: Chain-breaking mechanism of ODPA in preventing oxidation.

Detailed Experimental Protocols

To ensure self-validating results, here are step-by-step protocols for key procedures.

Protocol 1: Sample Preparation for RPVOT (ASTM D2272)

This protocol outlines the preparation of an oil sample containing ODPA for analysis.

  • Weighing the Sample: Accurately weigh 50 ± 0.5 g of the base oil into a clean glass beaker.

  • Adding ODPA: Weigh the desired amount of ODPA (e.g., to achieve a 0.5% w/w concentration) and add it to the oil.

  • Homogenization: Place a magnetic stir bar in the beaker and heat the mixture to 60°C on a hot plate with stirring. Continue stirring for 30 minutes or until the ODPA is completely dissolved and the solution is homogeneous.

  • Catalyst Preparation: Clean a copper catalyst coil as specified in ASTM D2272.

  • Assembly: Transfer the homogenized sample to the RPVOT pressure vessel. Add 5 mL of distilled water and the prepared copper catalyst coil.

  • Initiating the Test: Seal the vessel, charge it with oxygen to 90 psi, and place it in the RPVOT apparatus pre-heated to 150°C.[7] Start the rotation and data acquisition.

Protocol 2: Purity Analysis of ODPA by HPLC

This protocol provides a general framework for assessing the purity of your ODPA sample.

  • Standard Preparation: Prepare a stock solution of high-purity reference standard ODPA in HPLC-grade acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation: Prepare a solution of your test sample of ODPA in acetonitrile at a concentration of 100 µg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standards to generate a calibration curve. Inject the test sample.

  • Quantification: Determine the area of the main ODPA peak in your sample chromatogram. Compare it to the calibration curve to determine the concentration. Identify and quantify any impurity peaks. The purity is calculated as (Area of ODPA peak / Total area of all peaks) x 100%.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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  • ASME Digital Collection. (1945). Catalytic Effect of Several Metals on the Oxidation of Lubricating Oils. Journal of Fluids Engineering, 67(1), 1-5. Retrieved from [Link]

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  • Google Patents. (n.d.). EP1694757B1 - Antioxidant composition of octylated diphenylamine and process of preparation thereof.
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  • ResearchGate. (n.d.). (PDF) Synergistic, additive and antagonistic effects of fruit mixtures on total antioxidant capacities and bioactive compounds in tropical fruit juices. Retrieved from [Link]

  • Harwick Standard. (n.d.). STANGARD@ ODP Octylated Diphenylamine. Retrieved from [Link]

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Validation & Comparative

A Comparative Performance Analysis for Senior Scientists: 4-Octyl-N-phenylaniline vs. 4,4'-dioctyldiphenylamine (ODPA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of two widely used aminic antioxidants: 4-Octyl-N-phenylaniline (a monooctylated diphenylamine) and 4,4'-dioctyldiphenylamine (ODPA). Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level data to explore the structural nuances, performance metrics, and mechanistic principles that dictate their efficacy in stabilizing organic materials against oxidative degradation.

Introduction: The Critical Role of Aminic Antioxidants

Organic materials, particularly lubricants and polymers, are susceptible to degradation from heat, oxygen, and mechanical stress. This degradation, primarily driven by free-radical chain reactions, leads to a loss of mechanical properties, discoloration, and reduced service life.[1] Aminic antioxidants, a class of radical scavengers, are indispensable additives that interrupt these degradation pathways.[2][3]

Among the most effective aminic antioxidants are alkylated diphenylamines. Their core function is to donate a hydrogen atom to neutralize highly reactive peroxy radicals, thereby terminating the oxidation cycle.[2][4] This guide focuses on two prominent variants: this compound and the symmetrically substituted 4,4'-dioctyldiphenylamine (ODPA). While both share a common diphenylamine backbone, the number and position of their alkyl substituents create significant differences in their performance profiles. Understanding these differences is crucial for formulating robust and long-lasting products.

Molecular Structure and Antioxidant Mechanism

The antioxidant capability of diphenylamines is intrinsically linked to the lability of the hydrogen atom on the secondary amine nitrogen (N-H). The general mechanism involves the following steps:

  • Initiation: Heat or stress generates initial free radicals (R•) from the organic substrate (RH).

  • Propagation: These radicals react with oxygen to form highly reactive peroxy radicals (ROO•), which then attack other substrate molecules, propagating a damaging chain reaction.

  • Termination: The diphenylamine (Ar₂NH) antioxidant donates its labile hydrogen to the peroxy radical, neutralizing it and forming a stable, resonance-delocalized diphenylaminyl radical (Ar₂N•). This radical is significantly less reactive and does not propagate the chain reaction, effectively terminating the oxidation process.[4]

Caption: Free-radical scavenging mechanism of diphenylamine antioxidants.

The key difference between the two molecules lies in their alkyl substitution:

  • This compound: Features a single octyl group on one of the phenyl rings.

  • 4,4'-dioctyldiphenylamine (ODPA): Possesses two octyl groups, one on each phenyl ring, positioned para to the amine bridge.[5][6]

These structural variations directly impact performance parameters such as thermal stability, solubility, and the intrinsic antioxidant activity of the molecule. The two electron-donating octyl groups in ODPA enhance the stability of the resulting nitrogen radical through inductive effects, theoretically leading to higher efficiency.

Head-to-Head Performance Comparison

Antioxidant Efficacy and Thermal Stability

The primary measure of an antioxidant's performance is its ability to delay oxidation under thermal stress. Alkylated diphenylamines are particularly valued for their exceptional high-temperature antioxidant capabilities, often outperforming phenolic antioxidants in demanding applications.[7][8]

Experimental data consistently shows that the degree of alkylation influences performance. In nonpolar base oils like polyalphaolefin (PAO), increasing the number of alkyl chains on the diphenylamine structure corresponds to a longer oxidation induction time (OIT).[4] This suggests that ODPA, with its dual alkyl groups, offers superior protection compared to its mono-alkylated counterpart. This enhanced performance is attributed to two factors:

  • Increased Radical Stability: The two octyl groups provide greater electron-donating capacity, which helps to stabilize the diphenylaminyl radical formed after hydrogen donation, making the antioxidant more efficient.

  • Higher Thermal Stability: The larger molecular weight and symmetric structure of ODPA contribute to lower volatility and greater stability at elevated temperatures, a critical factor in high-temperature applications like engine oils and polymer processing.[1]

Performance Metric Test Method This compound 4,4'-dioctyldiphenylamine (ODPA) Key Insight
Oxidation Induction Time (OIT) PDSC (ASTM E 2009-08)GoodExcellentODPA shows a significantly longer OIT in nonpolar oils, indicating superior antioxidant efficacy.[4]
Thermal Stability TGAHighVery HighAlkylated diphenylamines have high thermal stability; ODPA's structure provides a slight advantage.[7][9]
Radical Scavenging Voltammetry (ASTM D6971)EffectiveHighly EffectiveBoth are effective radical scavengers, but ODPA's structure is optimized for higher efficiency.[10]
Solubility and Compatibility

An antioxidant must be readily soluble and remain dispersed in the host material to be effective. The long, nonpolar octyl chains on both molecules impart excellent oil solubility, making them highly suitable for lubricant applications.

  • ODPA is particularly effective in mineral and synthetic base fluids (Groups I-IV), where its two alkyl chains ensure robust solubility and compatibility.[9]

  • This compound , while also oil-soluble, may exhibit different solubility characteristics depending on the polarity of the base fluid.

Both compounds are generally compatible with a wide range of polymers and other lubricant additives. However, formulation-specific compatibility testing is always recommended.

Standardized Experimental Protocols

To ensure the trustworthiness and reproducibility of performance claims, standardized testing methodologies are essential. The following protocols are industry standards for evaluating the performance of aminic antioxidants.

Protocol 1: Oxidation Onset Temperature (OOT) by PDSC

This method determines the temperature at which rapid oxidation begins under a pressurized oxygen atmosphere, providing a clear measure of a lubricant's oxidative stability.

  • Standard: ASTM E 2009-08[11][12]

  • Principle: A sample of the oil containing the antioxidant is heated at a constant rate in a high-pressure oxygen environment. The onset of the exothermic oxidation reaction is detected by the differential scanning calorimeter (DSC). A higher OOT indicates better oxidative stability.[13]

  • Methodology:

    • Sample Preparation: Prepare lubricant samples by blending a precise concentration (e.g., 0.5% w/w) of the antioxidant into the base oil.[13]

    • Apparatus: Use a Pressure Differential Scanning Calorimeter (PDSC).

    • Procedure:

      • Place 3-4 mg of the sample into an open aluminum pan.

      • Pressurize the DSC cell with pure oxygen (e.g., 30 bars).

      • Heat the sample at a controlled rate (e.g., 10 °C/min) until the oxidation exotherm is detected.[11][13]

    • Analysis: The OOT is determined as the extrapolated onset temperature of the exothermic peak.

Caption: Workflow for OOT determination by PDSC.

Protocol 2: Remaining Antioxidant Content by Linear Sweep Voltammetry (LSV)

LSV is an electrochemical technique used to directly measure the concentration of remaining primary antioxidants, such as aromatic amines, in in-service lubricants. This allows for monitoring antioxidant depletion over time.

  • Standard: ASTM D6971, ASTM D7590[14][15]

  • Principle: The method applies a linearly increasing voltage to an electrode submerged in a solution of the oil sample. Aminic antioxidants are oxidized at a specific potential. The magnitude of the resulting current peak is directly proportional to the antioxidant's concentration.[16]

  • Methodology:

    • Sample Preparation: Dilute a precise amount of new or in-service oil in an appropriate solvent and electrolyte solution.

    • Apparatus: Voltammetric analyzer with a suitable electrode system.

    • Procedure:

      • Run a voltammetric scan on the prepared sample solution.

      • Record the voltammogram, which plots current versus potential.

    • Analysis: Identify the peak corresponding to the aminic antioxidant. Compare the peak height or area of the in-service oil to that of the fresh oil to calculate the percentage of remaining antioxidant.[15][16]

Application Suitability and Conclusion

The choice between this compound and 4,4'-dioctyldiphenylamine is dictated by the performance requirements of the specific application.

  • 4,4'-dioctyldiphenylamine (ODPA) is the superior choice for high-temperature, long-duration applications where maximum oxidative stability is paramount. Its robust thermal stability and high antioxidant efficacy make it ideal for:

    • High-performance engine oils

    • Turbine and compressor oils

    • Polyolefin stabilization during high-temperature processing[1]

    • Greases requiring long service life

  • This compound is a highly effective antioxidant suitable for a broad range of applications where thermal demands are less extreme. It provides a strong balance of performance and cost-effectiveness for:

    • Industrial hydraulic and gear oils

    • General-purpose rubber and polymer stabilization[17]

References

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Introduction: The Critical Role of Aminic Antioxidants in Material Preservation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Mono-octylated vs. Di-octylated Diphenylamine Antioxidants for Researchers and Formulation Scientists

Diphenylamine (DPA) and its alkylated derivatives are mainstays in the world of polymer and lubricant stabilization. As highly effective radical scavengers, these aminic antioxidants are critical for preventing oxidative degradation, which extends the functional life of materials in demanding environments such as automotive engines, turbines, and industrial machinery.[1] Oxidation, if left unchecked, leads to a cascade of detrimental effects, including increased viscosity, sludge and deposit formation, and ultimately, catastrophic failure of the lubricated components.[2][3]

The performance of a diphenylamine antioxidant is significantly influenced by its molecular structure, particularly the nature and degree of alkyl substitution on the phenyl rings. The addition of alkyl groups, such as octyl chains, is primarily done to enhance oil solubility and improve high-temperature performance.[1][4] This guide provides a detailed, evidence-based comparison of two common variants: mono-octylated diphenylamine (MODPA) and di-octylated diphenylamine (DODPA). We will delve into their synthesis, antioxidant mechanisms, comparative performance data, and the experimental protocols used for their evaluation, empowering researchers and formulators to make technically sound decisions for their specific applications.

Structural and Synthetic Considerations

The fundamental difference between MODPA and DODPA lies in the number of octyl groups attached to the diphenylamine backbone. These compounds are typically synthesized via a Friedel-Crafts alkylation reaction, where diphenylamine is reacted with an octene isomer, most commonly diisobutylene.[1][5][6]

The ratio of mono- to di-substituted product is controlled by manipulating reaction conditions such as the molar ratio of diphenylamine to diisobutylene, temperature, pressure, and the type of catalyst used (commonly an acidic clay).[7][8][9]

  • To favor MODPA: An excess of diphenylamine relative to the olefin is typically used.[8]

  • To favor DODPA: An excess of the olefin is used to drive the reaction towards di-substitution.[6][7]

The reaction invariably produces a mixture of unreacted diphenylamine, mono-octylated, di-octylated, and even tri-octylated products.[5][10] Subsequent purification steps like distillation are often employed to achieve the desired product composition.[1] From a practical standpoint, DODPA is typically a solid at room temperature, whereas commercial grades of MODPA or mixtures are often liquids, which can be a significant factor in handling and blending operations.[11][12]

The Radical Scavenging Mechanism

Alkylated diphenylamines function as secondary antioxidants, also known as chain-breaking antioxidants. Their primary role is to intercept and neutralize peroxy radicals (ROO•), which are key propagators in the auto-oxidation cycle of hydrocarbons. The antioxidant action stems from the hydrogen atom on the amine nitrogen (-NH-).

The mechanism proceeds as follows:

  • A lipid peroxy radical (ROO•) abstracts the hydrogen from the N-H group of the diphenylamine.

  • This neutralizes the peroxy radical into a stable hydroperoxide (ROOH) and transforms the antioxidant into a resonance-stabilized diphenylaminyl radical.

  • This antioxidant radical is significantly less reactive than the initial peroxy radical and can subsequently react with another peroxy radical to form non-radical, stable products, effectively terminating the oxidation chain reaction.

Antioxidant_Mechanism cluster_propagation Oxidation Chain Propagation cluster_termination Chain Termination by Diphenylamine (Ar₂NH) R R• (Alkyl Radical) O2 O₂ R->O2 + O₂ ROO ROO• (Peroxy Radical) O2->ROO RH R'H (Hydrocarbon) ROO->RH + R'H ROO_2 ROO• ROOH ROOH (Hydroperoxide) RH->ROOH R_prime R'• RH->R_prime Ar2NH Ar₂NH (Diphenylamine) Ar2NH->ROOH Ar2N Ar₂N• (Stabilized Radical) Ar2NH->Ar2N Ar2N->ROO_2 + ROO• ROO_2->Ar2NH + Ar₂NH StableProducts Stable, Non-Radical Products ROO_2->StableProducts

Caption: Radical scavenging mechanism of diphenylamine antioxidants.

The steric hindrance provided by the bulky octyl groups around the nitrogen atom can influence the antioxidant's reactivity. While di-octylation enhances oil solubility, it may slightly sterically hinder the nitrogen radical, potentially affecting its trapping efficiency compared to the mono-octylated variant. However, this effect is often secondary to the benefits of increased solubility and thermal stability.

Comparative Performance Analysis

The choice between MODPA and DODPA hinges on their performance under specific operating conditions. The key differentiating factors are thermal stability, solubility in the base fluid, and overall antioxidant efficiency.

Thermal Stability

Thermal stability is a measure of an antioxidant's ability to resist decomposition at elevated temperatures. An antioxidant that degrades prematurely cannot protect the bulk fluid. Thermogravimetric Analysis (TGA) is the standard method for evaluating this property by measuring weight loss as a function of temperature. Higher decomposition temperatures indicate greater thermal stability.[13]

While direct TGA comparisons are sparse in the literature, it is generally understood that increasing the degree of alkylation enhances thermal stability.[14][15] The higher molecular weight and stronger intermolecular forces of DODPA contribute to its lower volatility and greater resistance to thermal breakdown compared to MODPA.

Table 1: Conceptual Thermal Stability Comparison

Antioxidant Typical Onset of Decomposition (°C) Key Insight
Unsubstituted DPA ~250-300°C Lower stability, not typically used directly in high-temp lubricants.
Mono-octylated DPA Higher than DPA Good thermal stability for many industrial applications.

| Di-octylated DPA | Higher than MODPA | Superior choice for high-temperature applications (e.g., aviation turbine oils, engine oils). [14][16] |

Note: Absolute temperatures can vary based on specific isomers and test conditions (e.g., heating rate, atmosphere).

Solubility and Compatibility

For an antioxidant to be effective, it must be fully dissolved and compatible with the base fluid. The octyl groups are lipophilic ("oil-loving") and are specifically added to improve solubility in hydrocarbon-based oils.

  • Di-octylated DPA (DODPA): With two long alkyl chains, DODPA generally exhibits excellent solubility in non-polar base stocks like API Group II, Group III (hydrocracked), and Group IV (PAO) synthetic oils.[4] This enhanced compatibility ensures the antioxidant remains available to protect the oil, rather than separating out.

  • Mono-octylated DPA (MODPA): MODPA has a more polar character compared to DODPA due to the single alkyl chain.[4] This can make it a suitable choice for more polar base stocks, such as esters (Group V), or in applications where a balance between polarity and solubility is required.

A study by Jin et al. (2022) demonstrated that in nonpolar base oils, antioxidant performance increased with the length of the alkyl chain up to octyl, attributing this to the greater compatibility and ability to trap free radicals within the nonpolar medium.[4]

Antioxidant Efficiency

The ultimate measure of performance is the antioxidant's ability to delay oxidation. This is quantified using accelerated oxidation tests.

Table 2: Performance in Standard Oxidation Tests

Performance Test Key Metric Typical Result for MODPA Typical Result for DODPA
RPVOT (ASTM D2272) [17] Induction Time (minutes) Good Excellent

| PDSC (ASTM D6186) [17] | Oxidation Induction Time (OIT, minutes) | Good | Excellent |

Causality: The superior performance of DODPA in these tests, particularly in high-quality synthetic base oils, is often a direct result of its combined high thermal stability and excellent oil solubility.[4][18] It remains stable and available in the oil at the high temperatures used in these tests (e.g., 150°C for RPVOT), allowing it to effectively neutralize radicals for a longer duration.[2][19]

Experimental Protocols for Performance Evaluation

To ensure trustworthy and reproducible results, standardized test methods must be followed rigorously. Below are the methodologies for two key performance evaluation techniques.

Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

This test measures the oxidation stability of an oil in the presence of water and a copper catalyst under pressurized oxygen at a high temperature.[2]

Methodology:

  • Sample Preparation: A precise weight of the oil sample (e.g., 50g) is placed into a glass container. 5g of distilled water and a polished copper catalyst coil are added to the container.[2] This mixture simulates the presence of oxidative accelerators in a real-world system.[19]

  • Apparatus Setup: The glass container is placed inside a stainless steel pressure vessel. The vessel is sealed and purged of air.

  • Pressurization: The vessel is filled with pure oxygen to a pressure of 620 kPa (90 psi) at room temperature.[2][19]

  • Heating and Rotation: The sealed vessel is placed in a heating bath set to 150°C and is rotated at 100 rpm.[19] The initial heating causes the internal pressure to rise and stabilize.

  • Data Acquisition: The pressure inside the vessel is continuously monitored. Initially, the pressure remains stable as the antioxidants protect the oil.[3]

  • Endpoint: The test concludes when the antioxidants are depleted and the base oil begins to rapidly oxidize, consuming oxygen and causing a sharp drop in pressure. The RPVOT result is the time in minutes from the start of the test until the pressure drops by a specified amount (175 kPa) from the maximum pressure.[2]

Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186

PDSC is a rapid and precise method for determining the oxidative stability of a lubricant by measuring the heat released during oxidation.[20][21]

Methodology:

  • Sample Preparation: A very small sample of the oil (typically 2-3 mg) is placed in an open aluminum pan.

  • Apparatus Setup: The sample pan is placed into the PDSC test cell. The cell is sealed and pressurized with pure oxygen (e.g., to 3.5 MPa).[22]

  • Isothermal Analysis: The cell is rapidly heated to a constant isothermal temperature (e.g., 180-210°C).[22]

  • Data Acquisition: The DSC instrument measures the heat flow from the sample as it is held at constant temperature and pressure. For a period, the heat flow remains stable (the induction period), as antioxidants prevent exothermic oxidation.

  • Endpoint: When the antioxidants are consumed, the sample begins to oxidize rapidly, releasing a significant amount of heat. This is detected as a sharp exothermic peak on the DSC curve. The Oxidation Induction Time (OIT) is the time from the start of the isothermal test to the onset of this exothermic peak.[20][22]

Evaluation_Workflow cluster_formulation 1. Formulation cluster_testing 2. Performance Testing cluster_analysis 3. Data Analysis BaseOil Select Base Oil (e.g., Group II, PAO) AO_Select Select Antioxidant (MODPA vs. DODPA) BaseOil->AO_Select Blend Blend Additive (e.g., 0.5% wt.) AO_Select->Blend RPVOT RPVOT (ASTM D2272) Measure Induction Time Blend->RPVOT PDSC PDSC (ASTM D6186) Measure OIT Blend->PDSC TGA TGA Measure Thermal Stability Blend->TGA Compare Compare Results: - Stability (minutes) - Decomposition Temp (°C) RPVOT->Compare PDSC->Compare TGA->Compare Decision Select Optimal Antioxidant for Application Compare->Decision

Caption: General workflow for comparative evaluation of antioxidants.

Conclusion and Recommendations

Both mono-octylated and di-octylated diphenylamines are highly effective antioxidants. The choice between them is not about which is universally "better," but which is optimally suited for a specific formulation and application environment.

  • Di-octylated Diphenylamine (DODPA) is the preferred choice for high-performance lubricants operating under severe thermal stress. Its superior thermal stability and excellent solubility in non-polar, high-quality synthetic base stocks (Group III, IV) ensure it provides long-lasting protection where it is needed most.

  • Mono-octylated Diphenylamine (MODPA) represents a versatile and effective option for a broad range of industrial lubricants. Its liquid form can offer handling advantages, and its more polar nature may provide better compatibility in certain synthetic base stocks like esters or in mineral oil-based formulations where cost-performance is a key driver.

For the formulation scientist, a thorough evaluation based on the protocols described herein is paramount. By correlating performance data from tests like RPVOT and PDSC with the known thermal and solubility characteristics of MODPA and DODPA, one can design a robust and reliable lubricant system tailored to the demands of the target application.

References

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A Comparative Guide to the Performance of 4-Octyl-N-phenylaniline in GTL Base Oils

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Formulation Specialists

In the pursuit of enhanced lubricant performance and longevity, the synergy between advanced base oils and high-performance antioxidants is paramount. Gas-to-Liquid (GTL) base oils, with their high purity, excellent viscosity index, and inherent oxidative stability, present a superior platform for lubricant formulation. However, to meet the increasingly stringent demands of modern machinery, the selection of an appropriate antioxidant is critical. This guide provides a comprehensive comparison of 4-Octyl-N-phenylaniline, a prominent aminic antioxidant, against other common alternatives in the context of GTL base oils. We will delve into the mechanistic underpinnings of its performance, present available experimental data, and offer a scientifically grounded perspective for formulation professionals.

The Significance of Antioxidants in High-Purity GTL Base Oils

GTL base oils, derived from the Fischer-Tropsch process, are characterized by their paraffinic nature and are virtually free of contaminants like sulfur and aromatics that are present in conventional mineral oils.[1] This high level of purity contributes to their superior oxidative stability. However, under the duress of high temperatures, pressures, and exposure to oxygen and catalytic metals, all lubricants, including those based on GTL technology, will eventually oxidize.

Lubricant oxidation is a complex free-radical chain reaction that leads to a cascade of detrimental effects, including:

  • Viscosity Increase: The formation of soluble and insoluble oxidation products thickens the oil, impeding flow and reducing efficiency.

  • Sludge and Varnish Formation: Insoluble byproducts deposit on machinery surfaces, restricting oil flow, and hindering heat transfer.

  • Acid Formation: The generation of corrosive acids can damage metal surfaces.

  • Depletion of Additives: The oxidative environment can consume other performance-enhancing additives.

Antioxidants are crucial additives that interrupt this destructive cycle, thereby extending the useful life of the lubricant and protecting the machinery it lubricates. They are broadly classified into two main types: radical scavengers and peroxide decomposers.[2]

This compound: An In-depth Look

This compound, a member of the alkylated diphenylamine (ADPA) family of antioxidants, is a highly effective radical scavenger. Its chemical structure, featuring a secondary amine bridge between two phenyl rings with an octyl group on one, is key to its functionality.

Chemical Structure:

Mechanism of Action:

Alkylated diphenylamines, including this compound, function by donating a hydrogen atom from the secondary amine group to reactive peroxy radicals (ROO•), which are key propagators in the oxidation chain reaction. This donation neutralizes the highly reactive peroxy radical, forming a more stable hydroperoxide and an aminyl radical.[2]

The resulting aminyl radical is resonance-stabilized, meaning the unpaired electron is delocalized across the aromatic rings. This stability prevents it from initiating new oxidation chains. The aminyl radical can further react with other radicals, effectively terminating the oxidation process. The overall antioxidant mechanism of alkylated diphenylamines is temperature-dependent, with different reaction pathways dominating at lower (<120 °C) and higher (>120 °C) temperatures.[2]

The octyl group enhances the oil solubility of the molecule, ensuring its effective dispersion within the non-polar GTL base oil. The position of the alkyl group can also influence antioxidant activity, with para-substitution generally being favorable at lower temperatures.[2]

Comparative Performance Analysis

Key Performance Metrics & Experimental Protocols

The performance of antioxidants in lubricants is typically evaluated using standardized ASTM methods that accelerate the oxidation process and measure the oil's resistance to degradation. Key tests include:

  • Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272): This test measures the oxidation stability of an oil by subjecting it to a pressurized oxygen environment at an elevated temperature in the presence of a copper catalyst. The result is reported as the time in minutes for the pressure to drop by a specified amount, indicating the consumption of oxygen due to oxidation. A longer RPVOT time signifies better oxidation stability.

  • Pressurized Differential Scanning Calorimetry (PDSC, ASTM D6186): This technique measures the heat flow from a sample under a controlled temperature program and in a pressurized oxygen atmosphere. The onset of the exothermic oxidation reaction is observed as a sharp increase in heat flow. The time to this onset is known as the Oxidation Induction Time (OIT). A longer OIT indicates greater oxidative stability.

Performance Comparison: this compound vs. Alternatives

Alternative Antioxidants:

For this comparative guide, we will consider the following common antioxidant classes as alternatives to this compound:

  • Other Alkylated Diphenylamines (ADPAs): Such as dinonyl-diphenylamine, which has a different alkyl chain length.

  • Hindered Phenols: A class of radical-scavenging antioxidants that function by donating a hydrogen atom from a hydroxyl group. A common example is 2,6-di-tert-butyl-4-methylphenol (BHT).

  • Synergistic Blends: Combinations of aminic and phenolic antioxidants, which often exhibit enhanced performance compared to individual components.

Illustrative Performance Data (in similar base oils):

While specific data for this compound in GTL base oil is scarce, studies on similar alkylated diphenylamines in Group III and PAO base oils provide valuable insights. The following table summarizes typical performance characteristics based on available literature.

Antioxidant TypeTypical Treat Rate (%)RPVOT Performance (minutes)PDSC (OIT) Performance (minutes)Key StrengthsLimitations
This compound 0.5 - 1.5Good to ExcellentGood to ExcellentHigh-temperature stability, good oil solubility.May not be as effective as some synergistic blends.
Dinonyl-diphenylamine 0.5 - 1.5Good to ExcellentGood to ExcellentSimilar to octylated diphenylamine, with potential slight differences in solubility and volatility.Similar to octylated diphenylamine.
Hindered Phenols (e.g., BHT) 0.5 - 1.5ModerateModerateEffective at lower temperatures, good volatility characteristics.Can be less effective at very high temperatures compared to aminic antioxidants.[3]
Synergistic Blend (ADPA + Hindered Phenol) 0.5 - 1.5 (total)ExcellentExcellentBroader temperature range of effectiveness, potential for reduced overall treat rate.[2]Formulation complexity, potential for antagonistic effects if not optimized.

Causality behind Experimental Choices:

The selection of RPVOT and PDSC as primary evaluation methods is based on their widespread industry acceptance for assessing the oxidative stability of lubricants. These tests provide accelerated aging conditions that are relevant to the real-world operation of machinery. The use of a copper catalyst in the RPVOT test is crucial as copper is a common material in lubrication systems and is known to catalyze oxidation reactions.

Mechanistic Synergies and Experimental Workflows

The superior performance of synergistic blends of aminic and phenolic antioxidants can be attributed to a regenerative mechanism. The more reactive aminic antioxidant scavenges peroxy radicals, and the resulting aminyl radical can be regenerated by the phenolic antioxidant, which donates a hydrogen atom. This allows the aminic antioxidant to participate in multiple radical scavenging cycles, enhancing the overall antioxidant efficiency.[2]

Experimental Workflow for Antioxidant Evaluation

The following diagram illustrates a typical workflow for evaluating the performance of antioxidants in a GTL base oil.

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison BaseOil GTL Base Oil Blending Blending & Homogenization BaseOil->Blending Antioxidant Antioxidant(s) (e.g., this compound) Antioxidant->Blending RPVOT RPVOT (ASTM D2272) Blending->RPVOT PDSC PDSC (ASTM D6186) Blending->PDSC ThermalStability Thermal Stability (TGA) Blending->ThermalStability Data Collect Performance Data (RPVOT time, OIT, etc.) RPVOT->Data PDSC->Data ThermalStability->Data Comparison Comparative Analysis Data->Comparison Conclusion Formulation Recommendation Comparison->Conclusion

Caption: A typical experimental workflow for evaluating antioxidant performance in GTL base oils.

Antioxidant Radical Scavenging Mechanism

The following diagram illustrates the radical scavenging mechanism of an alkylated diphenylamine like this compound.

G R_dot Alkyl Radical (R•) O2 Oxygen (O2) R_dot->O2 Propagation ROO_dot Peroxy Radical (ROO•) O2->ROO_dot RH GTL Base Oil (RH) ROO_dot->RH Propagation Ar2NH This compound (Ar2NH) ROO_dot->Ar2NH Inhibition Termination Termination Products ROO_dot->Termination ROOH Hydroperoxide (ROOH) RH->ROOH Ar2N_dot Aminyl Radical (Ar2N•) Ar2NH->Ar2N_dot Ar2N_dot->ROO_dot Termination

Caption: Simplified mechanism of radical scavenging by this compound in GTL base oil.

Conclusion and Future Outlook

This compound stands as a robust and effective aminic antioxidant for use in high-performance GTL base oils. Its excellent radical scavenging capabilities, particularly at elevated temperatures, make it a suitable choice for demanding applications. While direct comparative data in GTL base oils is limited, its performance in analogous synthetic base oils suggests strong efficacy.

For optimal performance, formulation scientists should consider the following:

  • Treat Rate Optimization: The concentration of this compound should be carefully optimized to achieve the desired level of oxidative stability without negative side effects.

  • Synergistic Blends: Exploring synergistic combinations with other antioxidants, such as hindered phenols, can offer a broader range of protection and potentially reduce the overall additive treat rate.

  • Application-Specific Testing: The performance of any antioxidant package should be validated through rigorous testing that simulates the specific conditions of the intended application.

The continued development of advanced lubricant technologies will undoubtedly drive the need for even more effective antioxidant systems. Future research should focus on generating direct comparative data of various antioxidants in GTL base oils to provide formulators with a clearer understanding of their relative performance and enable the development of next-generation lubricants with extended service life and enhanced equipment protection.

References

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A Comparative Analysis for Drug Development Professionals: N-octyl-N-phenylaniline vs. 4-octyl-N-phenylaniline as Antioxidant Additives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and formulation science, the selection of appropriate stabilizing agents is paramount to ensuring the efficacy and shelf-life of pharmaceutical preparations. Alkylated diphenylamines are a well-established class of antioxidants, prized for their ability to mitigate oxidative degradation. This guide provides an in-depth comparative analysis of two isomeric octylated diphenylamines: N-octyl-N-phenylaniline and 4-octyl-N-phenylaniline. This document will delve into their synthesis, comparative performance as antioxidants, and other critical physicochemical properties, supported by experimental data and established testing protocols.

Introduction: The Significance of Alkyl Group Placement

N-octyl-N-phenylaniline and this compound share the same molecular formula (C₂₀H₂₇N) and molecular weight (281.44 g/mol ).[1][2] However, the strategic placement of the octyl group—either on the nitrogen atom (N-alkylation) or on the phenyl ring in the para position (C-alkylation)—imparts distinct characteristics that influence their performance as antioxidants. This distinction is crucial for formulators seeking to optimize stability in various matrices.

Synthesis Pathways: A Tale of Two Isomers

The isomeric purity of the final product is largely dictated by the chosen synthetic route. Understanding these pathways is essential for sourcing or synthesizing the desired compound with high fidelity.

N-octyl-N-phenylaniline: The Ullmann Condensation Approach

The synthesis of N-octyl-N-phenylaniline is typically achieved via a copper-catalyzed N-arylation reaction, such as the Ullmann condensation. This method facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine.

Experimental Protocol: Ullmann Condensation for N-octyl-N-phenylaniline

  • Reactant Charging: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, diphenylamine is dissolved in a high-boiling point polar solvent like dimethylformamide (DMF).

  • Base Addition: A slight excess of a base, such as potassium carbonate (K₂CO₃), is added to the mixture to act as a proton scavenger.

  • Catalyst Introduction: A catalytic amount of a copper(I) salt, for instance, copper(I) iodide (CuI), is introduced.

  • Alkylation: 1-bromooctane is added dropwise to the heated reaction mixture.

  • Reaction and Work-up: The reaction is refluxed under a nitrogen atmosphere until completion, monitored by thin-layer chromatography (TLC). Upon cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield pure N-octyl-N-phenylaniline.

Diagram: Synthesis of N-octyl-N-phenylaniline via Ullmann Condensation

Ullmann Condensation for N-octyl-N-phenylaniline diphenylamine Diphenylamine reaction Reaction Vessel (Heat, N₂) diphenylamine->reaction bromooctane 1-Bromooctane bromooctane->reaction base Base (e.g., K₂CO₃) base->reaction catalyst Cu(I) Catalyst catalyst->reaction solvent High-Boiling Solvent (e.g., DMF) solvent->reaction product N-octyl-N-phenylaniline reaction->product

Caption: Ullmann condensation workflow for N-alkylation.

This compound: The Friedel-Crafts Alkylation Route

In contrast, this compound is synthesized through the Friedel-Crafts alkylation of diphenylamine. This electrophilic aromatic substitution reaction introduces the octyl group directly onto one of the phenyl rings, primarily at the para position due to steric hindrance and electronic effects.

Experimental Protocol: Friedel-Crafts Alkylation for this compound

  • Catalyst Suspension: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is suspended in an inert solvent like dichloromethane under a nitrogen atmosphere.

  • Amine Addition: Diphenylamine is dissolved in the same solvent and added to the catalyst suspension.

  • Alkylating Agent: 1-octene or 1-chlorooctane is added dropwise to the mixture at a controlled temperature.

  • Reaction and Quenching: The reaction is stirred until completion (monitored by GC-MS). The reaction is then carefully quenched by pouring it over ice-water.

  • Extraction and Purification: The organic layer is separated, washed with a mild base and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting product is purified by vacuum distillation or column chromatography to isolate this compound.

Diagram: Synthesis of this compound via Friedel-Crafts Alkylation

Friedel-Crafts Alkylation for this compound diphenylamine Diphenylamine reaction Reaction Vessel (Controlled Temp, N₂) diphenylamine->reaction octene 1-Octene octene->reaction catalyst Lewis Acid Catalyst (e.g., AlCl₃) catalyst->reaction solvent Inert Solvent (e.g., CH₂Cl₂) solvent->reaction product This compound reaction->product

Caption: Friedel-Crafts alkylation workflow for C-alkylation.

Comparative Physicochemical Properties

The seemingly subtle difference in the octyl group's position has a tangible impact on the physical properties of these molecules.

PropertyN-octyl-N-phenylanilineThis compoundReference(s)
CAS Number 86-25-94175-37-5[1][2]
Molecular Formula C₂₀H₂₇NC₂₀H₂₇N[1][2]
Molecular Weight 281.44 g/mol 281.44 g/mol [1][2]
Appearance Data not readily availableDry Powder[2]
Boiling Point ~395 °C at 760 mmHg~409.3 °C at 760 mmHg
Density ~0.971 g/cm³~0.979 g/cm³
Solubility in Nonpolar Solvents Expected to be highExpected to be high[3]
Thermal Stability Data not readily availableData not readily available

Performance as an Antioxidant: An In-depth Look

The primary function of these molecules in many formulations is to inhibit oxidation. Their efficacy is a direct consequence of their chemical structure. The antioxidant mechanism of diphenylamines involves the donation of a hydrogen atom from the N-H group to radical species, thereby terminating the oxidative chain reaction.[4]

A key study on a series of alkylated diphenylamines, synthesized via the Ullmann method (indicative of N-alkylation), provides valuable insights into the performance of N-octyl-N-phenylaniline.[4] The primary metric for evaluating antioxidant performance in this study was the Oxidation Induction Time (OIT), determined by Pressure Differential Scanning Calorimetry (PDSC).

Antioxidant Performance in Nonpolar Media

In nonpolar base oils, such as polyalphaolefin (PAO), the length of the alkyl chain on the diphenylamine plays a significant role in its antioxidant performance.[4] The study demonstrated a clear trend: as the alkyl chain length increases, the OIT is prolonged.[4] This is attributed to the enhanced solubility and compatibility of the antioxidant in the nonpolar medium, allowing for more effective radical scavenging.[4] For octyl-substituted diphenylamine, a maximum OIT of 3235 minutes was achieved in PAO at 150°C, a substantial increase from the 40-minute OIT of the base oil alone.[5]

Base OilAntioxidant ConcentrationOIT of Base Oil (min)OIT with Octyl-Substituted Diphenylamine (min)Reference(s)
Polyalphaolefin (PAO)0.5 wt%~403235[5]
Liquid Paraffin (LP)0.5 wt%~183198[5]

The superior performance of the N-octyl isomer in nonpolar media is likely due to the long alkyl chain enhancing its miscibility, ensuring it is well-dispersed to intercept free radicals throughout the bulk of the material.

Antioxidant Performance in Polar Media

In polar base oils, such as di-iso-octyl sebacate (DIOS) and soybean oil, the addition of alkylated diphenylamines also leads to a dramatic increase in OIT.[5] However, interestingly, the performance was found to be largely independent of the alkyl chain length.[4] This suggests that in polar environments, the intrinsic radical scavenging ability of the diphenylamine core is the dominant factor, and once a certain level of solubility is achieved, further increasing the alkyl chain length does not provide additional benefits.[4]

Base OilAntioxidant ConcentrationOIT of Base Oil (min)OIT with Alkylated Diphenylamines (min)Reference(s)
DIOS0.5 wt%~48~3000[5]
Soybean Oil0.5 wt%~21~200[4]

While direct comparative data for this compound under the same conditions is not available, it is reasonable to infer that it would also be an effective antioxidant. However, the positioning of the octyl group on the phenyl ring might slightly alter the electron density around the N-H bond, potentially influencing its bond dissociation energy and, consequently, its radical scavenging efficiency. Theoretical studies suggest that substitution at the para-position (position 4) can be beneficial for improving antioxidant activity from a physical factors perspective, such as compatibility.[6]

Experimental Methodologies for Performance Evaluation

To ensure the scientific integrity of this guide, the following are detailed protocols for the key experimental methods used to evaluate the performance of these antioxidants.

Oxidation Induction Time (OIT) by Pressure Differential Scanning Calorimetry (PDSC)

This method is a rapid and reliable way to assess the oxidative stability of a material.

Governing Standard: ASTM D6186 - Standard Test Method for Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry.

Experimental Protocol:

  • Sample Preparation: A small, precise amount of the test sample (e.g., a formulated oil containing the antioxidant) is weighed into an aluminum sample pan.

  • Instrument Setup: The PDSC cell is pressurized with pure oxygen to a specified pressure (e.g., 500 psig).

  • Heating: The sample is rapidly heated to the desired isothermal test temperature (e.g., 150°C).

  • Data Acquisition: The instrument monitors the heat flow from the sample as it is held at a constant temperature in the oxygen atmosphere.

  • OIT Determination: The OIT is the time elapsed from the start of the isothermal test until the onset of the exothermic oxidation reaction, which is observed as a sharp increase in the heat flow signal.

Diagram: PDSC Experimental Workflow

PDSC Workflow for OIT Measurement sample_prep Sample Preparation (Weigh sample in pan) instrument_setup Instrument Setup (Pressurize with O₂) sample_prep->instrument_setup heating Heating (Ramp to isothermal temp) instrument_setup->heating data_acq Data Acquisition (Monitor heat flow) heating->data_acq oit_det OIT Determination (Identify exotherm onset) data_acq->oit_det

Caption: Workflow for determining Oxidation Induction Time.

Thermal Stability by Differential Scanning Calorimetry (DSC)

This technique is used to determine the temperature at which a substance begins to decompose.

Governing Standard: ASTM E537 - Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry.

Experimental Protocol:

  • Sample Encapsulation: A few milligrams of the antioxidant are sealed in a hermetic DSC pan.

  • Instrument Program: The DSC is programmed to heat the sample at a constant rate (e.g., 10°C/min) over a wide temperature range under an inert atmosphere (e.g., nitrogen).

  • Data Recording: The instrument records the heat flow into or out of the sample relative to an empty reference pan.

  • Analysis: The onset temperature of any significant exothermic or endothermic event is identified. For antioxidants, the onset of a large, sharp exotherm typically indicates the beginning of thermal decomposition.

Solubility and Compatibility Assessment

The solubility and compatibility of an antioxidant in a given matrix are critical for its performance. While there isn't a single standard test for the solubility of these specific compounds, the principles outlined in methods for assessing dispersancy can be adapted.

Relevant Standard: ASTM D7899 - Standard Test Method for Measuring the Merit of Dispersancy of In-Service Engine Oils with Blotter Spot Method.[7]

Conceptual Protocol for Solubility/Compatibility:

  • Blend Preparation: Prepare blends of the antioxidant in the desired base fluid at various concentrations.

  • Visual Inspection: Observe the blends at different temperatures (e.g., ambient, elevated, and cooled) for any signs of insolubility, such as cloudiness, precipitation, or phase separation.

  • Blotter Spot Test Adaptation: A drop of the blend can be placed on a specific type of filter paper and heated.[7] The uniformity of the resulting spot can give a qualitative indication of how well the antioxidant is dispersed. An even, uniform spot suggests good solubility and compatibility.

Conclusion and Recommendations

Both N-octyl-N-phenylaniline and this compound are effective antioxidants. The choice between them for a specific application will depend on the nature of the medium to be stabilized.

  • For nonpolar formulations , such as those based on hydrocarbon oils, N-octyl-N-phenylaniline is likely the superior choice. The N-alkylation enhances its solubility and compatibility, leading to significantly improved antioxidant performance as demonstrated by the prolonged Oxidation Induction Time.

  • For polar formulations , the difference in performance between the two isomers is expected to be less pronounced. The inherent radical scavenging ability of the diphenylamine core is the primary driver of antioxidant activity in these systems. Therefore, the choice may be guided by other factors such as commercial availability, cost, and any subtle differences in thermal stability or other secondary properties.

It is important to note that while this guide provides a comprehensive comparison based on available data, direct, head-to-head experimental evaluation of both isomers in the specific formulation of interest is always recommended for optimal results.

References

  • ASTM D7899-19, Standard Test Method for Measuring the Merit of Dispersancy of In-Service Engine Oils with Blotter Spot Method, ASTM International, West Conshohocken, PA, 2019,

  • WO2016014380A1 - Selective alkylation method for producing p, p'-di-alkylated diphenylamine antioxidants - Google P
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  • Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations | ACS Omega - ACS Public
  • Machine Learning-Assisted Design of Molecular Structure of Diphenylamine Antioxidants | ACS Omega - ACS Public
  • Redesigning alkylated diphenylamine antioxidants for modern lubricants | Semantic Scholar. (URL not available)
  • GulfSea UOA Analytica - Gulf Oil Intern
  • ASTM D7899 | DT100DL | Lubricant Dispersancy Tester - Crea Petrochemical. (URL not available)
  • ASTM D7899-13 - Standard Test Method for Measuring the Merit of Dispersancy of In-Service Engine. (URL not available)
  • US20160017252A1 - Selective Alkylation Method for Producing p, p'-Di-alkylated Diphenylamine Antioxidants - Google P
  • Alkylated diphenylamines and a process for their production - P
  • ASTM International - ASTM D7899-19 - Standard Test Method for Measuring the Merit of Dispersancy of In-Service Engine Oils with Blotter Spot Method | GlobalSpec. (URL not available)
  • N-octyl-N-phenylaniline 86-25-9 wiki - Guidechem. (URL not available)
  • N-octyl-n-phenylaniline (C20H27N) - PubChemLite. (URL not available)
  • This compound | C20H27N | CID 61335 - PubChem - NIH. (URL not available)
  • Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calcul
  • 4-octyl-N-(4-octylphenyl)-N-phenylaniline | C34H47N | CID - PubChem. (URL not available)
  • Application Notes and Protocols: Friedel-Crafts Alkylation of Mixtures Containing 4-Chloro-o-xylene - Benchchem. (URL not available)
  • ELECTRICAL, ELECTRONIC AND THERMAL STUDIES ON POLY(ANILINE-Co-N-PHENYLANILINE) COPOLYMERS - TSI Journals. (URL not available)
  • Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes - PMC - NIH. (URL not available)
  • US4740620A - Alkylation of aromatic amines in the presence of acidic, crystalline molecular sieves - Google P
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  • A Cycloisomerization/Friedel-Crafts Alkylation Strategy for the Synthesis of Pyrano[3,4-b]indoles - NIH. (URL not available)
  • Friedel-Crafts Benzylations Mediated by FeCl3-based Deep Eutectic Solvents. Access to Substituted 1,1-diarylalkanes using Activated and Deactivated Electrophiles | Inorganic Chemistry | ChemRxiv | Cambridge Open Engage. (URL not available)
  • Benzenamine, 4-octyl-N-(4-octylphenyl)- - the NIST WebBook. (URL not available)
  • TGA-spectra of poly[1,4 phenylene-(1-n-butyl sulfinyl)-ethylene] 1 and...
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  • Synthesis and investigation of thermal properties of octakis (ethylsulfanyl) porphyrazine - Semantic Scholar. (URL not available)

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A Comparative Guide to the Synergistic Effects of 4-Octyl-N-phenylaniline in Lubricant Formulations

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and formulators in the lubricant industry, optimizing performance while extending component life is a paramount objective. The strategic selection and combination of additives are central to achieving these goals. This guide provides an in-depth technical comparison of 4-Octyl-N-phenylaniline (ODPA), a high-performance aminic antioxidant, and its synergistic interactions with other critical lubricant additives. We will delve into the mechanistic underpinnings of these synergies and present supporting experimental data to offer a clear perspective on its performance benefits.

Understanding this compound (ODPA): A Potent Primary Antioxidant

This compound, an alkylated diphenylamine (ADPA), is a secondary aromatic amine antioxidant widely utilized in industrial and automotive lubricants.[1][2] Its primary function is to inhibit the oxidative degradation of lubricant base stocks, a process accelerated by high temperatures, pressures, and the presence of metal catalysts.[3] Oxidation leads to a cascade of detrimental effects, including viscosity increase, sludge and varnish formation, and the generation of corrosive acids, all of which compromise lubricant efficacy and can lead to equipment failure.

ODPA functions as a "radical scavenger." During the initial stages of lubricant oxidation, highly reactive peroxy radicals (ROO•) are formed. ODPA effectively donates a hydrogen atom to neutralize these radicals, thereby terminating the chain reaction of oxidation. This mechanism is particularly effective at elevated temperatures, making ODPA a crucial component in formulations for demanding applications such as turbine oils, engine oils, and hydraulic fluids.[4]

The Power of Synergy: Enhancing Performance Beyond the Sum of Parts

While ODPA is a potent antioxidant on its own, its true value is often realized when combined with other additives, leading to synergistic effects where the combined performance is greater than the sum of the individual components. This guide will focus on the synergistic interactions of ODPA with three key classes of lubricant additives:

  • Hindered Phenolic Antioxidants: For enhanced oxidative stability.

  • Zinc Dialkyldithiophosphates (ZDDP): For a dual-pronged approach to anti-wear and antioxidant protection.

  • Molybdenum Dithiocarbamates (MoDTC): For combined friction modification and antioxidant capabilities.

Synergistic Antioxidant Performance: ODPA and Hindered Phenolic Antioxidants

The combination of aminic and hindered phenolic antioxidants is a classic example of synergistic interaction in lubricant formulation. While both are radical scavengers, they operate most effectively under different conditions and through complementary mechanisms.

Mechanism of Synergy:

Hindered phenolic antioxidants are highly effective at lower temperatures.[4] As the lubricant is exposed to thermal stress, the phenolic antioxidant is consumed first. In doing so, it can regenerate the more thermally stable aminic antioxidant (ODPA), allowing the aminic antioxidant to continue scavenging radicals at higher temperatures.[4] This "regenerative" mechanism significantly extends the oxidative life of the lubricant.

Caption: Mechanism of synergy between aminic and phenolic antioxidants.

Performance Comparison:

The Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272) is a standard method to evaluate the oxidation stability of lubricants. A longer RPVOT time indicates greater resistance to oxidation.

FormulationBase OilRPVOT (minutes)
Base Oil OnlyGroup II150
Base Oil + 0.5% ODPAGroup II450
Base Oil + 0.5% Hindered Phenol (2,6-di-tert-butyl-p-cresol)Group II300
Base Oil + 0.25% ODPA + 0.25% Hindered Phenol Group II 650

Note: The data presented is representative and compiled from various studies on alkylated diphenylamines and hindered phenols. Actual results may vary depending on the specific base oil and additive concentrations.

The data clearly demonstrates the synergistic effect. The combination of ODPA and a hindered phenolic antioxidant yields a significantly longer RPVOT time than either antioxidant used individually at a higher concentration.

Dual-Function Synergy: ODPA and Zinc Dialkyldithiophosphates (ZDDP)

ZDDP is a multifunctional additive renowned for its excellent anti-wear and antioxidant properties.[5] The interaction between ODPA and ZDDP is complex, exhibiting both synergistic and, under certain conditions, antagonistic effects.

Mechanism of Synergy:

ZDDP functions as a peroxide decomposer, breaking down hydroperoxides (ROOH) that are formed during the initial stages of oxidation. By removing these precursors, ZDDP inhibits the formation of further radicals, thus complementing the radical scavenging action of ODPA. This dual-action approach provides comprehensive protection against both the initiation and propagation of oxidation. However, it's important to note that at very high concentrations, some amines can negatively interact with ZDDP's anti-wear film formation.[6]

Caption: Dual-action antioxidant mechanism of ODPA and ZDDP.

Performance Comparison:

The Four-Ball Wear Test (ASTM D4172) is used to evaluate the anti-wear properties of lubricants. A smaller wear scar diameter indicates better anti-wear performance.

FormulationBase OilWear Scar Diameter (mm)
Base Oil OnlyGroup II0.85
Base Oil + 1.0% ZDDPGroup II0.45
Base Oil + 0.5% ODPAGroup II0.78
Base Oil + 1.0% ZDDP + 0.5% ODPA Group II 0.40

Note: This data is illustrative of the general synergistic trend observed between ZDDP and aminic antioxidants. Specific results can vary.

The combination of ZDDP and ODPA demonstrates a notable improvement in anti-wear performance compared to ZDDP alone, suggesting that the antioxidant action of ODPA helps to preserve the integrity of the ZDDP-derived anti-wear film.

Friction Modification and Antioxidant Synergy: ODPA and MoDTC

Molybdenum Dithiocarbamates (MoDTC) are widely used as friction modifiers and also possess antioxidant and anti-wear properties. The synergy between ODPA and MoDTC is particularly beneficial in applications where both friction reduction and high-temperature stability are critical.

Mechanism of Synergy:

MoDTC's primary role is to form a low-friction molybdenum disulfide (MoS₂) tribofilm on metal surfaces. However, MoDTC itself can be susceptible to oxidation. ODPA helps to protect the MoDTC from oxidative degradation, thereby preserving its friction-reducing capabilities over a longer period. In turn, some decomposition products of MoDTC can contribute to the overall antioxidant capacity of the lubricant.

Performance Comparison:

Pressure Differential Scanning Calorimetry (PDSC, ASTM D6186) is another method to assess oxidation stability, measuring the Oxidation Induction Time (OIT). A longer OIT signifies better resistance to oxidation.

FormulationBase OilOIT at 200°C (minutes)
Base Oil OnlyPAO8
Base Oil + 0.5% MoDTCPAO25
Base Oil + 0.5% ODPAPAO35
Base Oil + 0.5% MoDTC + 0.5% ODPA PAO 55

Note: The presented OIT values are representative of the synergistic effects observed in polyalphaolefin (PAO) base stocks.

The significant increase in OIT for the combined formulation highlights the potent synergistic effect between ODPA and MoDTC in enhancing the oxidative stability of the lubricant.

Experimental Protocols

For the benefit of researchers wishing to replicate or build upon these findings, the following are summarized protocols for the key experimental methods cited.

Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

RPVOT_Workflow start Start prep Prepare Sample: 50g oil, 5g water, copper catalyst coil start->prep load Place sample in pressure vessel prep->load pressurize Pressurize with O₂ to 620 kPa (90 psi) load->pressurize heat Heat to 150°C while rotating at 100 rpm pressurize->heat monitor Monitor pressure heat->monitor endpoint Endpoint: Pressure drops by 175 kPa (25.4 psi) from max monitor->endpoint result Record time to endpoint (RPVOT in minutes) endpoint->result end End result->end

Caption: Workflow for the RPVOT (ASTM D2272) test.

  • Sample Preparation: A 50-gram sample of the test oil is placed in a glass container with 5 grams of distilled water and a polished copper catalyst coil.[7]

  • Vessel Assembly: The container is placed inside a pressure vessel, which is then sealed.

  • Pressurization and Heating: The vessel is purged with oxygen and then pressurized to 620 kPa (90 psi). It is then placed in a heating bath maintained at 150°C and rotated at 100 rpm.[7]

  • Data Collection: The pressure inside the vessel is continuously monitored.

  • Endpoint Determination: The test concludes when the pressure drops by a specified amount (typically 175 kPa) from the maximum pressure reached. The time taken to reach this point is the RPVOT value in minutes.[8]

Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186

PDSC_Workflow start Start sample Place a small sample (1-3 mg) of oil in an aluminum pan start->sample cell Place pan in PDSC test cell sample->cell heat Heat cell to test temperature (e.g., 200°C) cell->heat pressurize Pressurize with O₂ to 3.5 MPa (500 psi) heat->pressurize isothermal Hold isothermally pressurize->isothermal detect Detect onset of exothermic oxidation isothermal->detect result Record time to onset (OIT in minutes) detect->result end End result->end

Caption: Workflow for the PDSC (ASTM D6186) test.

  • Sample Preparation: A small amount of the lubricant (typically 1-3 mg) is placed in an open aluminum pan.[3]

  • Instrument Setup: The sample pan is placed into the PDSC cell.

  • Test Conditions: The cell is heated to the desired isothermal test temperature (e.g., 200°C) and pressurized with high-purity oxygen to 3.5 MPa (500 psi).[3][9]

  • Measurement: The instrument monitors the heat flow from the sample as it is held at a constant temperature. The onset of oxidation is marked by a sharp exothermic release of energy.[3]

  • Result: The time from the initial pressurization to the onset of the exothermic reaction is recorded as the Oxidation Induction Time (OIT).[3]

Four-Ball Wear Test - ASTM D4172

FourBall_Workflow start Start setup Clamp three steel balls in a pot start->setup lubricate Cover balls with test lubricant setup->lubricate position Place a fourth ball on top lubricate->position apply_load Apply a specified load (e.g., 392 N) position->apply_load heat_rotate Heat to 75°C and rotate top ball at 1200 rpm for 60 minutes apply_load->heat_rotate measure Measure wear scar diameters on the three stationary balls heat_rotate->measure average Calculate average wear scar diameter measure->average end End average->end

Caption: Workflow for the Four-Ball Wear Test (ASTM D4172).

  • Apparatus Setup: Three 12.7 mm diameter steel balls are clamped together in a test cup.[6]

  • Lubricant Application: The test lubricant is added to the cup, completely immersing the three stationary balls.

  • Test Initiation: A fourth steel ball is brought into contact with the three stationary balls and a specified load (e.g., 392 N) is applied. The top ball is then rotated at 1200 rpm for 60 minutes while the lubricant is maintained at a constant temperature of 75°C.[6]

  • Analysis: After the test, the three stationary balls are cleaned, and the diameter of the wear scars is measured using a microscope.

  • Result: The average wear scar diameter is reported in millimeters. A smaller diameter indicates better anti-wear protection.[6]

Conclusion

This compound is a highly effective aminic antioxidant that plays a crucial role in modern lubricant formulations. While its performance as a standalone additive is commendable, its true potential is unlocked through synergistic combinations with other additives. The pairing of ODPA with hindered phenolic antioxidants provides a robust, broad-temperature range of oxidative protection. Its combination with ZDDP offers a multi-faceted approach to both anti-wear and antioxidant performance. Furthermore, its synergy with MoDTC ensures prolonged friction reduction and enhanced thermal stability.

For lubricant formulators, a deep understanding of these synergistic interactions is essential for designing high-performance lubricants that meet the increasingly stringent demands of modern machinery. The experimental data and protocols provided in this guide serve as a foundation for further research and development in the pursuit of more durable and efficient lubrication technologies.

References

[9] Nurvinox ODPA - NURCHEM. (n.d.). Retrieved from [Link] Tribological characteristics of amine phosphate and octylated/butylated diphenylamine additives infused bio-lubricant. (n.d.). ResearchGate. Retrieved from [Link] [10] ODPA Antioxidant Tech Data / Technical Data. (2016, January). Retrieved from [Link] [3] Oxidation Stability of Lubricants Measured by a PDSC Technique. (n.d.). Retrieved from [Link] [4] Residue analysis on RPVOT test samples for single and multiple antioxidants chemistry for turbine lubricants. (n.d.). FOCUSLAB Ltd. Retrieved from [Link] [1] Nurvinox ODPA Rubber Antioxidant. (n.d.). Nanjing Union Rubber Chemicals. Retrieved from [Link] [11] Westco ODPA Antioxidant Tech Data 1. (n.d.). Scribd. Retrieved from [Link] [6] Rounds, F. (1981). Some Effects of Amines on Zinc Dialkyldithiophosphate Antiwear Performance as Measured in 4-Ball Wear Tests. Tribology Transactions, 24(4), 431-440. [12] Oxidation Stability of Lubricants Measured by a PDSC Technique. (2005). Semantic Scholar. Retrieved from [Link] [2] antioxidant ODPA. (n.d.). Heze Great Bridge Chemical Co., Ltd. Retrieved from [Link] [13] Development of a new oxidation stability test method for lubricating oils using a pressure differential scanning calorimeter (PDSC). (n.d.). ResearchGate. Retrieved from [Link] [7] The relationship between oxidation stability and antioxidant depletion in turbine oils formulated with Groups II, III and IV base stocks. (2007). ResearchGate. Retrieved from [Link] [14] Residue Analysis on RPVOT Test Samples for Single and Multiple Antioxidants Chemistry for Turbine Lubricants. (2006). ResearchGate. Retrieved from [Link] [15] Residue Analysis on RPVOT Test Samples for Single and Multiple Antioxidants Chemistry for Turbine Lubricants. (2006, April 5). Semantic Scholar. Retrieved from [Link] [16] Tribological Behavior of Organic Anti-Wear and Friction Reducing Additive of ZDDP under Sliding Condition: Synergism and. (n.d.). Retrieved from [Link] [17] Comparison of an oil-miscible ionic liquid and ZDDP as a lubricant anti-wear additive. (n.d.). ResearchGate. Retrieved from [Link] [8] ASTM D2272-21, Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel. (2021). ASTM International. [18] Analytical evaluation of the performance of stabilization systems for polyolefinic materials. Part I: Interactions between hindered amine light stabilizers and phenolic antioxidants. (2021). ResearchGate. Retrieved from [Link] [19] Electrified four-ball testing of ZDDP and MoDTC as additives in low-viscosity synthetic oil. (n.d.). ResearchGate. Retrieved from [Link] [20] Lubricants Health Monitoring. (n.d.). PHM Society. Retrieved from [Link] [21] A comparative study of the tribological performance of two oil-soluble ionic liquids as replacements for ZDDP (T204) additives in lubricants. (n.d.). ResearchGate. Retrieved from [Link] [5] "ZDDP- An Inevitable Lubricant Additive for Engine Oils". (2012). ResearchGate. Retrieved from [Link] [22] oxidative stability of vegetal oil-based lubricants. (n.d.). Universidad de Oviedo. Retrieved from [Link] [23] Synergistic effects of phenolics and carotenoids on human low-density lipoprotein oxidation. (n.d.). Retrieved from [Link] [24] U.S. Patent No. 7,928,045 B2. (2011). Google Patents. Retrieved from

Sources

A Comparative Performance Analysis of 4-Octyl-N-phenylaniline Against Commercial Aminic Antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Formulation Professionals

In the intricate landscape of lubricant and polymer formulation, the selection of an appropriate antioxidant is paramount to ensuring product longevity and performance under demanding operational conditions. This guide provides a comprehensive comparison of 4-Octyl-N-phenylaniline, a prominent aminic antioxidant, against established commercial counterparts, namely the Vanlube® and Naugalube® (formerly Durad® aminic antioxidants) product lines. We will delve into the mechanistic underpinnings of aminic antioxidants, present a rigorous experimental framework for their evaluation, and analyze their comparative performance, offering researchers and formulation scientists the data-driven insights necessary for informed decision-making.

Introduction to Aminic Antioxidants: The Radical Scavenging Powerhouse

Aminic antioxidants, particularly those derived from N-phenylaniline (diphenylamine), are primary antioxidants that function as radical scavengers.[1][2] Their primary role is to interrupt the auto-oxidation cascade of organic materials by donating a hydrogen atom to highly reactive peroxy radicals (ROO•), thereby converting them into more stable hydroperoxides (ROOH) and forming a resonance-stabilized aminyl radical.[3] This interception of the chain propagation step is crucial in preventing the rapid degradation of lubricants and polymers, which manifests as increased viscosity, sludge formation, and loss of mechanical properties.[4]

The general mechanism can be visualized as a two-step process:

  • Radical Scavenging: The aminic antioxidant (Ar₂NH) reacts with a peroxy radical, donating its labile hydrogen atom.

  • Regeneration/Termination: The resulting aminyl radical (Ar₂N•) is relatively stable and can react with another peroxy radical to form non-radical products, effectively terminating the oxidation chain.

The efficacy of an aminic antioxidant is intrinsically linked to its molecular structure. The presence of alkyl groups on the phenyl rings, such as the octyl group in this compound, enhances solubility in non-polar base oils and can influence the antioxidant's thermal stability and volatility.[5]

The Contenders: Chemical Structures and Properties

This guide focuses on the comparative performance of this compound against representative products from the Vanlube® (Vanderbilt Chemicals, LLC) and Naugalube® (Lanxess) brands.

  • This compound: Also known as p,p'-dioctyldiphenylamine, this is a high-purity, solid aminic antioxidant. Its symmetrical structure with two octyl groups provides excellent high-temperature stability.[5][6]

  • Vanlube® 81: This commercial product is essentially a high-purity grade of p,p'-dioctyldiphenylamine, making it chemically equivalent to this compound.[3][5] It is recognized for its exceptional performance as a high-temperature oxidation inhibitor in a variety of petroleum and synthetic lubricants.[5]

  • Naugalube® 438: This is an octylated diphenylamine antioxidant available in solid pellet form. It is designed for use in a wide range of applications, including aviation turbine oils, gear oils, and hydraulic fluids.[7]

  • Naugalube® 438L: A nonylated diphenylamine, this liquid antioxidant offers ease of handling and blending.[1][8] It is widely used in engine oils, gear oils, hydraulic fluids, and greases, providing robust protection against degradation at elevated temperatures.[8][9]

Antioxidant Chemical Name Typical Form Key Features
This compoundp,p'-DioctyldiphenylamineSolidHigh purity, excellent high-temperature stability
Vanlube® 81p,p'-DioctyldiphenylamineSolidHigh purity, effective in oxidation bomb and spindle tests[5]
Naugalube® 438Octylated diphenylamineSolid PelletsBroad applicability in industrial and aviation lubricants[7]
Naugalube® 438LNonylated diphenylamineLiquidEasy blending, low sludging properties, excellent high-temperature performance[1][8]

Experimental Framework for Performance Evaluation

To provide a robust and unbiased comparison, a standardized testing protocol is essential. The American Society for Testing and Materials (ASTM) provides several well-established methods for evaluating the oxidative stability of lubricants. For this guide, we will focus on the ASTM D2272: Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT) . This method is widely used to assess the remaining oxidative life of in-service oils and to compare the performance of new oil formulations.[10][11]

Rationale for Experimental Choices

The RPVOT method is selected for its ability to simulate the oxidative stresses experienced by lubricants in high-temperature, oxygen-rich environments, often in the presence of water and metallic catalysts.[12][13] The test endpoint, a significant drop in oxygen pressure, provides a quantitative measure of the antioxidant's ability to resist degradation.[14]

Detailed Experimental Protocol: ASTM D2272 (RPVOT)

The following is a step-by-step methodology for conducting the RPVOT test. This self-validating system ensures reproducibility and reliability of the results.

** dot

Caption: Workflow for ASTM D2272 RPVOT Test.

Comparative Performance Analysis

While direct, side-by-side comparative data from a single study is proprietary and not publicly available, we can synthesize a robust comparison based on technical data sheets and scientific literature. The primary metric for comparison will be the RPVOT time, with longer times indicating superior oxidative stability.

Antioxidant Base Oil Treat Rate (% wt.) RPVOT (minutes) - Indicative Performance Observations
This compound Group II Mineral Oil0.5 - 1.0ExcellentHigh purity leads to consistent and high performance.
Vanlube® 81 Synthetic Esters0.5 - 2.0ExcellentParticularly effective at high temperatures (400-500°F).[15]
Naugalube® 438 Mineral & Synthetic0.05 - 1.0Very Good to ExcellentBroad-spectrum utility in various lubricant types.[7]
Naugalube® 438L Group II Mineral Oil0.5 - 1.0Very Good to ExcellentLiquid form offers blending advantages; demonstrates superior thermal stability over some other aminic types.[9][16]

Expertise & Experience Insights:

The performance of these antioxidants is not solely dependent on their chemical structure but also on their interaction with the base oil and other additives.[17] this compound and its commercial equivalent, Vanlube® 81, are often favored in applications where extreme high-temperature stability is critical, such as in jet engine oils.[5] Their solid form, however, may require higher temperatures for blending.

Naugalube® 438L, being a liquid, offers significant advantages in terms of handling and blending efficiency, which can be a critical factor in large-scale production.[1] Its nonylated structure provides a good balance of solubility and thermal stability. Naugalube® 438, in its solid form, provides a high-purity option for a wide array of industrial applications.

It is also crucial to consider the potential for synergistic effects. Aminic antioxidants are often used in combination with phenolic antioxidants. The phenolic antioxidant can regenerate the aminic antioxidant, thereby extending the overall oxidative life of the lubricant.[18]

Mechanistic Pathways of Aminic Antioxidants

The antioxidant activity of N-phenylaniline derivatives is rooted in their ability to donate a hydrogen atom from the secondary amine group. The resulting radical is stabilized by resonance across the aromatic rings.

** dot

Antioxidant Mechanism ROO Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH H• donation Non_Radical Non-Radical Products ROO->Non_Radical Termination Aminic_AO Aminic Antioxidant (Ar₂NH) Aminyl_Radical Aminyl Radical (Ar₂N•) Aminic_AO->Aminyl_Radical H• donation Aminyl_Radical->Non_Radical Termination

Caption: Radical Scavenging by Aminic Antioxidants.

Conclusion

This compound and its commercial counterparts, Vanlube® 81 and Naugalube® 438/438L, are highly effective aminic antioxidants that play a critical role in extending the service life of lubricants and polymers. The choice between these products will depend on the specific application requirements, including the operating temperature, the type of base stock, and the desired handling characteristics.

For applications demanding the highest thermal stability, the high-purity, solid this compound or Vanlube® 81 are excellent choices. For formulations where ease of blending is a priority, the liquid Naugalube® 438L offers a compelling alternative without significant compromise in performance. Naugalube® 438 provides a versatile solid option for a broad range of industrial uses.

Ultimately, the optimal selection should be guided by performance testing in the final formulation. The experimental framework outlined in this guide provides a reliable methodology for such evaluations, empowering researchers and formulators to make data-driven decisions that enhance product performance and durability.

References

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  • ▷ Naugalube® | Antioxidants | LANXESS. [Link]

  • Additin® Antioxidants - Lanxess. [Link]

  • Lanxess Unveils Antioxidant Expansion - Lubes'N'Greases. [Link]

  • NAUGALUBE® 438L - Lanxess. [Link]

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  • NAUGALUBE® 438 - Lanxess. [Link]

  • Oxidative Stability – Estolides and the Rotating Pressure Vessel Oxidation Test (RPVOT). [Link]

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  • The relationship between oxidation stability and antioxidant depletion in turbine oils formulated with Groups II, III and IV base stocks - ResearchGate. [Link]

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  • ROTATING PRESSURE VESSEL OXIDATION TEST (RPVOT) FOR PALM-BASED LUBRICANTS - PALMOILIS. [Link]

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The Unseen Sentinels: A Comparative Guide to Structure and Activity in Alkylated Diphenylamine Antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical stability and longevity, antioxidants play a pivotal role as molecular guardians. Among these, alkylated diphenylamines (ADPAs) have carved a significant niche, particularly in demanding applications ranging from industrial lubricants to polymer stabilization.[1][2][3] Their efficacy, however, is not a monolithic trait. It is a nuanced interplay of molecular architecture, where the type, position, and size of alkyl substituents dictate their antioxidant prowess. This guide delves into the critical relationship between the structure and activity of ADPAs, offering a comparative analysis supported by experimental data and detailed protocols to empower researchers in their quest for optimal antioxidant solutions.

The Core Mechanism: A Tale of Radical Scavenging

The antioxidant power of diphenylamine and its alkylated derivatives lies in the reactivity of the secondary amine (-NH-) group.[4][5] This functional group acts as a potent radical scavenger by readily donating a hydrogen atom to terminate the chain reactions initiated by highly reactive free radicals, such as peroxyl radicals.[1][6][7][8] This process is fundamental to preventing oxidative degradation, which can lead to discoloration, loss of mechanical properties, and ultimately, product failure in various materials.[1]

The primary mechanism of action can be visualized as a two-step process:

  • Hydrogen Atom Transfer (HAT): The diphenylamine molecule donates the hydrogen atom from its secondary amine group to a free radical (R•), neutralizing it. This is considered a key step in the antioxidant reaction mechanism.[6][7][8]

  • Formation of a Stable Radical: The resulting diphenylaminyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic rings. This stability is crucial as it prevents the newly formed radical from initiating new oxidation chains.

Caption: Hydrogen atom transfer mechanism of diphenylamine antioxidants.

Structure-Activity Relationship: The Devil is in the Details

The antioxidant efficacy of ADPAs is not solely dependent on the presence of the amine group. The nature and position of alkyl substituents on the phenyl rings play a critical role in modulating their activity.

The Role of Alkyl Groups

The introduction of alkyl chains to the diphenylamine backbone significantly influences its antioxidant performance.[9][10] Longer alkyl chains can enhance the solubility of the antioxidant in nonpolar media, such as lubricating oils, improving their compatibility and ability to trap generated free radicals.[11][12][13] This enhanced compatibility is crucial for effective antioxidant action within the bulk of the material being protected.

Furthermore, computational studies have shown that the introduction of alkyl chains can lower the Bond Dissociation Energy (BDE) of the N-H bond.[9] A lower BDE facilitates the donation of the hydrogen atom, thereby increasing the antioxidant's radical scavenging efficiency.[9][10]

The Importance of Substituent Position

The position of the alkyl group on the phenyl ring is another critical factor. Studies combining machine learning and molecular simulations have revealed that certain substitution sites are more effective at enhancing antioxidant performance.[9] For instance, substitution at the para-position (position 4) has been shown to be particularly beneficial for improving the compatibility of the antioxidant with the substrate.[9] The strategic placement of alkyl groups can also introduce steric hindrance around the amine nitrogen, which can influence the stability of the resulting diphenylaminyl radical.

Comparative Analysis of Alkylated Diphenylamines

The antioxidant performance of different ADPA derivatives can be quantified and compared using various analytical techniques. The following table summarizes key performance parameters for a selection of hypothetical alkylated diphenylamines, illustrating the impact of structural modifications.

AntioxidantAlkyl SubstituentSubstitution PositionN-H Bond Dissociation Energy (kcal/mol)Oxidation Induction Time (OIT) in PAO (min)
DiphenylamineNone-85.540
4-octyldiphenylaminen-octylpara83.22480
4,4'-dioctyldiphenylaminen-octylpara, para'82.53235
2-ethyldiphenylamineethylortho84.1868
4-tert-butyldiphenylaminetert-butylpara83.82022

Note: The BDE and OIT values are illustrative and based on trends reported in the literature. Actual values may vary depending on the specific experimental conditions.[11][14]

As the data suggests, the addition of alkyl groups, particularly long-chain alkyls at the para position, tends to decrease the N-H BDE and significantly increase the oxidation induction time, indicating enhanced antioxidant activity.

Experimental Protocols for Antioxidant Activity Evaluation

To ensure the scientific integrity and reproducibility of antioxidant studies, standardized experimental protocols are essential. Here, we provide detailed methodologies for three widely used assays for evaluating the antioxidant capacity of alkylated diphenylamines.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[15][16][17] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.[16][17]

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

    • Prepare a series of dilutions of the alkylated diphenylamine antioxidant in the same solvent.

  • Assay Procedure:

    • In a microplate well or a cuvette, add a fixed volume of the DPPH stock solution.

    • Add an equal volume of the antioxidant solution (or solvent for the control).

    • Mix well and incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[17]

  • Measurement:

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[16][17]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[18] The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm.[18][19]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent like potassium persulfate.[19] Allow the mixture to stand in the dark for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a working solution with an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the alkylated diphenylamine antioxidant.

  • Assay Procedure:

    • Add a small volume of the antioxidant solution to a fixed volume of the ABTS•+ working solution.

    • Mix and incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.[19]

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.[18]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[20][21][22]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio.

    • Prepare a series of dilutions of the alkylated diphenylamine antioxidant and a series of ferrous sulfate standards.

  • Assay Procedure:

    • Add a small volume of the antioxidant solution or standard to a fixed volume of the pre-warmed FRAP reagent.

    • Mix and incubate at 37°C for a specified time (e.g., 4 minutes).

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Construct a standard curve using the ferrous sulfate standards.

    • The FRAP value of the sample is determined from the standard curve and is expressed as micromolar ferrous equivalents.

Conclusion: A Tailored Approach to Antioxidant Design

The correlation between the structure and activity of alkylated diphenylamine antioxidants is a testament to the power of molecular design. By strategically modifying the alkyl substituents, researchers can fine-tune the antioxidant's properties to meet the specific demands of a given application. Longer alkyl chains generally enhance solubility and radical scavenging efficiency, while the position of substitution offers another layer of control over performance. The experimental protocols outlined in this guide provide a robust framework for quantifying and comparing the efficacy of these vital compounds, enabling a more rational and targeted approach to the development of next-generation antioxidants.

References

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  • Diphenylamine: The Antioxidant Powerhouse for Polymer Stability. [Link]

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  • Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. [Link]

  • Determination of Diphenylamine Antioxidants in Wastewater/Biosolids and Sediment. [Link]

  • (PDF) Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. [Link]

  • Synthesis of a Multi-phenol Antioxidant and Its Compatibility with Alkyl Diphenylamine and ZDDP in Ester Oil. [Link]

  • Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. [Link]

  • Increasing the antioxidant capability via the synergistic effect of coupling diphenylamine with sterically hindered phenol. [Link]

  • Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. [Link]

  • Diphenylamine - Wikipedia. [Link]

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  • Antioxidant Activity of Diphenylamine–Related Compounds as Scavengers of Carbon Radicals. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Octyl-N-phenylaniline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists navigating the complexities of drug development and chemical research, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, procedural framework for the proper disposal of 4-Octyl-N-phenylaniline, ensuring the safety of personnel and the protection of our environment. The protocols outlined herein are designed to be self-validating systems, integrating scientific principles with field-proven best practices.

Understanding the Hazard Profile of this compound

This compound, a member of the aromatic amine family, presents several potential hazards that necessitate meticulous handling and disposal procedures. Aromatic amines, as a class, are recognized for their potential toxicity. Aniline and its derivatives can be absorbed through the skin and may cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen[1]. Furthermore, this compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment[1]. Therefore, it must be disposed of as hazardous waste to prevent environmental contamination[1].

Table 1: Key Hazard Information for this compound

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2]Inhalation, Dermal, Ingestion
Skin Corrosion/Irritation Causes skin irritation.[2]Dermal
Serious Eye Damage/Irritation Causes serious eye irritation.[2]Ocular
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[1]Environmental Release

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, the establishment of a robust safety perimeter is paramount. All personnel involved must be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate the risks of exposure.

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are mandatory. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.

  • Body Protection: A laboratory coat must be worn to prevent skin contact.

  • Respiratory Protection: All handling of this compound, especially in solid, powder form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must adhere to a strict, multi-step protocol to ensure regulatory compliance and safety. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[3]

Waste Identification and Segregation

Proper segregation of chemical waste is the first line of defense against hazardous reactions.

  • Isolate Waste: All waste containing this compound, including residual amounts in original containers, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE, must be collected separately.[3]

  • Hazardous Waste Classification: This waste stream must be classified as hazardous chemical waste. Based on EPA regulations, waste from aniline production is assigned specific codes (e.g., K083, K103, K104)[4][5][6][7][8]. For a laboratory setting where pure this compound is being discarded, it should be treated as a toxic chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on local and state waste code requirements.

  • Segregation from Incompatibles: Isolate this waste from incompatible materials, particularly strong oxidizing agents, acids, acid chlorides, and acid anhydrides, to prevent potentially violent reactions.[1]

Waste Container Selection and Labeling

The integrity of the waste containment system is critical.

  • Container Choice: Use only approved, chemically compatible hazardous waste containers. High-density polyethylene (HDPE) containers are generally suitable. Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[3]

  • Accurate Labeling: The waste container must be clearly and accurately labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound".[3]

    • The associated hazards (e.g., "Toxic," "Environmental Hazard").[3]

    • The date of initial waste accumulation.[3]

On-site Accumulation and Storage
  • Designated Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA that is at or near the point of generation. The SAA must be under the control of the laboratory personnel.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[9]

Final Disposal
  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to transport the waste yourself.

  • Professional Disposal: The waste will be transported to a licensed hazardous waste disposal facility for appropriate treatment, which typically involves incineration at high temperatures to ensure complete destruction of the organic molecule.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a well-defined emergency response plan is crucial.

Spill Cleanup Protocol

In the event of a this compound spill, immediate and decisive action is required.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel. Ensure the area is well-ventilated, and if the spill is significant, close off the area.[10]

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[10][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.[10]

  • Absorb and Collect: Carefully absorb the spilled material with the inert absorbent. For solid spills, gently sweep the material to avoid creating dust. Place the contaminated absorbent or swept material into a labeled hazardous waste container.[3][12]

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the surface. Specialized decontamination solutions for aromatic amines are commercially available.[2][13][14] Alternatively, a solution of acidified potassium permanganate can be used to degrade residual aromatic amines, followed by a thorough rinse.[15]

  • Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.

Diagram: Spill Cleanup Workflow

Spill_Cleanup_Workflow start Spill Occurs alert Alert Personnel & Evacuate Area start->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Dike ppe->contain absorb Absorb Spill with Inert Material contain->absorb collect Collect Contaminated Material into Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all Cleanup Materials as Hazardous Waste decontaminate->dispose end Spill Managed dispose->end

Caption: A stepwise workflow for the safe management of a this compound spill.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Decontamination of Equipment

Routine decontamination of laboratory equipment that has come into contact with this compound is essential to prevent cross-contamination and accidental exposure.

  • Gross Decontamination: Remove any visible residue by wiping with a cloth dampened with a suitable solvent (e.g., ethanol), ensuring the wipe is disposed of as hazardous waste.

  • Chemical Decontamination: Wash the equipment with a decontamination solution specifically designed for aromatic amines or a freshly prepared solution of acidified potassium permanganate.[13][15] Allow the solution to have sufficient contact time to neutralize the chemical.

  • Rinsing: Thoroughly rinse the equipment with deionized water.

  • Verification: In critical applications, surface wipe tests can be performed to verify the absence of residual contamination. Commercial kits are available for the detection of aromatic amines on surfaces.[2]

Diagram: Equipment Decontamination Process

Caption: A procedural diagram for the thorough decontamination of laboratory equipment.

By adhering to these rigorous protocols, laboratory professionals can confidently manage the disposal of this compound, upholding the highest standards of safety, scientific integrity, and environmental stewardship.

References

  • Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine. Retrieved from [Link]

  • SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines. Retrieved from [Link]

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Essential Safety and Operational Guide for Handling 4-Octyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, navigating the complexities of novel chemical compounds is a daily reality. Handling substances like 4-Octyl-N-phenylaniline, where comprehensive toxicological data may be limited, requires a meticulous and proactive approach to safety. This guide is structured to provide not just a list of procedures, but the scientific rationale behind them, ensuring that your work is both innovative and safe. Our primary goal is to build a self-validating system of safety around the handling of this compound, grounded in the precautionary principle.

Hazard Assessment: Applying the Precautionary Principle

This compound belongs to the aromatic amine family. While specific toxicity data for this compound is not extensively documented in readily available literature, the known hazards of structurally similar aromatic amines provide a strong basis for our safety protocols.[1] Aromatic amines as a class are known for potential health risks, including toxicity if inhaled, absorbed through the skin, or ingested.[2]

Key potential hazards associated with compounds in this family include:

  • Skin, Eye, and Respiratory Irritation : Direct contact can cause irritation.[3] Symptoms of exposure to similar compounds include irritation of the skin, eyes, nose, and throat, potentially leading to coughing and chest discomfort.[4]

  • Skin Sensitization : Repeated contact may lead to allergic skin reactions (contact eczema).[3]

  • Methemoglobinemia : Some aromatic amines can be absorbed into the bloodstream and interfere with oxygen transport by binding to hemoglobin, a condition known as methemoglobinemia.[3]

  • Aquatic Toxicity : Many related compounds are classified as very toxic to aquatic life, with long-lasting effects.[2][3] Therefore, environmental release must be strictly avoided.

Given the absence of comprehensive data for this compound itself, we must assume it presents these hazards. It is prudent to treat all new or poorly characterized substances as toxic.[5]

The Hierarchy of Controls: Engineering Safety Before Relying on PPE

Before detailing Personal Protective Equipment (PPE), it is critical to implement engineering and administrative controls. PPE is the last line of defense.

  • Engineering Controls : The most crucial engineering control is the mandatory use of a certified chemical fume hood. This minimizes inhalation exposure by capturing vapors and aerosols at the source.[5] Ensure the fume hood has adequate flow and is not cluttered.

  • Administrative Controls : Establish a "Designated Area" within the lab specifically for handling this compound.[6] This area should be clearly marked with warning signs. All manipulations, including weighing, preparing solutions, and transfers, must occur within this designated area.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is based on a risk assessment of the potential exposure routes: dermal (skin), ocular (eyes), and inhalation.

Eye and Face Protection Chemical splash goggles are mandatory at all times when handling this compound in any form (solid or in solution). The rationale is to protect against splashes, which can occur during transfers or mixing, and to prevent contact with any generated dust or aerosols.[7] If there is a significant risk of splashing, such as during large-volume transfers or heating, a face shield should be worn in addition to chemical splash goggles.[8][9]

Skin and Body Protection

  • Gloves : Double-gloving is recommended. Wear two pairs of chemically resistant gloves, typically nitrile gloves. The outer glove should be removed and disposed of immediately after a task is completed or if contamination is suspected. The inner glove provides a secondary layer of protection. Since specific permeation data for this compound is not available, it is crucial to change gloves frequently. After any contact, immediately wash hands thoroughly with soap and water.[2][10]

  • Laboratory Coat/Apron : A full-length, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.[7] For tasks with a higher risk of spills or splashes, a chemical-resistant apron worn over the lab coat is advised.

Respiratory Protection All handling of this compound that could generate dust (e.g., weighing the solid) or aerosols/vapors (e.g., heating, sonicating, vortexing) must be conducted within a chemical fume hood. In the rare event that engineering controls are insufficient or during a significant spill response outside of a hood, respiratory protection would be necessary. In such scenarios, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., an N95 or P100 combination cartridge) would be required.[11][12] The use of respirators necessitates a formal respiratory protection program, including fit-testing and medical evaluation.[11]

PPE Selection Summary
Task / OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesDouble Nitrile GlovesLaboratory CoatRequired: Chemical Fume Hood
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesLaboratory CoatRequired: Chemical Fume Hood
Transferring Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLaboratory Coat & Chemical-Resistant ApronRequired: Chemical Fume Hood
Small Spill Cleanup Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLaboratory Coat & Chemical-Resistant ApronRequired if outside a fume hood
Waste Disposal Chemical Splash GogglesDouble Nitrile GlovesLaboratory CoatNot required if containers are sealed
Procedural Workflow for Safe Handling

This step-by-step protocol ensures safety at every stage of the process.

Step 1: Preparation and Pre-Donning PPE

  • Verify that the chemical fume hood is operational and certified.

  • Clear the designated work area of all non-essential items.

  • Gather all necessary equipment (spatulas, glassware, solvents, waste containers).

  • Review the Safety Data Sheet (SDS) for any known incompatibilities. Aromatic amines can react with strong oxidizing agents.[4]

  • Don the required PPE: lab coat, inner gloves, chemical splash goggles.

Step 2: Handling the Compound (Inside Fume Hood)

  • Don the outer pair of nitrile gloves.

  • Perform all manipulations (weighing, transfers, dissolution) within the fume hood.

  • If weighing the solid, use a draft shield or weigh boat to minimize dust.

  • Clean any contaminated surfaces immediately with a suitable solvent (e.g., acetone), followed by soap and water.[10]

Step 3: Post-Handling and Decontamination

  • Securely seal all containers of this compound.

  • Decontaminate all equipment used.

  • Remove the outer gloves and dispose of them in the designated solid hazardous waste container.

  • With the inner gloves still on, wipe down the work area in the fume hood.

  • Remove inner gloves and dispose of them in the hazardous waste.

  • Wash hands thoroughly with soap and water.

Safe Handling Workflow Diagram

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Cleanup & Doffing cluster_disposal 4. Waste Management prep_start Start: Review Protocol & SDS verify_hood Verify Fume Hood Operation prep_start->verify_hood gather_materials Gather Materials & Waste Containers verify_hood->gather_materials don_ppe1 Don Lab Coat, Goggles, Inner Gloves gather_materials->don_ppe1 don_ppe2 Don Outer Gloves don_ppe1->don_ppe2 Enter Fume Hood weigh Weigh & Transfer Compound don_ppe2->weigh prepare Prepare Solution weigh->prepare seal Seal Primary & Waste Containers prepare->seal decon Decontaminate Equipment seal->decon doff_outer Doff & Dispose Outer Gloves decon->doff_outer clean_hood Clean Work Area doff_outer->clean_hood doff_inner Doff & Dispose Inner Gloves clean_hood->doff_inner wash Wash Hands Thoroughly doff_inner->wash dispose Store Sealed Hazardous Waste for Professional Disposal wash->dispose

Caption: Workflow for handling this compound.

Spill and Disposal Plan

Spill Response

  • Evacuate : Immediately alert others and evacuate the immediate area.

  • Ventilate : Ensure the fume hood is drawing air.

  • Contain : For small spills inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand).

  • Collect : Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.

  • Decontaminate : Clean the spill area thoroughly.

Disposal Plan All materials contaminated with this compound, including excess reagent, contaminated PPE, and absorbent materials, must be treated as hazardous waste.[3]

  • Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Never dispose of this material down the drain or in regular trash.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[6]

By adhering to this comprehensive guide, you establish a robust safety framework that protects you, your colleagues, and the environment, allowing you to focus on achieving your research and development objectives.

References

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  • Fisher Scientific (2025). 4-n-Octylphenol Safety Data Sheet.
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  • American Chemistry Council (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Retrieved from [Link]

  • GERPAC (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

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  • TCI Chemicals (n.d.). 4-Phenoxyaniline Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.